molecular formula C8H17NO2 B1528486 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol CAS No. 1375163-51-1

2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Cat. No.: B1528486
CAS No.: 1375163-51-1
M. Wt: 159.23 g/mol
InChI Key: AIXNSIJOUCYAHY-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol (CAS 1479234-05-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol, this compound features a tetrahydropyran (oxane) ring core that is simultaneously substituted with an aminomethyl group and an ethanol-terminated chain . This unique structure, embodying both a primary amine and a primary alcohol functional group, makes it a valuable versatile building block for organic synthesis. The primary application of this compound is as a key intermediate or molecular scaffold in the design and synthesis of more complex molecules. Its structure is particularly relevant in the context of developing potential pharmaceutical agents. For instance, structurally related tetrahydropyran derivatives have been investigated as opioid receptor ligands in patent literature, highlighting the potential of this chemotype in central nervous system (CNS) drug discovery . Researchers can utilize the amine group for amide bond formation or reductive amination, while the alcohol group can be functionalized or used as a linker, providing multiple points for chemical modification to create libraries of compounds for biological screening. This product is provided as a high-purity material suitable for advanced research applications. It is strictly intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNSIJOUCYAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375163-51-1
Record name 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol
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Foundational & Exploratory

physicochemical properties of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of this compound (CAS Number: 1479234-05-3), a molecule featuring a substituted oxane core. Such scaffolds are of interest in medicinal chemistry for their potential to serve as versatile building blocks.

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, field-proven protocols for empirical determination of these critical parameters.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its definitive molecular identity.

  • IUPAC Name: this compound[1]

  • Alternate Names: 2-{[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]oxy}ethanol

  • CAS Number: 1479234-05-3[1][2]

  • Molecular Formula: C₈H₁₇NO₃[1]

  • Molecular Weight: 175.23 g/mol [1]

The structure combines a hydrophilic primary alcohol and a basic primary amine with a central, non-aromatic oxane ring. This combination of functional groups suggests a compound with significant water solubility and a defined ionization profile dependent on pH.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Incubation: Add an excess of solid this compound to a vial containing a known volume of the selected buffer. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Causality: This extended agitation allows the dissolution and precipitation processes to reach a steady state, defining the true thermodynamic solubility.

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can lead to compound adsorption on the filter membrane. [3]5. Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Protocol: Lipophilicity (logP) via Shake-Flask Method

This protocol determines the n-octanol/water partition coefficient, the standard measure of a compound's lipophilicity. [4]

Caption: Workflow for Shake-Flask LogP Determination.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with buffered water (e.g., phosphate-buffered saline at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. Causality: Pre-saturation prevents volume changes during the experiment that would alter the concentration.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase. The initial concentration should be well below its aqueous solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can aid in breaking up any emulsions.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Octanol]/[Aqueous]). [5]

Protocol: pKa Determination via Potentiometric Titration

This protocol measures the pKa of the primary amine through acid-base titration.

Caption: Workflow for Potentiometric pKa Determination.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (inflection point) of the sigmoid curve. [6][7]This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV), where the peak indicates the equivalence point.

Stability Considerations

While a full stability profile requires extensive study, the structure of this compound allows for some initial assessment.

  • pH Stability: Oxane rings are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, ether linkages can potentially be cleaved, although this typically requires harsh conditions. The stability of the compound should be assessed across a range of pH values (e.g., pH 3-9) to identify any potential degradation pathways. [8]* Oxidative Stability: Primary amines and alcohols can be susceptible to oxidation. Exposure to air, light, and certain metal ions could potentially lead to degradation over time. [9][10]Stability studies should include conditions that test for oxidative degradation, and the use of antioxidants could be considered for long-term storage or formulation.

Conclusion

This compound is a molecule characterized by high hydrophilicity (predicted logP -1.3) and a basic primary amine (predicted pKa ~10.0). These properties dictate that the compound will be highly soluble in aqueous media, particularly at or below physiological pH where the amine is protonated. While this high solubility is advantageous for formulation, its pronounced hydrophilicity may present challenges for passive membrane permeability. The provided experimental protocols offer a robust framework for empirically verifying these predicted properties, generating the high-quality data necessary to guide its application in drug discovery and development programs.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. PubChem. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • What is the Role of LogP in Sample Prep Methods?. Biotage. [Link]

  • LogP – Knowledge and References. Taylor & Francis. [Link]

  • 2-(4-(Aminomethyl)phenyl)ethan-1-ol. PubChem. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications. [Link]

  • 4-Aminomethyltetrahydropyran. PubChem. [Link]

  • (Oxan-4-yl)methanol. PubChem. [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]

  • Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes. PubMed. [Link]

  • Analyzing Data from Stability Studies. STATGRAPHICS. [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]

  • Calculating pKa's for an Amino Acid Titration Using Excel. YouTube. [Link]

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives
  • 2-[4-(aminomethyl)-N-ethylanilino]ethanol. PubChem. [Link]

  • Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. [Link]

  • Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Applications of oxygen polarography to drug stability testing and formulation development: solution-phase oxidation of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. PubMed. [Link]

Sources

A Comprehensive Analysis for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol (CAS 1375163-51-1)

This guide provides a detailed technical overview of this compound, a unique bifunctional molecule with significant potential in medicinal chemistry and drug discovery. While specific research on this compound is emerging, its structural motifs—a 4,4-disubstituted oxane ring, a primary aminomethyl group, and a primary alcohol—suggest a versatile role as a chemical building block. This document synthesizes available data with established chemical principles to offer a prospective analysis of its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound is a saturated heterocyclic compound. The oxane (tetrahydropyran) ring is a prevalent scaffold in medicinal chemistry, often employed to improve pharmacokinetic properties such as solubility and metabolic stability. The presence of both a primary amine and a primary alcohol at a quaternary center offers two distinct points for chemical modification, making it a valuable scaffold for creating diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1375163-51-1[1][2]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
IUPAC Name This compoundN/A
SMILES C1COCCC1(CCO)CN[2]
Purity (Typical) ≥95%[1]
Storage Store long-term in a cool, dry place[1]

Proposed Synthesis and Mechanistic Rationale

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach identifies a 4-substituted oxane derivative as a key intermediate. This intermediate can be constructed from a suitable precursor like tetrahydropyran-4-carboxylic acid or its ester, which are commercially available. The two functional groups, the aminomethyl and the hydroxyethyl, can be introduced sequentially.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4-(cyanomethyl)oxane-4-carboxylate

This initial step involves the alpha-alkylation of a cyanoacetate derivative with a suitable electrophile derived from the oxane ring.

  • Reagents and Materials: Ethyl 2-cyanoacetate, a suitable base (e.g., sodium hydride), a solvent (e.g., anhydrous THF), and a 4-substituted oxane with a leaving group.

  • Procedure:

    • To a solution of ethyl 2-cyanoacetate in anhydrous THF at 0 °C, slowly add sodium hydride.

    • Stir the mixture for 30 minutes to allow for the formation of the enolate.

    • Add the 4-substituted oxane electrophile and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile and Ester

The simultaneous reduction of both the nitrile and the ester functionalities can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reagents and Materials: Ethyl 4-(cyanomethyl)oxane-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.

  • Procedure:

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of ethyl 4-(cyanomethyl)oxane-4-carboxylate in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

    • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by crystallization or column chromatography.

Causality in Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the quantitative deprotonation of ethyl 2-cyanoacetate without competing side reactions.

  • Reducing Agent: Lithium aluminum hydride is chosen for its ability to reduce both esters and nitriles to the corresponding alcohols and amines, respectively, in a single step.

  • Workup Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in easily filterable granular aluminum salts.

Synthesis_of_this compound Start Ethyl 2-cyanoacetate + 4-Substituted Oxane Step1 Step 1: Alkylation (NaH, THF) Start->Step1 Intermediate Ethyl 4-(cyanomethyl)oxane-4-carboxylate Step1->Intermediate Step2 Step 2: Reduction (LiAlH4, Diethyl Ether) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Comprehensive Characterization and Quality Assurance

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data for Characterization

TechniqueExpected Results
¹H NMR Signals corresponding to the oxane ring protons, a triplet for the CH₂OH group, a quartet for the CH₂CH₂OH group, and a singlet for the CH₂NH₂ group.
¹³C NMR Peaks for the quaternary carbon of the oxane ring, the carbons of the oxane ring, the CH₂OH carbon, the CH₂CH₂OH carbon, and the CH₂NH₂ carbon.
Mass Spec (ESI+) A prominent peak at m/z = 160.13 [M+H]⁺.
IR Spectroscopy Broad absorption bands for O-H and N-H stretching, and C-O stretching for the ether and alcohol.
HPLC A single major peak indicating a purity of ≥95%.
Self-Validating Analytical Workflow

A robust quality control workflow ensures the reliability of the synthesized compound for downstream applications.

  • Initial Confirmation (MS): A quick mass spectrometry analysis confirms the presence of the target molecule by its molecular weight.

  • Structural Elucidation (NMR): ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms.

  • Functional Group Analysis (IR): IR spectroscopy verifies the presence of the key hydroxyl and amino functional groups.

  • Purity Assessment (HPLC): HPLC analysis quantifies the purity of the compound.

Analytical_Workflow Synthesized_Product Crude Synthesized Product MS Mass Spectrometry (Confirm MW) Synthesized_Product->MS NMR NMR Spectroscopy (¹H, ¹³C - Confirm Structure) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR HPLC HPLC (Assess Purity) IR->HPLC Final_Product Purified & Characterized Product (≥95% Purity) HPLC->Final_Product

Caption: A typical analytical workflow for quality control.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics. The aminomethyl group is a common feature in many bioactive compounds, contributing to solubility and target engagement.[3]

As a Versatile Building Block

The primary amine and hydroxyl groups serve as convenient handles for a variety of chemical transformations, allowing for the construction of diverse compound libraries.

  • Amide Coupling: The primary amine can be readily acylated to form amides, a key linkage in many drug molecules.

  • Reductive Amination: The amine can also be used in reductive amination reactions to introduce further complexity.

  • Etherification/Esterification: The primary alcohol can be converted into ethers or esters, allowing for the modulation of physicochemical properties.

Potential Therapeutic Areas

Compounds containing the aminomethyl-oxane motif have been explored in various therapeutic areas. For instance, related structures have been investigated as inhibitors of mTOR kinase and PDE10A, which are targets for cancer and neurological disorders, respectively.[4] The structural similarity suggests that derivatives of this compound could be explored for similar activities.

The oxane ring itself is often used as a bioisostere for less favorable groups, improving metabolic stability and reducing lipophilicity.[5]

Drug_Discovery_Applications Scaffold This compound (Core Scaffold) Amine_Mod Amine Modification (e.g., Amide Coupling) Scaffold->Amine_Mod Alcohol_Mod Alcohol Modification (e.g., Etherification) Scaffold->Alcohol_Mod Library Diverse Chemical Library Amine_Mod->Library Alcohol_Mod->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role as a scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel research chemical. Based on related aminomethyl compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its bifunctional nature, coupled with the favorable properties of the oxane scaffold, makes it an attractive starting point for the synthesis of novel compound libraries. This guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to empower researchers to unlock its full potential. As with any novel compound, all experimental work should be conducted with careful planning and adherence to safety protocols.

References

  • PubChem. 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. Available from: [Link]

  • Jia, Z., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • PubChem. 4-Aminomethyltetrahydropyran. Available from: [Link]

  • Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. Available from: [Link]

  • ResearchGate. A) Pharmaceutical compounds bearing the (amino)methyl group. B) Selected state-of-the art. C) Our Strategy. Available from: [Link]

  • PubMed. Synthesis and pharmacology of site-specific cocaine abuse treatment agents: 2-(aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane dopamine uptake inhibitors. Available from: [Link]

  • Google Patents. US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • PubMed Central. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]

  • PubMed Central. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Available from: [Link]

  • ResearchGate. The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Available from: [Link]

  • PubMed. Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Available from: [Link]

  • Google Patents. WO2007017897A3 - Novel crystalline forms of (s)-n-(1-carboxy-2-methyl-prop-1-yl)-n-pentanoyl-n-[2'-(1h-tetrazol-5-yl)bi-phenyl-4-ylmethyl]-amine.
  • MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available from: [Link]

  • Google Patents. US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl].
  • Arctom. This compound. Available from: [Link]

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A Technical Guide to the Spectroscopic Elucidation of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details the predictive analysis and the requisite experimental protocols for the structural confirmation of the molecule. We will explore the theoretical underpinnings of key spectroscopic techniques and their practical application in elucidating the unique structural features of this compound.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring, a primary amine, and a primary alcohol. Its structure suggests potential applications as a linker, a building block in medicinal chemistry, or a scaffold for creating more complex molecules. Accurate structural confirmation is the bedrock of any further investigation into its chemical and biological properties. This guide will serve as a roadmap for achieving this confirmation through a multi-pronged spectroscopic approach.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₁₇NO₂[1]

  • Molecular Weight: 159.23 g/mol

  • IUPAC Name: this compound[1]

  • SMILES: C1COCCC1(CCO)CN[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum should account for all non-exchangeable protons in the molecule. The following table outlines the expected chemical shifts, multiplicities, and integrations for each unique proton environment.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1~3.7t2HMethylene protons adjacent to a hydroxyl group.
H-2~1.6t2HMethylene protons adjacent to the quaternary carbon.
H-a~3.6m4HMethylene protons on the oxane ring adjacent to the oxygen.
H-b~1.5m4HMethylene protons on the oxane ring adjacent to the quaternary carbon.
H-c~2.7s2HMethylene protons of the aminomethyl group.
-OHVariablebr s1HLabile proton of the hydroxyl group.
-NH₂Variablebr s2HLabile protons of the amine group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~60Carbon of the primary alcohol.
C-2~40Methylene carbon adjacent to the quaternary center.
C-a~68Carbons on the oxane ring adjacent to the oxygen.
C-b~35Carbons on the oxane ring adjacent to the quaternary center.
C-q~45Quaternary carbon of the oxane ring.
C-c~50Carbon of the aminomethyl group.
Experimental Protocols for NMR Spectroscopy

A systematic approach is crucial for acquiring high-quality NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts of labile protons.

  • Filter the solution into a 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.

2D NMR Acquisition for Structural Connectivity:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the connectivity around the quaternary carbon.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation H1 ¹H NMR Acquisition prep->H1 C13 ¹³C NMR Acquisition prep->C13 COSY COSY Acquisition H1->COSY HSQC HSQC Acquisition C13->HSQC interpret Data Interpretation & Structural Confirmation COSY->interpret HMBC HMBC Acquisition HSQC->HMBC HMBC->interpret

Caption: A typical workflow for comprehensive NMR analysis.

Interpreting 2D NMR Data

The following diagram illustrates the key expected correlations for confirming the structure of this compound.

Caption: Key expected COSY and HMBC correlations.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): For a compound with the formula C₈H₁₇NO₂, the exact mass is 159.12593 Da.[1]

  • Common Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 160.13321 and [M+Na]⁺ at m/z 182.11515.[1]

Plausible Fragmentation Pathways

High-resolution mass spectrometry with fragmentation (MS/MS) can reveal characteristic neutral losses and fragment ions.

  • Loss of H₂O (18 Da): From the primary alcohol.

  • Loss of CH₂O (30 Da): Cleavage of the hydroxymethyl group.

  • Loss of NH₃ (17 Da): From the primary amine.

  • Cleavage of the oxane ring: Leading to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry
  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Infuse the sample directly into the mass spectrometer or use liquid chromatography (LC) for sample introduction.

  • Acquire a full scan mass spectrum to identify the molecular ion and its adducts.

  • Perform MS/MS on the molecular ion peak to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Predicted IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200-3600Broad
N-H (amine)3300-3500Medium, may show two bands for a primary amine
C-H (alkane)2850-3000Strong
C-O (ether)1050-1150Strong
C-N (amine)1020-1250Medium
O-H (bend)1330-1430Medium
N-H (bend)1590-1650Medium
Experimental Protocol for IR Spectroscopy
  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • For a liquid sample, a thin film can be prepared between two salt plates.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. While this guide provides a predictive framework for the expected spectroscopic data, experimental verification is paramount. The protocols and interpretive guidance provided herein are designed to empower researchers to confidently and accurately characterize this and similar novel chemical entities. By following a logical and systematic workflow, the scientific community can build a robust understanding of new molecules, paving the way for their potential applications.

References

  • PubChem. 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. Available from: [Link]

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An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of 4,4-Disubstituted Oxane Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer favorable biological activity and pharmacokinetic properties is perpetual. The tetrahydropyran (oxane) ring, a privileged heterocyclic motif, is a cornerstone in the structure of numerous natural products and synthetic drugs.[1][2][3] Its utility stems from its ability to improve aqueous solubility and introduce three-dimensionality, key attributes for successful drug candidates. This guide focuses on the chemical space surrounding 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol, a unique 4,4-disubstituted oxane. The geminal substitution at the C4 position offers a distinct vector for chemical exploration, creating a scaffold with a quaternary carbon center that can project substituents in a well-defined spatial arrangement.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the rational design, synthesis, and biological evaluation of structural analogs of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Rational Drug Design: Deconstructing the Core Scaffold for Analog Synthesis

The design of a successful analog library hinges on a thorough understanding of the parent molecule's structure-activity relationship (SAR). While the specific biological profile of this compound is not extensively documented in publicly available literature, we can infer potential interaction modes from its key structural features: a basic primary amine and a polar hydroxyl group, both tethered to a central, conformationally stable oxane ring.

The primary amine is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] The ethanol moiety provides a hydrogen bond donor and acceptor, potentially contributing to target binding and influencing physicochemical properties like solubility.

Our analog design strategy will systematically probe the importance of these features through targeted modifications at three key positions:

  • R1: The Amino Group: Exploration of the amine's basicity, steric bulk, and hydrogen bonding capacity.

  • R2: The Ethylene Linker: Investigating the impact of linker length and rigidity.

  • R3: The Hydroxyl Group: Assessing the role of the terminal alcohol and exploring bioisosteric replacements.

The following logical relationship diagram illustrates the decision-making process for analog design.

Analog_Design_Strategy cluster_R1 Amine Analogs cluster_R2 Linker Analogs cluster_R3 Hydroxyl Analogs Core Core Scaffold This compound R1 R1: Amine Modification Core->R1 R2 R2: Linker Modification Core->R2 R3 R3: Hydroxyl Modification Core->R3 R1_options Secondary/Tertiary Amines Amides Guanidines Altered pKa R1->R1_options R2_options Chain Extension/Contraction Introduction of Rigidity (e.g., double bond) R2->R2_options R3_options Etherification Esterification Carboxylic Acid Bioisosteres (e.g., tetrazole) R3->R3_options

Caption: Rational design strategy for analog development.

Synthetic Strategies for 4,4-Disubstituted Tetrahydropyrans

The construction of the 4,4-disubstituted tetrahydropyran core is the pivotal challenge in synthesizing the target analogs. Several robust synthetic methodologies can be employed, each with its own advantages in terms of stereocontrol and substrate scope.[2]

Key synthetic approaches include:

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, providing a powerful route to tetrahydropyran-4-ols.[6][7]

  • Hetero-Diels-Alder Cycloaddition: The cycloaddition of a diene with an aldehyde can efficiently construct the tetrahydropyran ring, often with a high degree of stereocontrol.[2][8]

  • Intramolecular Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound can yield substituted tetrahydropyrans.[2][3]

  • Palladium-Catalyzed Cycloaddition: Modern transition-metal-catalyzed methods offer novel pathways to complex oxygenated heterocycles.[9]

The following workflow outlines a general synthetic pathway for accessing a diverse range of analogs.

Synthetic_Workflow start Commercially Available Starting Materials step1 Synthesis of Key Intermediate: 4-Substituted-4-vinyl-oxane start->step1 e.g., Prins Cyclization step2 Functional Group Interconversion (e.g., Ozonolysis of vinyl to aldehyde) step1->step2 step3 Reductive Amination (Introduction of R1-Amine) step2->step3 Aldehyde + R1-NH2 step4 Modification of Hydroxyl Group (Introduction of R3) step3->step4 final Final Analog Library step4->final

Caption: Generalized synthetic workflow for analog synthesis.

Experimental Protocol: Reductive Amination for Amine Diversification

This protocol details a standard procedure for introducing diverse amine functionalities (R1) from a common aldehyde intermediate.

  • Dissolution: Dissolve the aldehyde intermediate (1.0 mmol) and the desired primary or secondary amine (1.5 mmol) in 20 mL of a suitable dry solvent (e.g., tetrahydrofuran or dichloromethane).

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (2.0 mmol) to the solution.[5] The choice of reducing agent is critical to avoid reduction of other functional groups.

  • Reaction: Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully add 20 mL of a saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amine analog.

A Proposed Biological Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. Given the structural motifs present, a primary screen targeting a broad class of receptors, such as GPCRs, is a logical starting point. Subsequent assays can then probe for selectivity and functional activity.

Biological_Evaluation_Cascade A Primary Screen: GPCR Binding Assay Panel (e.g., Radioligand Binding) B Secondary Screen: Functional Assays for 'Hits' (e.g., cAMP, Ca2+ flux) A->B Identify 'Hits' C Selectivity Profiling: Counter-screening against related targets B->C Confirm functional activity D In Vitro ADME Profiling C->D Assess selectivity E Lead Candidate Selection D->E Evaluate drug-like properties

Caption: Tiered approach for biological and pharmacokinetic evaluation.

Experimental Protocol: GPCR Radioligand Binding Assay

This protocol provides a general method for assessing the binding affinity of the synthesized analogs to a specific GPCR target.

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from a recombinant cell line or native tissue.

  • Assay Buffer: Use a binding buffer appropriate for the target receptor, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound (analog).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The filter traps the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

In Vitro ADME/PK Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition of drug candidates.[11][12] A standard panel of in vitro assays should be run in parallel with the biological evaluation to build a comprehensive profile of each promising analog.

Table 1: Key In Vitro ADME Assays and Interpretation

Parameter Assay Principle Interpretation of Favorable Outcome
Solubility Kinetic or Thermodynamic SolubilityMeasures the concentration of a compound in aqueous buffer.High solubility is generally preferred for good absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell AssayPAMPA assesses passive diffusion across an artificial membrane. Caco-2 assays model intestinal absorption, including active transport and efflux.[13]High permeability suggests good potential for oral absorption.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayIncubates the compound with liver fractions to measure the rate of metabolism.[11]A longer half-life indicates greater stability to first-pass metabolism.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationMeasures the fraction of compound bound to plasma proteins.A lower to moderate bound fraction is often desirable, as only the unbound drug is pharmacologically active.[14]
CYP450 Inhibition Cytochrome P450 Inhibition AssayEvaluates the potential of the compound to inhibit major drug-metabolizing enzymes.Low inhibition potential reduces the risk of drug-drug interactions.
Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human or other species), a phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[11]

Data Synthesis and Forward Strategy

The ultimate goal is to integrate the SAR from biological assays with the ADME data to identify lead candidates for further optimization. For instance, an analog with high target affinity but poor metabolic stability may require structural modifications to block metabolic "hotspots." Conversely, a metabolically stable compound with moderate affinity might be optimized by introducing substituents that enhance target binding. This iterative process of design, synthesis, and testing is the engine of drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its 4,4-disubstituted nature provides a unique three-dimensional framework for the exploration of chemical space. By employing a rational design strategy, leveraging robust synthetic methodologies, and implementing a comprehensive evaluation cascade that includes both biological and pharmacokinetic profiling, researchers can systematically navigate this chemical landscape. The principles and protocols outlined in this guide provide a solid foundation for unlocking the therapeutic potential of this and related compound classes.

References

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The Ascendant Role of Aminomethyl Oxane Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the aminomethyl group's reactive potential and the oxane scaffold's favorable pharmacokinetic profile has given rise to a promising class of molecules: aminomethyl oxane derivatives. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into the nuanced structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and neuroprotective agents, among other activities. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation and application of this versatile chemical class.

Introduction: The Strategic Combination of Aminomethyl and Oxane Moieties

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores and privileged structures is a cornerstone of rational drug design. The aminomethyl group (-CH₂NH₂) is a versatile functional handle, capable of engaging in a variety of biological interactions, including hydrogen bonding and salt bridge formation. Its introduction into a molecular scaffold can significantly modulate basicity, polarity, and receptor-binding affinity.

The term "oxane" encompasses a range of oxygen-containing heterocyclic rings, with prominent examples in drug discovery including oxetane, tetrahydrofuran (THF), tetrahydropyran (THP), and 1,4-benzodioxane. These structures are often employed as bioisosteres for carbocyclic rings, offering improved metabolic stability and aqueous solubility. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

This guide will explore the synergistic potential of combining these two moieties, creating a class of compounds with significant therapeutic promise. We will examine how the interplay between the aminomethyl group and the specific oxane ring system dictates the biological activity and pharmacokinetic properties of the resulting derivatives.

Synthetic Strategies: Building the Aminomethyl Oxane Core

The synthesis of aminomethyl oxane derivatives can be approached through several established organic chemistry reactions. The choice of synthetic route is often dictated by the nature of the oxane ring and the desired substitution pattern.

Mannich-Type Reactions for Aminomethylation

The Mannich reaction is a classic and efficient method for the aminomethylation of acidic C-H bonds. In the context of oxane derivatives, this reaction is particularly useful for introducing the aminomethyl group onto an activated position of the heterocyclic ring or an attached aromatic system.

Experimental Protocol: Mannich Reaction for the Synthesis of Aminomethyl Benzoxaborole Derivatives [1]

  • Objective: To synthesize a series of 6-(aminomethylphenoxy)benzoxaborole analogs.

  • Materials:

    • Appropriate 6-phenoxybenzoxaborole precursor

    • Formaldehyde (37% in water)

    • Secondary amine (e.g., dimethylamine, piperidine)

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • To a solution of the 6-phenoxybenzoxaborole precursor in ethanol, add the secondary amine and formaldehyde.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of the aminomethylated product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the desired aminomethyl derivative.

  • Causality: The acidic proton on the phenol ring of the precursor allows for the electrophilic substitution by the Eschenmoser's salt-like intermediate formed in situ from formaldehyde and the secondary amine. This regioselective aminomethylation is a key step in building the final compound library for structure-activity relationship studies.

Reductive Amination of Oxane Aldehydes and Ketones

Reductive amination is a versatile two-step process that is ideal for converting oxane aldehydes or ketones into their corresponding aminomethyl derivatives. This method allows for the introduction of a wide variety of primary and secondary amines.

Experimental Protocol: Reductive Amination of Oxetan-3-one [2]

  • Objective: To synthesize 3-aminomethyl-3-hydroxyoxetane derivatives.

  • Materials:

    • Oxetan-3-one

    • Nitromethane

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Raney nickel

    • Hydrogen gas

  • Procedure:

    • Henry Reaction: React oxetan-3-one with nitromethane in the presence of a base to form 3-hydroxy-3-(nitromethyl)oxetane.

    • Reduction of the Nitro Group: Reduce the nitro group of the intermediate using a reducing agent such as sodium borohydride, followed by catalytic hydrogenation with Raney nickel under a hydrogen atmosphere.

    • Purify the resulting aminomethyl oxetane derivative by column chromatography.

  • Causality: The initial Henry reaction introduces a nitromethyl group, which can then be selectively reduced to the primary amine without affecting the oxetane ring. This multi-step approach provides a controlled and efficient route to these valuable building blocks.

Diagram: Synthetic Workflow for Aminomethyl Oxane Derivatives

G cluster_0 Starting Materials cluster_1 Reaction Pathways Oxane Precursor Oxane Precursor Mannich Reaction Mannich Reaction Oxane Precursor->Mannich Reaction Reductive Amination Reductive Amination Oxane Precursor->Reductive Amination (as aldehyde/ketone) Amine Source Amine Source Amine Source->Mannich Reaction Amine Source->Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Final Product Final Product Mannich Reaction->Final Product Reductive Amination->Final Product

Caption: General synthetic pathways to aminomethyl oxane derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of aminomethyl oxane derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving the disruption of cellular processes critical for tumor growth and survival.

Aminomethyl Benzoxazine and Benzodioxane Derivatives

Derivatives of eugenol, including benzoxazine and aminomethyl compounds, have shown in vivo anticancer activity.[3] Studies on mice with induced fibrosarcoma revealed that these compounds could reduce cancer incidence and tumor weight.[3] Similarly, certain 1,4-dioxane derivatives have been identified as potential anticancer agents.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of lead compounds. For instance, in a series of salvinal derivatives, modifications at the C-4' position of the 2-phenyl portion of the dihydrobenzofuran ring were found to be critical for activity.[5] The presence of a hydroxyl group at this position was important for anticancer activity against KB cells, while its replacement with ether or ester substituents led to a decrease in inhibitory activity.[5]

Table 1: Anticancer Activity of Selected Aminomethyl Oxane and Related Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Salvinal DerivativesCompound 25KB, KB-Vin10, KB-7D0.13-0.14[5]
2-(amino)quinazolin-4(3H)-oneCompound 6yS. aureus (MRSA)0.02 (MIC₅₀)[6]
Benzoxazine/Aminomethyl Eugenol6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][7][8]oxazineMurine FibrosarcomaN/A (in vivo)[3]

Diagram: Proposed Mechanism of Action for Anticancer Aminomethyl Oxane Derivatives

G AminomethylOxane Aminomethyl Oxane Derivative CancerCell Cancer Cell AminomethylOxane->CancerCell Microtubule Microtubule Dynamics CancerCell->Microtubule Disruption CellCycle Cell Cycle Arrest CancerCell->CellCycle Induction Apoptosis Apoptosis Induction Microtubule->Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Properties: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aminomethyl oxane derivatives have emerged as a promising class of compounds with activity against a variety of bacterial and fungal pathogens.

Aminomethylcyclines: Overcoming Tetracycline Resistance

A notable example is the development of aminomethylcyclines, which are C-9 derivatives of minocycline. These compounds have demonstrated potent in vitro activity against Gram-positive bacteria harboring known tetracycline resistance mechanisms, such as ribosomal protection (Tet M) and efflux (Tet K and Tet L).[9] Omadacycline, a 9-neopentylaminomethylminocycline, is a promising candidate that has progressed to human clinical trials.[9]

Broad-Spectrum Antimicrobial Activity

Derivatives of 1,4-benzodioxane have also been investigated for their antibacterial properties. Some have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an aminomethyl oxane derivative that inhibits the visible growth of a microorganism.

  • Materials:

    • Aminomethyl oxane derivative stock solution

    • Bacterial or fungal culture

    • Appropriate broth medium (e.g., Mueller-Hinton broth)

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Prepare a serial two-fold dilution of the aminomethyl oxane derivative in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the microorganism, while the negative control confirms the sterility of the medium.

Neuropharmacological and Other Biological Activities

Beyond their anticancer and antimicrobial effects, aminomethyl oxane derivatives have shown potential in modulating the central nervous system and exhibiting anti-inflammatory properties.

Adrenoceptor and Serotonin Receptor Modulation

Derivatives of 1,4-benzodioxane have been extensively studied as ligands for α₁-adrenoceptors and 5-HT₁A serotonin receptors.[4][11] These receptors are implicated in a variety of physiological processes, and their modulation can have therapeutic effects in conditions such as hypertension, benign prostatic hyperplasia, and anxiety. The 1,4-dioxane nucleus has been identified as a suitable scaffold for developing selective α₁D-adrenoceptor antagonists and full 5-HT₁A receptor agonists.[4]

Anti-inflammatory Activity

Novel 6-(aminomethylphenoxy)benzoxaborole analogs have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Certain derivatives exhibited potent activity with IC₅₀ values in the nanomolar range, making them promising leads for the development of new anti-inflammatory agents.[1]

Future Directions and Conclusion

The field of aminomethyl oxane derivatives is ripe with opportunities for further exploration. The versatility of their synthesis and the breadth of their biological activities suggest that novel therapeutic agents are on the horizon. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: While several biological activities have been identified, the precise molecular targets and signaling pathways for many of these derivatives remain to be fully characterized.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts are needed to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that aminomethyl oxane derivatives may have therapeutic potential in other disease areas not yet extensively studied.

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  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). National Institutes of Health (NIH). [Link]

  • Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. (n.d.). PubMed. [Link]

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An In-Depth Technical Guide to the Solubility Profile of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile for [4-(aminomethyl)oxan-4-yl]methanol (CAS: 959238-22-3), a spirocyclic compound featuring a primary amine and a primary alcohol. Solubility is a critical determinant of a drug candidate's developability, influencing its absorption, bioavailability, and formulation. This document delineates the theoretical underpinnings of the compound's solubility based on its unique structural characteristics. It further presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, emphasizing the causal relationships behind methodological choices. Designed for researchers, chemists, and drug development professionals, this guide serves as a practical framework for characterizing similar sp³-rich, polar molecules, ensuring data integrity and robust interpretation.

Molecular Characterization and Physicochemical Landscape

Chemical Identity and Structure

The subject of this guide is [4-(aminomethyl)oxan-4-yl]methanol. It is crucial to establish its precise structure, as nomenclature can vary. The compound is characterized by a tetrahydropyran (oxane) ring with a quaternary carbon at the 4-position, a feature that defines it as a spirocycle.[1] This central carbon is substituted with both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group.

Caption: Structure of [4-(aminomethyl)oxan-4-yl]methanol with key functional groups.

Physicochemical Properties

A summary of the core physicochemical properties is essential for predicting behavior and designing experiments. While experimental data for this specific molecule is sparse, available data and reliable predictions form a solid foundation.

PropertyValue / PredictionSource
CAS Number 959238-22-3Echemi[2], Fluorochem[3]
Molecular Formula C₇H₁₅NO₂Echemi[2], Fluorochem[3]
Molecular Weight 145.20 g/mol Echemi[2], Fluorochem[3]
Appearance SolidFluorochem[3]
pKa (predicted) ~10.0 (for the amine)ChemicalBook (for analog)[4]
Boiling Point (predicted) 254.3 °C at 760 mmHgEchemi[2]
Density (predicted) 1.043 g/cm³Echemi[2]
The Role of Structure in Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of [4-(aminomethyl)oxan-4-yl]methanol is rich in features that favor aqueous solubility.

  • Hydrogen Bonding: The primary amine (-NH₂) and primary alcohol (-OH) groups are potent hydrogen bond donors and acceptors. The ether oxygen in the oxane ring also acts as a hydrogen bond acceptor. This capacity for extensive hydrogen bonding is a primary driver of water solubility.[5][6]

  • High sp³ Character: The spirocyclic core imparts a three-dimensional, non-planar geometry. Increasing the fraction of sp³-hybridized carbons generally enhances aqueous solubility compared to flat, aromatic systems by reducing the crystal lattice energy and improving solvation.[7]

  • Ionization: The primary amine is basic and will be protonated at physiological pH. This ionization leads to a charged species (an ammonium salt), which has vastly superior aqueous solubility compared to the neutral free base.

Theoretical Solubility Assessment

pH-Dependent Solubility Profile

The presence of the basic aminomethyl group (predicted pKa ≈ 10) makes the aqueous solubility of this compound highly dependent on pH.

  • In Acidic to Neutral pH (pH < 8): The amine will be predominantly in its protonated, cationic form (R-CH₂NH₃⁺). This charged species interacts very favorably with polar water molecules, leading to high solubility.

  • In Alkaline pH (pH > 11): The amine will be in its neutral, free base form (R-CH₂NH₂). The loss of the charge significantly reduces its interaction with water, and solubility is expected to be at its minimum.

cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) Molecule_Uncharged R-CH₂NH₂ Molecule_Charged R-CH₂NH₃⁺ Molecule_Uncharged->Molecule_Charged + H⁺ / - H⁺ Label_Uncharged Free Base (Lower Solubility) Label_Charged Protonated Salt (Higher Solubility) cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add Excess Solid to Buffer B 2. Equilibrate (48-72h, 25°C) A->B C 3. Centrifuge (10,000 x g) B->C D 4. Filter Supernatant (0.22 µm PVDF) C->D E 5. Dilute & Analyze (HPLC/LC-MS) D->E F Report Solubility (mg/mL or µM) E->F

Caption: Experimental workflow for the shake-flask solubility method.

High-Throughput Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. [8]It is a faster, higher-throughput method ideal for early-stage drug discovery.

Principle of Nephelometry

This protocol uses nephelometry, which measures the amount of light scattered by suspended particles (precipitate) in a solution. [9]As the compound precipitates, the light scattering increases, allowing for the determination of the point of insolubility.

Detailed Protocol: Nephelometric Assay

Rationale: This assay provides a rapid assessment of solubility that is relevant to scenarios where a compound is introduced into an aqueous environment from an organic solution, mimicking certain experimental and physiological situations.

Materials:

  • [4-(aminomethyl)oxan-4-yl]methanol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: Add 99 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 1 µL of the DMSO stock solution to the first well (final concentration 200 µM, 1% DMSO). Serially dilute this across the plate to generate a range of concentrations. Expertise: Maintaining a low final percentage of DMSO (typically ≤1%) is critical, as higher concentrations can act as a co-solvent and artificially inflate the measured solubility.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the light scattering in each well using a microplate nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal significantly rises above the background, indicating the onset of precipitation.

cluster_workflow Kinetic Solubility Workflow (Nephelometry) A 1. Prepare 20 mM Stock in DMSO B 2. Serially Dilute in PBS (96-well plate) A->B C 3. Incubate (2 hours) B->C D 4. Measure Light Scattering C->D E 5. Plot Signal vs. Concentration D->E F Determine Precipitation Point (Solubility) E->F

Caption: High-throughput workflow for kinetic solubility determination.

Summary and Formulation Implications

The structural and physicochemical properties of [4-(aminomethyl)oxan-4-yl]methanol strongly suggest a favorable solubility profile, particularly in aqueous media at physiological pH.

Solubility TypePredicted OutcomeRationale
Thermodynamic (pH 7.4) High (>1 mg/mL)Protonated amine, H-bonding from alcohol/ether, sp³-rich core.
Thermodynamic (pH > 11) Low to ModerateNeutral free base form is less polar.
Kinetic (pH 7.4) HighConsistent with high thermodynamic solubility.
Organic Solvents Good in polar (EtOH); Poor in non-polar (Hexane).Governed by the molecule's high polarity.

This profile has significant implications for drug development. The high aqueous solubility at physiological pH suggests that the compound is a good candidate for oral formulation, as poor solubility is unlikely to be a limiting factor for absorption. The formation of a stable salt (e.g., hydrochloride) could further enhance solubility and ensure consistency. The low solubility in non-polar media is also advantageous, as it often correlates with lower partitioning into adipose tissue.

By employing the rigorous, self-validating protocols described herein, researchers can confidently characterize the solubility of this and other novel chemical entities, generating the high-quality data necessary to make informed decisions in the drug discovery and development pipeline.

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An In-depth Technical Guide to the Theoretical Modeling of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the reliance on empirical, trial-and-error methodologies is progressively yielding to the precision and foresight offered by computational chemistry.[1][2] The ability to accurately model and predict the physicochemical and pharmacokinetic properties of novel chemical entities not only accelerates the drug discovery pipeline but also significantly curtails the exorbitant costs and high attrition rates associated with preclinical and clinical development.[3][4] This guide is dedicated to the comprehensive theoretical modeling of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, a molecule of potential interest in medicinal chemistry due to its structural motifs—a substituted oxane ring, a primary amine, and a primary alcohol—which are prevalent in numerous bioactive compounds.[5] The absence of extensive experimental data for this specific molecule makes it an ideal candidate for a first-principles computational investigation, providing a blueprint for the evaluation of other novel molecular scaffolds.

Molecular Scaffolding and Physicochemical Postulates

The initial step in any theoretical modeling endeavor is a thorough understanding of the molecule's structure. This compound is characterized by a central tetrahydropyran (oxane) ring, substituted at the 4-position with both an aminomethyl and a 2-hydroxyethyl group. This unique gem-disubstitution on a saturated heterocycle imparts specific conformational constraints and a distinct three-dimensional topology that will govern its interactions with biological macromolecules.

Based on its constituent functional groups, we can postulate several key physicochemical properties. The primary amine and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for interactions with polar environments and biological targets such as enzymes and receptors. The oxane ring, while relatively nonpolar, introduces a degree of conformational rigidity. The presence of both a basic amino group and a neutral hydroxyl group suggests the molecule will be a cation at physiological pH, influencing its solubility and membrane permeability.

In Silico Molecular Construction and Initial Optimization

The generation of a high-quality initial 3D conformation is paramount for the accuracy of all subsequent calculations. This is achieved through standard molecular building software, followed by an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF). This preliminary step serves to produce a reasonable starting structure, free of steric strain, for more rigorous quantum mechanical calculations.

Quantum Chemical Deep Dive: Elucidating Electronic Structure and Reactivity

To gain a fundamental understanding of the molecule's intrinsic properties, we turn to the principles of quantum mechanics.[6] Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.[7][8]

Protocol for DFT-Based Geometry Optimization and Frequency Analysis

A definitive, step-by-step protocol for obtaining the ground-state geometry and vibrational frequencies is as follows:

  • Input Structure Preparation : The pre-optimized molecular structure from the molecular mechanics step is used as the initial input.

  • Level of Theory Selection : A widely used and well-validated combination of a functional and basis set is chosen. For instance, the B3LYP functional with the 6-311++G(d,p) basis set provides a robust level of theory for organic molecules.

  • Geometry Optimization : A full geometry optimization is performed to locate the minimum energy conformation on the potential energy surface.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequencies can also be used to predict the molecule's infrared (IR) spectrum.

  • Solvation Modeling : To simulate a more biologically relevant environment, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent. This provides insights into how the aqueous environment influences the molecule's geometry and electronic properties.

Key Quantum Chemical Descriptors and Their Implications

From these DFT calculations, a wealth of information can be extracted to predict the molecule's behavior.

DescriptorDefinitionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Reveals regions of positive (electron-deficient) and negative (electron-rich) potential, indicating sites for electrophilic and nucleophilic attack, respectively. The regions around the nitrogen and oxygen atoms are expected to be electron-rich.
Atomic Charges The distribution of electron density among the atoms in the molecule.Provides insight into the polarity of bonds and the molecule as a whole. The nitrogen and oxygen atoms will carry partial negative charges, while the hydrogen atoms bonded to them will have partial positive charges.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the presence of polar C-N, C-O, N-H, and O-H bonds, suggesting good solubility in polar solvents.
Visualizing Molecular Orbitals and Electrostatic Potential

MEP_and_Orbitals cluster_dft DFT Calculations cluster_analysis Property Prediction DFT Optimized Geometry HOMO HOMO (Highest Occupied Molecular Orbital) DFT->HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) DFT->LUMO MEP Molecular Electrostatic Potential Map DFT->MEP Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation LUMO->Reactivity Electron Acceptance Interactions Intermolecular Interaction Sites MEP->Interactions Electrostatic Steering MD_Workflow Start DFT Optimized Structure Setup System Setup (Solvation & Parameterization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, RDF, H-bonds) Prod->Analysis End Dynamic Properties Analysis->End

Caption: A typical workflow for a molecular dynamics simulation.

Predicting Drug-Likeness and ADMET Properties

A crucial aspect of modern drug development is the early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [3]Several computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties from the molecular structure. [9]

Key Predicted ADMET Properties
PropertyPrediction MethodAnticipated Outcome for this compound
Lipinski's Rule of Five Calculation of molecular weight, logP, H-bond donors, and H-bond acceptors.Likely to be compliant, suggesting good oral bioavailability.
Aqueous Solubility QSAR models based on topological and electronic descriptors.Predicted to have good aqueous solubility due to the presence of multiple polar functional groups.
Blood-Brain Barrier (BBB) Permeability Models incorporating descriptors such as polar surface area (PSA) and logP.The high polarity and number of hydrogen bond donors may limit BBB penetration.
CYP450 Inhibition Machine learning models trained on large datasets of known inhibitors.The presence of a primary amine may be a potential liability for inhibition of certain CYP isoforms.
hERG Inhibition Pharmacophore and 3D-QSAR models.The flexible nature of the side chains could potentially allow for interactions with the hERG channel.

These in silico predictions provide valuable early-stage flags for potential liabilities, guiding further experimental investigation and chemical modifications.

Synthesis of Findings and Future Directions

The theoretical modeling of this compound provides a comprehensive, multi-faceted understanding of its potential as a drug-like molecule. Quantum chemical calculations have elucidated its electronic structure and reactivity, while molecular dynamics simulations have revealed its conformational dynamics and solvation properties. The prediction of ADMET properties offers a preliminary assessment of its pharmacokinetic profile.

This in-depth computational analysis serves as a robust foundation for future experimental work. The predicted properties can guide the design of synthetic routes and the prioritization of biological assays. Furthermore, the established modeling workflow can be readily applied to a library of related analogues, enabling a systematic exploration of the chemical space around this novel scaffold. The synergy between predictive modeling and empirical testing represents the future of efficient and successful drug discovery. [12]

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Navigating the Procurement of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Analysis of the Commercial Availability and Synthetic Feasibility of a Key Research Molecule

Part 1: Commercial Landscape Assessment

Initial investigations into the commercial availability of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol reveal a critical distinction from a similarly named, yet structurally different, compound. Several major chemical suppliers list 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol , which possesses an ether linkage. This compound is indexed with CAS Number 1479234-05-3 and is commercially available.

In contrast, the target molecule, This compound , featuring a direct carbon-carbon bond between the oxane ring and the ethanol moiety, is not found in the catalogs of major, reputable chemical suppliers. An isolated listing on a specialized chemical database was identified; however, the provided molecular weight is inconsistent with the chemical structure, suggesting a potential cataloging error.

Part 2: The Custom Synthesis Imperative

For researchers requiring this specific molecule, partnering with a custom synthesis provider is the most viable path forward. Numerous companies specialize in the synthesis of complex organic molecules, including heterocyclic compounds, and can provide the necessary expertise to produce this compound on a scale from milligrams to kilograms.

Selecting a Custom Synthesis Partner

When selecting a custom synthesis provider, researchers should consider the following:

  • Expertise in Heterocyclic Chemistry: The synthesis of substituted oxanes requires a deep understanding of heterocyclic chemistry.

  • Route Design and Feasibility Assessment: A reliable partner will offer a thorough evaluation of potential synthetic routes and provide a clear assessment of the project's feasibility, timeline, and cost.

  • Analytical Capabilities: Ensure the provider has robust analytical capabilities (e.g., NMR, LCMS, HPLC) to confirm the structure and purity of the final compound.

  • Confidentiality: A non-disclosure agreement is standard practice to protect intellectual property.

A number of reputable companies offer custom synthesis services for heterocyclic compounds.[][2][3][4]

Part 3: Proposed Synthetic Strategies

Strategy 1: Grignard Reaction Approach

A robust method for forming carbon-carbon bonds is the Grignard reaction.[5][6][7][8][9] This approach would likely involve the synthesis of a suitable 4-substituted oxane precursor.

Workflow Diagram:

Grignard_Synthesis cluster_0 Precursor Synthesis cluster_1 Grignard Reaction & Final Product Start 4-(Aminomethyl)tetrahydropyran-4-carbonitrile Reduction Reduction of Nitrile to Aldehyde (e.g., DIBAL-H) Start->Reduction [6, 8, 10] Aldehyde (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetaldehyde Reduction->Aldehyde Reaction Grignard Reaction Aldehyde->Reaction Grignard_Reagent Methylmagnesium Bromide Grignard_Reagent->Reaction Product This compound Reaction->Product

Caption: Proposed Grignard reaction pathway.

Experimental Protocol (Hypothetical):

  • Synthesis of (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)acetaldehyde:

    • Protect the amine of a suitable starting material, such as 4-(aminomethyl)tetrahydropyran-4-carbonitrile.

    • Reduce the nitrile to an aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[10][11][12]

    • Perform an aqueous workup to yield the aldehyde.

  • Grignard Reaction:

    • React the synthesized aldehyde with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent.

    • Quench the reaction with an acidic workup to protonate the alkoxide and yield the secondary alcohol.

  • Deprotection and Purification:

    • Remove the amine protecting group under appropriate conditions.

    • Purify the final product using column chromatography or other suitable methods.

Strategy 2: Wittig Reaction and Hydroboration-Oxidation

An alternative approach involves the use of a Wittig reaction to form a carbon-carbon double bond, followed by hydroboration-oxidation to install the hydroxyl group.[13][14][15][16][17]

Workflow Diagram:

Wittig_Synthesis cluster_0 Alkene Synthesis cluster_1 Hydroxylation & Final Product Start 4-Oxo-tetrahydropyran derivative Wittig Wittig Reaction Start->Wittig Wittig_Reagent Methyltriphenylphosphonium Bromide Wittig_Reagent->Wittig Alkene 4-(Aminomethyl)-4-vinyloxane Wittig->Alkene Hydroboration Hydroboration-Oxidation (e.g., BH3-THF, H2O2, NaOH) Alkene->Hydroboration Product This compound Hydroboration->Product

Caption: Proposed Wittig reaction and hydroboration pathway.

Experimental Protocol (Hypothetical):

  • Synthesis of 4-(Aminomethyl)-4-vinyloxane:

    • Start with a protected 4-oxo-tetrahydropyran derivative.

    • Perform a Wittig reaction using a suitable phosphonium ylide, such as that generated from methyltriphenylphosphonium bromide, to introduce the vinyl group.

  • Hydroboration-Oxidation:

    • Treat the resulting alkene with a hydroborating agent like borane tetrahydrofuran complex (BH3-THF).

    • Oxidize the intermediate organoborane with hydrogen peroxide and a base (e.g., NaOH) to yield the primary alcohol with anti-Markovnikov regioselectivity.

  • Deprotection and Purification:

    • Remove the protecting groups.

    • Purify the final product to the desired specification.

Part 4: Building Blocks and Precursors

The successful synthesis of this compound is contingent on the availability of suitable starting materials. Several key building blocks based on the tetrahydropyran (oxane) scaffold are commercially available and can serve as starting points for the proposed synthetic routes. These include:

Building BlockCAS NumberPotential Use
4-(Aminomethyl)tetrahydro-2H-pyran130290-79-8A foundational structure for elaboration.[18][19]
Tetrahydro-4H-pyran-4-one22987-17-3A precursor for Wittig-type reactions.
4-Cyanotetrahydropyran4295-99-2A starting point for nitrile reduction to an aldehyde.[18]

The availability of these and other substituted tetrahydropyran derivatives from various chemical suppliers can be leveraged by a custom synthesis provider to design an efficient and cost-effective synthetic route.[20][21][22][23]

Conclusion

For researchers and drug development professionals, obtaining this compound requires a strategic approach focused on custom synthesis. While not commercially available off-the-shelf, its synthesis is feasible through established organic chemistry methodologies. By partnering with a qualified custom synthesis provider and considering the synthetic strategies outlined in this guide, the acquisition of this important research compound can be successfully achieved.

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Methodological & Application

synthesis of 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Substituted tetrahydropyran rings are privileged scaffolds in medicinal chemistry, frequently appearing in bioactive natural products and synthetic drugs. This application note provides a detailed, three-step protocol for the , a valuable bifunctional building block for drug discovery. The synthetic strategy employs a Horner-Wadsworth-Emmons reaction to construct a key α,β-unsaturated ester, followed by a conjugate addition of cyanide to introduce the precursor to the aminomethyl group. The final step involves a robust dual reduction of the nitrile and ester functionalities using lithium aluminum hydride (LiAlH₄) to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, and safety considerations intended for researchers in organic synthesis and drug development.

Introduction

The tetrahydropyran (THP) moiety is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence stems from its ability to act as a stable, non-aromatic cyclic ether that can engage in hydrogen bonding and adopt well-defined chair conformations, influencing the overall topology and binding affinity of a molecule.[2][3] The synthesis of specifically substituted THP derivatives is therefore of great interest to the scientific community.[4][5]

This document details a reliable and scalable synthetic route to 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol. This molecule features two primary functional groups—an amine and an alcohol—emanating from a single quaternary center on the THP ring. This unique arrangement makes it an attractive building block for creating diverse chemical libraries, enabling exploration of new chemical space in drug discovery programs. The presented protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Synthetic Strategy and Overview

The synthesis begins with the commercially available tetrahydro-4H-pyran-4-one and proceeds through three distinct chemical transformations. The overall strategy is to first establish the carbon skeleton at the C4 position and then perform a simultaneous reduction to unveil the desired amine and alcohol functionalities.

The retrosynthetic analysis reveals a key intermediate, a tetrahydropyran ring substituted at the 4-position with both a cyano group (precursor to the aminomethyl group) and an ethoxycarbonylmethyl group (precursor to the ethanol group). This intermediate can be disconnected via a Michael addition, leading back to an α,β-unsaturated ester, which in turn arises from the condensation of tetrahydro-4H-pyran-4-one with a phosphonate ylide.

retrosynthesis Target 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol Intermediate_2 Ethyl 4-cyano-4-(ethoxycarbonylmethyl)tetrahydropyran Target->Intermediate_2 Dual Reduction (LiAlH₄) Intermediate_1 Ethyl 2-(tetrahydropyran-4-ylidene)acetate Intermediate_2->Intermediate_1 Michael Addition (CN⁻) Start Tetrahydro-4H-pyran-4-one Intermediate_1->Start Horner-Wadsworth-Emmons synthesis_workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Dual Reduction start Tetrahydro-4H-pyran-4-one reagent1 + Triethyl phosphonoacetate + NaH start->reagent1 intermediate1 Intermediate 1: Ethyl 2-(tetrahydropyran-4-ylidene)acetate reagent1->intermediate1 reagent2 + KCN + EtOH/H₂O intermediate1->reagent2 intermediate2 Intermediate 2: Ethyl 4-cyano-4-(ethoxycarbonylmethyl)tetrahydropyran reagent2->intermediate2 reagent3 + LiAlH₄ + Anhydrous THF intermediate2->reagent3 final_product Final Product: 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol reagent3->final_product

Caption: Overall synthetic workflow.

Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials including sodium hydride (flammable solid), potassium cyanide (highly toxic), and lithium aluminum hydride (pyrophoric and water-reactive). All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of Ethyl 2-(tetrahydropyran-4-ylidene)acetate (Intermediate 1)

This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate carbanion with a ketone to form an alkene, typically with high E-selectivity. The phosphonate carbanion is more nucleophilic than the analogous Wittig ylide, and the phosphate byproduct is water-soluble, simplifying purification.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Sodium Hydride (60% disp.)24.002.00 g50.0
Anhydrous Tetrahydrofuran (THF)-150 mL-
Triethyl phosphonoacetate224.1611.21 g50.0
Tetrahydro-4H-pyran-4-one100.124.51 g45.0
Saturated NH₄Cl (aq)-100 mL-
Ethyl Acetate-200 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Protocol

  • Set up a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a dropping funnel.

  • Suspend sodium hydride (2.00 g, 50.0 mmol, 1.1 eq) in anhydrous THF (100 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethyl phosphonoacetate (11.21 g, 50.0 mmol, 1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve tetrahydro-4H-pyran-4-one (4.51 g, 45.0 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the ylide solution over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford ethyl 2-(tetrahydropyran-4-ylidene)acetate as a colorless oil. (Expected yield: 80-90%).

Part 2: Synthesis of Ethyl 4-cyano-4-(ethoxycarbonylmethyl)tetrahydropyran (Intermediate 2)

This step involves a 1,4-conjugate addition (Michael addition) of a cyanide nucleophile to the α,β-unsaturated ester. This reaction is effective for forming a new carbon-carbon bond at the β-position relative to the carbonyl group.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Intermediate 1170.216.13 g36.0
Potassium Cyanide (KCN)65.122.81 g43.2
Ethanol-100 mL-
Water-20 mL-
Diethyl Ether-150 mL-
1 M HCl (aq)-As needed-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Protocol

  • EXTREME CAUTION: Potassium cyanide is acutely toxic. Perform all manipulations in a fume hood and have a cyanide antidote kit readily available. Acidic conditions will generate highly toxic HCN gas; therefore, the reaction must be kept basic until the final workup.

  • In a 250 mL round-bottom flask, dissolve Intermediate 1 (6.13 g, 36.0 mmol, 1.0 eq) in ethanol (100 mL).

  • In a separate beaker, carefully dissolve potassium cyanide (2.81 g, 43.2 mmol, 1.2 eq) in water (20 mL).

  • Add the aqueous KCN solution to the ethanolic solution of Intermediate 1.

  • Equip the flask with a reflux condenser and heat the mixture to 50 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water (50 mL) and diethyl ether (100 mL) to the residue.

  • Separate the layers. Extract the aqueous layer with diethyl ether (50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by flash chromatography (10-30% ethyl acetate in hexanes).

Part 3: Synthesis of 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol (Final Product)

This final transformation is a concurrent reduction of both the nitrile and the ester functional groups using the powerful reducing agent lithium aluminum hydride (LiAlH₄). [6][7]LiAlH₄ is a source of hydride ions (H⁻) that readily reduces polar multiple bonds. [8]The reaction requires strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Intermediate 2197.247.11 g36.0
Lithium Aluminum Hydride (LiAlH₄)37.955.46 g144.0
Anhydrous Tetrahydrofuran (THF)-200 mL-
Water-5.5 mL-
15% NaOH (aq)-5.5 mL-
Dichloromethane (DCM)-200 mL-

Protocol

  • Set up a flame-dried, three-necked 1 L round-bottom flask with a stir bar, reflux condenser, and an argon inlet.

  • Under an argon atmosphere, carefully add LiAlH₄ (5.46 g, 144.0 mmol, 4.0 eq) to anhydrous THF (150 mL). Note: LiAlH₄ is pyrophoric; handle with care.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Intermediate 2 (7.11 g, 36.0 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 8 hours.

  • Monitor the reaction by TLC (stain with ninhydrin to visualize the amine product).

  • Cool the reaction mixture to 0 °C.

  • Fieser Workup (Extremely Cautious): Quench the reaction by the slow, sequential, dropwise addition of:

    • Water (5.5 mL)

    • 15% aqueous NaOH (5.5 mL)

    • Water (16.5 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A vigorous evolution of hydrogen gas will occur.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Add anhydrous magnesium sulfate and stir for another 30 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and then dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-[4-(aminomethyl)tetrahydropyran-4-yl]ethanol as a viscous oil or waxy solid. The product is often pure enough for subsequent use, but can be further purified by crystallization or chromatography if needed. (Expected yield: 70-85%).

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

LiAlH4_Reduction Mechanism: LiAlH₄ Dual Reduction cluster_nitrile Nitrile to Amine cluster_ester Ester to Alcohol nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion 1. H⁻ (from AlH₄⁻) diamine_salt [R-CH₂-N(AlH₃)]⁻ Li⁺ imine_anion->diamine_salt 2. H⁻ (from AlH₄⁻) amine R-CH₂-NH₂ diamine_salt->amine 3. H₂O Workup ester R'-COOEt tetra_int1 Tetrahedral Intermediate ester->tetra_int1 1. H⁻ (from AlH₄⁻) aldehyde R'-CHO tetra_int1->aldehyde 2. -OEt⁻ alkoxide R'-CH₂-O⁻ Li⁺ aldehyde->alkoxide 3. H⁻ (from AlH₄⁻) alcohol R'-CH₂-OH alkoxide->alcohol 4. H₂O Workup

Caption: Simplified mechanism for the simultaneous reduction of nitrile and ester groups by LiAlH₄. [9][10][11] The reduction of the ester first proceeds via nucleophilic acyl substitution, where a hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde, which is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to an alkoxide. [6][8]The nitrile is reduced in two successive hydride additions across the carbon-nitrogen triple bond to form an amine after acidic or aqueous workup. [12][13][14]

Summary and Conclusion

This application note presents a comprehensive and reliable three-step from tetrahydro-4H-pyran-4-one. The described protocol is robust, employing well-established reactions that provide good yields. By providing detailed step-by-step instructions, explanations of the underlying chemical principles, and critical safety information, this guide serves as a valuable resource for researchers requiring access to this versatile bifunctional building block for applications in medicinal chemistry and materials science.

References

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  • Ghorai, P., & Kumar, A. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 12(9), 4697–4747. Retrieved from [Link]

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Synfacts, 21(09), 880. Retrieved from [Link]

  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. Retrieved from [Link]

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  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Scaffolding Solution

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is incessant. The strategic incorporation of saturated heterocyclic systems is a widely recognized approach to enhance the three-dimensionality and metabolic stability of drug candidates. Within this context, 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol emerges as a promising, yet underexplored, building block for the synthesis of innovative compound libraries.

This guide provides a comprehensive overview of the potential applications of this compound, a molecule distinguished by its 4-substituted tetrahydropyran (oxane) core, a primary amine, and a primary alcohol. The tetrahydropyran motif is increasingly favored in medicinal chemistry as a bioisosteric replacement for cyclohexane, often leading to improved aqueous solubility and metabolic profiles[1]. The presence of two distinct and readily functionalizable handles—the aminomethyl and ethanol moieties—positions this scaffold as a versatile starting point for the generation of diverse and sp³-rich compound collections. These application notes are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively leverage this promising scaffold in their discovery programs.

Scientific Rationale and Strategic Advantages

The utility of this compound in a drug discovery setting is underpinned by several key attributes:

  • Enhanced Physicochemical Properties: The oxane ring, as a polar equivalent of a gem-dimethyl group, can significantly modulate aqueous solubility, lipophilicity, and metabolic stability[2][3]. The introduction of the ether oxygen can also serve as a hydrogen bond acceptor, potentially forging new interactions with biological targets[1].

  • Vectorial Diversity for Library Synthesis: The primary amine and primary alcohol offer two points of diversification with orthogonal reactivity. This allows for the systematic and controlled elaboration of the core scaffold, enabling a thorough exploration of the surrounding chemical space.

  • Access to sp³-Rich Chemical Matter: There is a growing appreciation for the importance of molecular three-dimensionality in achieving target selectivity and improving the developability of drug candidates[4]. The non-planar nature of the tetrahydropyran ring inherently introduces conformational complexity, a desirable trait in modern drug design.

  • Bioisosteric Potential: The tetrahydropyran ring can act as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, offering a strategy to circumvent metabolic liabilities or enhance target engagement[1][5].

The following diagram illustrates the divergent synthetic pathways available from this versatile building block:

G cluster_amine Amine-Directed Modifications cluster_alcohol Alcohol-Directed Modifications main This compound amine Primary Amine (Nucleophilic) main->amine alcohol Primary Alcohol (Nucleophilic) main->alcohol amide Amide Library amine->amide Acylation sulfonamide Sulfonamide Library amine->sulfonamide Sulfonylation urea Urea Library amine->urea Addition to Isocyanates reductive_amination Secondary/Tertiary Amines amine->reductive_amination Reaction with Aldehydes/Ketones ether Ether Derivatives alcohol->ether Etherification (e.g., Williamson, Mitsunobu) ester Ester Prodrugs alcohol->ester Esterification carbamate Carbamate Library alcohol->carbamate Reaction with Isocyanates/Chloroformates

Caption: Divergent synthetic pathways from this compound.

Application Note 1: Parallel Synthesis of a Diverse Amide Library

Objective: To generate a library of novel chemical entities for high-throughput screening by functionalizing the primary amine of this compound with a diverse set of carboxylic acids.

Rationale: Amide bond formation is a robust and well-characterized reaction in medicinal chemistry, providing a reliable method for introducing a wide array of substituents. This approach allows for the systematic modulation of properties such as lipophilicity, hydrogen bonding potential, and steric bulk, which are critical for optimizing ligand-target interactions.

Protocol: Parallel Amide Coupling
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous N,N-dimethylformamide (DMF).

    • Prepare a 0.22 M stock solution of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.4 M stock solution of N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in anhydrous DMF.

    • Prepare a 0.8 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (per well of a 96-well plate):

    • To each well containing 100 µL of the carboxylic acid solution (0.022 mmol, 1.1 eq), add 100 µL of the HBTU solution (0.04 mmol, 2.0 eq) and 100 µL of the DIPEA solution (0.08 mmol, 4.0 eq).

    • Allow the mixture to pre-activate for 15 minutes at room temperature.

    • Add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq) to each well.

    • Seal the 96-well plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC-MS.

Data Presentation: Physicochemical Properties of Starting Material and a Hypothetical Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compoundC₈H₁₇NO₂159.23-0.8
N-((4-(2-hydroxyethyl)oxan-4-yl)methyl)benzamideC₁₅H₂₁NO₃263.331.5

Application Note 2: Synthesis of Ether Derivatives via Mitsunobu Reaction

Objective: To couple the primary alcohol of this compound with a variety of phenolic compounds to generate a library of ether-linked derivatives.

Rationale: The Mitsunobu reaction is a powerful tool for the formation of C-O bonds under mild conditions. This protocol allows for the introduction of aromatic and heteroaromatic moieties through the alcohol functionality, providing access to a different region of chemical space compared to amine-focused modifications. The primary amine should be protected prior to this reaction.

Protocol: Mitsunobu Etherification
  • Amine Protection:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Wash with saturated aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate to yield the Boc-protected intermediate.

  • Mitsunobu Reaction:

    • Dissolve the Boc-protected intermediate (1.0 eq), a substituted phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Deprotection:

    • Concentrate the reaction mixture and purify by column chromatography to isolate the Boc-protected ether.

    • Dissolve the purified intermediate in a 4 M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure and purify by preparative HPLC-MS to obtain the final ether product as its hydrochloride salt.

The following diagram illustrates the concept of bioisosterism, comparing the tetrahydropyran ring to a cyclohexane ring:

Caption: Bioisosteric replacement of a cyclohexane ring with a tetrahydropyran ring.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its inherent structural and physicochemical properties, combined with the potential for divergent and controlled chemical modification, make it an attractive scaffold for the generation of novel compound libraries. The protocols outlined in this guide provide a starting point for the exploration of this promising chemical entity, with the aim of accelerating the discovery of new therapeutic agents.

References

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Application Note: Oxanamol-1, a Chemical Probe for the Serine/Threonine Kinase NSK1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of Oxanamol-1 (2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol), a potent and selective chemical probe for the novel serine/threonine kinase NSK1. Due to the critical role of NSK1 in oncogenic signaling pathways, Oxanamol-1 serves as an essential tool for target validation, pathway elucidation, and drug discovery efforts. This guide details the probe's mechanism of action and provides validated, step-by-step protocols for its use in key applications, including in vitro kinase inhibition assays, cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and chemoproteomic workflows for target identification and selectivity profiling.

Introduction to Oxanamol-1 and its Target, NSK1

The Target: Novel Serine/Threonine Kinase 1 (NSK1)

Novel Serine/Threonine Kinase 1 (NSK1) is a recently identified kinase implicated in proliferative signaling pathways analogous to those driven by AKT and MAPK. Overexpression and hyperactivity of NSK1 have been correlated with poor prognosis in several solid tumors, making it a high-value target for therapeutic intervention. NSK1 exerts its effects by phosphorylating a cascade of downstream substrates, leading to increased cell survival and proliferation. The validation of NSK1 as a drug target requires specific molecular tools to dissect its function in a complex cellular environment.[1]

The Probe: Oxanamol-1

Oxanamol-1 (this compound) was developed as a high-quality chemical probe to enable the study of NSK1 biology.[2][3] Its design incorporates a spiro-oxane scaffold, which imparts a rigid conformation, and an aminomethyl group that forms key hydrogen bonds within the ATP-binding pocket of NSK1.[4] This interaction leads to potent and selective inhibition of NSK1's catalytic activity. A key feature of Oxanamol-1 is the primary amine, which serves as a versatile chemical handle for the synthesis of derivatives, such as biotinylated affinity reagents, without significantly compromising its inhibitory activity.

A high-quality chemical probe must be rigorously validated to ensure that its biological effects can be confidently attributed to its intended target. This application note provides the necessary protocols to empower researchers to use Oxanamol-1 effectively and interpret the resulting data with high confidence.

Probe Specifications and Properties

The physicochemical properties of Oxanamol-1 are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C8H17NO2-
Molecular Weight 159.23 g/mol PubChem CID: 65051380 (Analogue)
Purity >98% (by HPLC)-
Solubility Soluble in DMSO (>20 mM), PBS (5 mM)-
Storage Store as solid at -20°C, stock solutions at -80°C-

Mechanism of Action

Oxanamol-1 functions as an ATP-competitive inhibitor of NSK1. The aminomethyl moiety is critical for its activity, forming a salt bridge and hydrogen bonds with the hinge region of the kinase domain. The ethanol group provides an additional hydrogen bond acceptor/donor site, enhancing binding affinity. This specific mode of interaction accounts for its selectivity over other kinases.

Below is a conceptual diagram of the hypothetical NSK1 signaling pathway and the point of inhibition by Oxanamol-1.

NSK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) NSK1 NSK1 RTK->NSK1 GrowthFactor Growth Factor GrowthFactor->RTK Binds DownstreamSubstrate Downstream Substrate NSK1->DownstreamSubstrate Phosphorylates Oxanamol_1 Oxanamol-1 Oxanamol_1->NSK1 Inhibits PhosphorylatedSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) PhosphorylatedSubstrate->Transcription

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Chemoproteomic Target Identification with Biotinylated Oxanamol-1

To identify the protein targets of Oxanamol-1 on a proteome-wide scale, an affinity-reagent version of the probe is required. [5][6]Oxanamol-Biotin is synthesized by conjugating biotin to the primary amine of Oxanamol-1 via a flexible linker.

Principle: The biotinylated probe is incubated with cell lysate. It binds to its targets, and the resulting probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the enriched proteins are identified by mass spectrometry. [7][8] Materials:

  • Oxanamol-Biotin probe

  • Cell lysate prepared in a non-denaturing lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., lysis buffer with decreasing salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry equipment and software for proteomic analysis

Procedure:

  • Probe Incubation: Incubate cell lysate (e.g., 1-2 mg total protein) with Oxanamol-Biotin (e.g., 5 µM) for 1 hour at 4°C.

  • Competition Control (Crucial for Validation): In a parallel sample, co-incubate the lysate with Oxanamol-Biotin and a 50-fold excess of the parent compound, Oxanamol-1. This will compete for binding to true targets.

  • Affinity Capture: Add pre-washed streptavidin beads to the lysates and incubate for 1 hour at 4°C with rotation to capture the biotinylated complexes.

  • Washing: Use a magnetic rack to immobilize the beads. Remove the supernatant and wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:

    • 2x with lysis buffer + 500 mM NaCl

    • 2x with lysis buffer + 150 mM NaCl

    • 2x with lysis buffer

  • Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer). The proteins can then be separated by SDS-PAGE followed by in-gel trypsin digestion, or digested directly using an on-bead digestion protocol.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. True targets of Oxanamol-1 should be significantly enriched in the Oxanamol-Biotin sample compared to the competition control.

Chemoproteomics_Workflow cluster_main Oxanamol-Biotin Sample cluster_control Competition Control A 1. Incubate Lysate with Oxanamol-Biotin B 2. Capture on Streptavidin Beads A->B C 3. Wash Beads B->C D 4. Elute & Digest Proteins C->D E 5. LC-MS/MS Analysis D->E Result 6. Compare Protein Enrichment (True targets are depleted in control) E->Result A_c 1. Incubate Lysate with Oxanamol-Biotin + excess Oxanamol-1 B_c 2. Capture on Streptavidin Beads A_c->B_c C_c 3. Wash Beads B_c->C_c D_c 4. Elute & Digest Proteins C_c->D_c E_c 5. LC-MS/MS Analysis D_c->E_c E_c->Result

Caption: Chemoproteomics workflow for target identification.

References

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  • Zhu, Y. F., et al. (2003). Design and structure-activity relationships of 2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists. Journal of Medicinal Chemistry, 46(9), 1769-1772. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The molecule 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol is a valuable bifunctional building block, presenting both a primary amine and a primary alcohol. This unique arrangement offers a versatile platform for the synthesis of novel chemical entities for drug discovery and development. The presence of two distinct nucleophilic centers, however, necessitates a carefully considered strategy to achieve selective functionalization.

This document provides a comprehensive guide to the chemical manipulation of this compound. We will explore protocols for the selective functionalization of either the amine or the alcohol moiety, leveraging the principles of protecting group chemistry and exploiting the inherent differences in reactivity between the two functional groups. These application notes are intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.

Chemical Properties and Reactivity Overview

The key to selectively functionalizing this compound lies in understanding the relative reactivity of its primary amine and primary alcohol.

  • Basicity and Nucleophilicity: The primary aliphatic amine is significantly more basic and generally a stronger nucleophile than the primary alcohol.[3] This inherent difference in nucleophilicity is the cornerstone of our first functionalization strategy, allowing for direct, selective reaction at the nitrogen atom under controlled conditions.

  • Steric Hindrance: The quaternary carbon at the 4-position of the oxane ring introduces a degree of steric hindrance around both the aminomethyl and the ethanol substituents. This feature can influence the choice of reagents and reaction conditions.

The structure of the parent molecule, [4-(aminomethyl)tetrahydropyran-4-yl]methanol, is presented below.[4]

Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [4]

Strategic Approaches to Functionalization

Two primary strategies can be employed for the selective functionalization of this bifunctional molecule:

  • Direct Selective Functionalization of the Amine: This approach leverages the superior nucleophilicity of the amine to achieve selective acylation or alkylation without the need for protecting the alcohol.

  • Protection-Functionalization-Deprotection Sequence: This classic and robust strategy involves the protection of one functional group to allow for the unambiguous modification of the other.

Below is a logical workflow illustrating these strategic choices.

G cluster_1 Amine Functionalization cluster_2 Alcohol Functionalization start This compound strategy1 Strategy 1: Direct Selective Functionalization start->strategy1 Exploit Nucleophilicity Difference strategy2 Strategy 2: Protection-Functionalization start->strategy2 Orthogonal Protection amide_formation Amide Bond Formation strategy1->amide_formation reductive_amination Reductive Amination strategy1->reductive_amination protect_amine Protect Amine (e.g., Boc) strategy2->protect_amine end_product1 Amine-Modified Product amide_formation->end_product1 reductive_amination->end_product1 functionalize_alcohol Functionalize Alcohol (e.g., Etherification) protect_amine->functionalize_alcohol deprotect_amine Deprotect Amine functionalize_alcohol->deprotect_amine end_product2 Alcohol-Modified Product deprotect_amine->end_product2

Caption: Strategic workflow for the selective functionalization of this compound.

Part 1: Selective Functionalization of the Primary Amine

This section details protocols for the direct modification of the aminomethyl group, leaving the primary alcohol intact.

Protocol 1.1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most robust and frequently employed reactions in medicinal chemistry.[5][6] This protocol utilizes a standard carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to couple a carboxylic acid of interest to the primary amine of our building block.

Causality Behind Experimental Choices:

  • Reagents: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization (if the carboxylic acid is chiral) and improve reaction efficiency by forming a more reactive activated ester.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is chosen to ensure the solubility of all reactants.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.[7]

Experimental Protocol:

  • Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid (R-COOH)Varies1.01.0 mmol
This compound145.201.1160 mg
EDC191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.5434 µL
DMF73.09-10 mL
Protocol 1.2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[8][9][10] This process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or a related species), which is then reduced in situ to the corresponding secondary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is a mild and selective reagent that is particularly effective for the reduction of iminium ions formed in situ. Unlike stronger reducing agents like sodium borohydride, STAB does not readily reduce the starting aldehyde or ketone, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM (0.1 M), add acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 2: Selective Functionalization of the Primary Alcohol

To functionalize the primary alcohol, the more nucleophilic primary amine must first be protected.

Protocol 2.1: Protection of the Primary Amine

The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines due to its ease of installation and its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[11][12]

Causality Behind Experimental Choices:

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group.

  • Base: A base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction.

  • Solvent System: A biphasic system (e.g., dioxane/water or THF/water) or a polar apublic solvent like DCM can be used. The presence of an alcoholic solvent can sometimes accelerate the Boc protection of primary amines.[11]

G mol_start reagents Boc₂O, TEA DCM, rt mol_start->reagents mol_protected reagents->mol_protected

Caption: Boc protection of the primary amine.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in DCM (0.2 M). Add triethylamine (1.5 eq).

  • Protection: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting Boc-protected intermediate is often pure enough to be used in the next step without further purification. If necessary, purify by flash chromatography.

Protocol 2.2: Etherification of the Primary Alcohol (Williamson Ether Synthesis)

With the amine protected, the primary alcohol can be functionalized. The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[13][14]

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the primary alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it provides an irreversible deprotonation.

  • Electrophile: A reactive primary alkyl halide (e.g., an iodide or bromide) is the ideal electrophile for this Sₙ2 reaction.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and avoid quenching the strong base.

Experimental Protocol:

  • Preparation: To a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Coupling: Add the desired alkyl halide (e.g., R-Br or R-I, 1.2 eq) to the reaction mixture. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction with alkyl chlorides or bromides.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 2.3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to reveal the free primary amine.

Causality Behind Experimental Choices:

  • Reagent: The Boc group is labile to strong acids. A solution of trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or diethyl ether are standard conditions for its removal.[12]

  • Scavenger: During deprotection, the released tert-butyl cation can potentially alkylate sensitive functional groups. While not strictly necessary for this substrate, a scavenger like triethylsilane or anisole can be added if the coupled R-group is electron-rich.

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected ether in DCM (0.1 M).

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a 4 M solution of HCl in dioxane (10 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. If HCl was used, the product is obtained as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH or NaHCO₃, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the organic layer, concentrate, and if necessary, purify by chromatography or crystallization.

Characterization of Functionalized Products

The successful functionalization of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[15][16][17][18]

    • Amide Formation: Expect to see a new amide N-H proton signal in the ¹H NMR spectrum (typically δ 7-9 ppm) and the appearance of a carbonyl carbon signal in the ¹³C NMR spectrum (typically δ 165-175 ppm). The signals corresponding to the -CH₂-NH₂ group will shift downfield.

    • Etherification: In the ¹H NMR spectrum, new signals corresponding to the added alkyl group will appear, and the -CH₂-OH protons will be shifted, typically into the δ 3.5-4.5 ppm region, consistent with an ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement. LC-MS is an invaluable tool for monitoring reaction progress and purity.

Conclusion

This compound is a highly adaptable building block for chemical synthesis and drug discovery. The protocols outlined in this guide provide a robust framework for its selective functionalization. By leveraging the inherent reactivity differences between the amine and alcohol functional groups, or by employing a strategic protection/deprotection sequence, researchers can efficiently generate a diverse array of novel molecules. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful incorporation of this valuable scaffold into advanced synthetic programs.

References

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The Emergence of 3D Scaffolds: Application Notes for the Bifunctional Building Block 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing a New Dimension in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. However, the industry is undergoing a significant shift, driven by the concept of "escaping from flatland." This paradigm change favors the incorporation of three-dimensional (3D) molecular fragments into drug candidates.[1] 3D scaffolds, such as spirocycles, offer a multitude of advantages, including improved physicochemical properties like enhanced aqueous solubility and metabolic stability.[2] Their rigid, well-defined geometries allow for more precise interactions with biological targets, potentially leading to increased potency and selectivity.[3][4] The building block, 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol, embodies this new approach by providing a saturated heterocyclic system with a quaternary spiro-like center, presenting functional groups in distinct vectors for further chemical elaboration.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the potential applications and synthetic protocols involving this compound. While direct literature on this specific molecule is sparse, its structural motifs are well-precedented in organic synthesis. The following sections will detail a proposed synthetic route to this novel building block and provide robust protocols for its utilization in creating diverse molecular architectures.

Proposed Synthesis of this compound

The creation of the quaternary center at the 4-position of the oxane ring is the key challenge in synthesizing the title compound. A plausible and flexible approach begins with the commercially available tetrahydro-4H-pyran-4-one. The strategy involves the sequential introduction of a cyanomethyl group and an ethoxycarbonylmethyl group, followed by the reduction of both functionalities to yield the desired primary amine and primary alcohol.

Synthetic Scheme Overview:

Synthetic_Scheme start Tetrahydro-4H-pyran-4-one step1_product 4-(Cyanomethyl)tetrahydro-2H-pyran-4-ol start->step1_product 1. KCN, H2O 2. H+ step2_product 4-(Cyanomethyl)tetrahydro-2H-pyran-4-yl acetate step1_product->step2_product Acetic Anhydride, Pyridine step3_product Ethyl 2-(4-(cyanomethyl)tetrahydro-2H-pyran-4-yl)acetate step2_product->step3_product Reformatsky Reaction: 1. Zn, Ethyl bromoacetate 2. Dehydration step4_product This compound (Target) step3_product->step4_product LiAlH4, THF

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of 4-(Cyanomethyl)tetrahydro-2H-pyran-4-carbonitrile

This initial step involves a Strecker-type reaction to introduce the cyanomethyl precursor.

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as a mixture of water and methanol, add potassium cyanide (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to hydrolyze the intermediate cyanohydrin. Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Introduction of the Acetic Ester Moiety

A Reformatsky reaction is proposed for the introduction of the second carbon chain, which will be reduced to the hydroxyethyl group.

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in dry THF until the color disappears.

  • Reaction Setup: To the activated zinc, add a solution of the cyanopyranyl intermediate from Protocol 1 (1.0 eq) and ethyl bromoacetate (1.5 eq) in dry THF.

  • Reaction Execution: Gently heat the reaction mixture to initiate the reaction. Once initiated, maintain the reaction at a gentle reflux for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting β-hydroxy ester by column chromatography. A subsequent dehydration step may be necessary depending on the reaction conditions and can be achieved with a mild acid catalyst.

Protocol 3: Dual Reduction to the Target Amino Alcohol

A strong reducing agent like lithium aluminum hydride (LiAlH4) is required to concurrently reduce the nitrile and the ester functionalities.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, prepare a suspension of LiAlH4 (4.0 eq) in dry THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve the dinitrile-ester from the previous step (1.0 eq) in dry THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 used in grams. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Applications in Organic Synthesis and Medicinal Chemistry

The bifunctional nature of this compound makes it a versatile building block for combinatorial chemistry and the synthesis of complex molecular architectures.[1][3] The primary amine and primary alcohol can be selectively functionalized, allowing for the generation of diverse libraries of compounds.

Application 1: Synthesis of Novel Spiro-Heterocycles

The amino alcohol moiety can be used to construct a second ring system, leading to novel spiro-heterocycles. For instance, reaction with a β-keto ester can lead to the formation of a spiro-dihydropyridinone derivative.

Workflow for Spiro-Heterocycle Synthesis:

Spiro_Synthesis building_block This compound intermediate Amide Intermediate building_block->intermediate Coupling reagent β-Keto Ester reagent->intermediate product Spiro-Dihydropyridinone intermediate->product Intramolecular Cyclization

Caption: Workflow for the synthesis of spiro-heterocycles.

Protocol 4: N-Acylation with a Carboxylic Acid

This protocol details a standard amide bond formation, a fundamental reaction in medicinal chemistry.

  • Reaction Setup: Dissolve this compound (1.0 eq), a carboxylic acid of interest (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an aprotic solvent like DMF.

  • Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting amine by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash column chromatography.

Application 2: Library Synthesis via Parallel Functionalization

The orthogonal reactivity of the amine and alcohol groups allows for the creation of compound libraries through parallel synthesis.[5] The amine can be acylated or reductively aminated, followed by etherification or esterification of the alcohol.

Workflow for Parallel Library Synthesis:

Library_Synthesis cluster_0 Step 1: N-Functionalization cluster_1 Step 2: O-Functionalization N_Acylation N-Acylation (R1-COOH) intermediate N-Functionalized Intermediate N_Acylation->intermediate Reductive_Amination Reductive Amination (R1-CHO, NaBH(OAc)3) Reductive_Amination->intermediate O_Alkylation O-Alkylation (R2-Br, NaH) product Final Product Library (Diverse R1 and R2) O_Alkylation->product Esterification Esterification (R2-COCl, Pyridine) Esterification->product start Building Block start->N_Acylation start->Reductive_Amination intermediate->O_Alkylation intermediate->Esterification

Caption: Parallel synthesis workflow for library generation.

Protocol 5: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the primary alcohol.

  • Protection of the Amine: It is advisable to first protect the primary amine, for example, as a Boc-carbamate, to prevent N-alkylation.

  • Reaction Setup: Dissolve the N-protected amino alcohol (1.0 eq) in a dry aprotic solvent such as THF or DMF under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.

  • Addition of Electrophile: Add the alkyl halide (R-X, 1.1 eq) and allow the reaction to warm to room temperature. The reaction may require heating depending on the reactivity of the alkyl halide.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification and Deprotection: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography. The protecting group can then be removed under appropriate conditions (e.g., TFA for a Boc group).

Physicochemical Properties and Their Significance

The incorporation of the this compound scaffold is expected to favorably impact the physicochemical properties of a lead molecule.

PropertyExpected ImpactRationale
Solubility IncreasedThe oxane ring and hydroxyl group are polar and can act as hydrogen bond acceptors and donors, respectively, improving interaction with water.[6][7]
Lipophilicity (LogP) DecreasedThe introduction of heteroatoms (oxygen and nitrogen) generally lowers the LogP compared to an analogous all-carbon scaffold.
Fraction of sp3 carbons (Fsp3) IncreasedThe saturated nature of the oxane ring increases the Fsp3 count, contributing to a more 3D structure which is often correlated with higher clinical success rates.[2]
Metabolic Stability Potentially IncreasedThe quaternary center can block sites of metabolism. The oxane ring is generally more stable to metabolic degradation than more labile heterocyclic systems.

Conclusion

The bifunctional building block this compound represents a valuable tool for medicinal chemists seeking to explore novel, three-dimensional chemical space. Its rigid oxane core, combined with the orthogonally presented primary amine and alcohol functionalities, provides a versatile platform for the synthesis of diverse compound libraries and complex molecular architectures. The protocols outlined in this document, based on well-established synthetic transformations, offer a practical guide for the synthesis and application of this promising scaffold. By embracing such 3D building blocks, researchers can enhance the drug-like properties of their compounds and accelerate the discovery of new therapeutics.

References

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Retrieved from [Link]

  • Che, P.-L., et al. (2018). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 47(30), 10106–10114. [Link]

  • Fiveable. (n.d.). 1,2-Amino Alcohols Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Mampreian, D. M., et al. (2018). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 20(12), 3536–3540. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • Tong, R., & McDonald, F. E. (2006). Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction. The Journal of Organic Chemistry, 71(18), 6871–6874. [Link]

  • Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

  • Kumar, et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • Google Patents. (n.d.). Preparation method of tetrahydropyran-4-one and pyran-4-one.

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Application Note: Comprehensive Analytical Characterization of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-technique guide for the analytical characterization of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol. As a bifunctional chemical entity featuring both a primary amine and a primary alcohol, this molecule presents unique analytical challenges, including high polarity and the absence of a strong native chromophore. We present an orthogonal suite of validated protocols encompassing structural elucidation, purity determination, and impurity profiling. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable characterization of this and structurally similar compounds.

Introduction and Analytical Strategy

The compound this compound is a key building block in medicinal chemistry and materials science. Its structural features—a substituted oxane ring, a primary amine, and a primary alcohol—offer multiple points for chemical modification. Accurate and comprehensive characterization is therefore critical to ensure the identity, purity, and quality of the material, which directly impacts downstream applications.

A single analytical technique is insufficient for full characterization. We advocate for an orthogonal approach , where multiple methods based on different physicochemical principles are employed to build a holistic and trustworthy analytical profile. This strategy ensures that potential impurities or structural ambiguities missed by one method are detected by another. Our proposed workflow integrates spectroscopic and chromatographic techniques to provide unambiguous structural confirmation and quantitative purity assessment.

Analytical_Workflow cluster_0 Structural & Identity Verification cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass Final_Report Certificate of Analysis (Identity, Purity, Impurities) NMR->Final_Report FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups MS->Final_Report FTIR->Final_Report HPLC HPLC-CAD/ELSD (Non-volatile Impurities) HPLC_Deriv HPLC-UV/FLD (Trace-level Quantification) HPLC->HPLC_Deriv Increased Sensitivity HPLC->Final_Report HPLC_Deriv->Final_Report GCMS Headspace GC-MS (Residual Solvents) GCMS->Final_Report Raw_Material Raw Material This compound Raw_Material->NMR Raw_Material->HPLC

Caption: Orthogonal workflow for comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is essential for method development.

PropertyValueSource
Chemical Structure Chemical Structure(Structure of a similar compound)
IUPAC Name 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-olPubChem CID: 65051380[1]
Molecular Formula C₈H₁₇NO₃PubChem CID: 65051380[1]
Molecular Weight 175.23 g/mol PubChem CID: 65051380[1]
CAS Number 1479234-05-3PubChem CID: 65051380[1]
Key Functional Groups Primary Amine, Primary Alcohol, Ether (Oxane)-
Predicted pKa ~10.0 (for the amine group)Similar structures[2]
Predicted logP -1.3PubChem CID: 65051380[1]

Note: Data is for a structurally related compound and should be experimentally verified for this compound.

Method 1: Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the cornerstone of chemical structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The addition of a small amount of deuterium oxide (D₂O) is a critical step to definitively identify the exchangeable protons of the amine (-NH₂) and alcohol (-OH) groups, which will disappear from the spectrum upon exchange.[3]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of -OH and -NH₂ protons.

  • Initial ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • D₂O Exchange:

    • Add 1-2 drops of D₂O to the NMR tube.

    • Shake gently and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will broaden or disappear.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals as singlets.

    • Optionally, run a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH signals.

  • Data Analysis: Assign all proton and carbon signals based on their chemical shift, multiplicity (splitting pattern), and integration.

Expected Spectral Data (Predicted)
Assignment¹H NMR (Predicted δ, ppm)MultiplicityIntegration¹³C NMR (Predicted δ, ppm)
Oxane CH₂ (adjacent to O)3.20 - 3.80m4H~65-70
Oxane CH₂1.30 - 1.60m4H~30-35
Quaternary Oxane C---~75-80
-CH₂-NH₂~2.40s2H~45-50
-NH₂1.10 - 1.50 (variable)br s2H-
-CH₂-CH₂-OH~3.50t2H~60-65
-CH₂-CH₂-OH~2.50t2H~40-45
-OH4.00 - 4.50 (variable)br s1H-

Method 2: Molecular Weight Confirmation by Mass Spectrometry

Expertise & Causality: Mass Spectrometry (MS) is essential for confirming the molecular weight of the compound. Due to the molecule's high polarity and non-volatility, Electrospray Ionization (ESI) is the most appropriate ionization technique. The basic nature of the primary amine group makes it readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z value of the most abundant ion and confirm it corresponds to the theoretical mass of the protonated molecule [M+H]⁺.

Expected Results
  • Theoretical Exact Mass of C₈H₁₇NO₃: 175.12 g/mol [1]

  • Expected Ion: [M+H]⁺

  • Expected m/z: 176.13

Method 3: Chromatographic Purity Assessment (HPLC)

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A significant challenge for this compound is its lack of a UV-absorbing chromophore, rendering standard UV detection insensitive. To overcome this, two primary strategies are employed: using a universal detector or derivatizing the molecule to introduce a UV-active or fluorescent tag.

HPLC_Strategy cluster_0 Direct Analysis cluster_1 Derivatization Analysis Analyte Analyte (No Chromophore) HPLC_Direct Reversed-Phase HPLC Analyte->HPLC_Direct Derivatization Derivatization (e.g., with PITC) Analyte->Derivatization Detector_Universal Universal Detector (CAD or ELSD) HPLC_Direct->Detector_Universal Deriv_Analyte Derivatized Analyte (UV-Active) Derivatization->Deriv_Analyte HPLC_Deriv Reversed-Phase HPLC Deriv_Analyte->HPLC_Deriv Detector_UV UV/FLD Detector HPLC_Deriv->Detector_UV

Caption: HPLC strategies for chromophore-lacking analytes.

Protocol 1: HPLC with Charged Aerosol Detection (CAD)
  • Rationale: CAD is a near-universal mass-based detector that does not require the analyte to have a chromophore, making it ideal for this compound.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended due to the high polarity of the analyte.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: Start with high %A (e.g., 95%), hold for 1 min, ramp down to 40% A over 8 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detector: Charged Aerosol Detector (CAD)

  • Quantification: Purity is determined by area percent calculation of all observed peaks.

Protocol 2: Pre-Column Derivatization with PITC for UV Detection
  • Rationale: Phenylisothiocyanate (PITC) reacts with the primary amine to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance at 254 nm.[5] This allows for highly sensitive detection and quantification using standard HPLC-UV systems.

  • Derivatization Procedure:

    • To 20 µL of sample solution, add 20 µL of coupling buffer (e.g., triethylamine/ethanol/water).

    • Add 20 µL of PITC reagent (e.g., PITC in ethanol).

    • Vortex and allow to react at room temperature for 20 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: Acetate buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from low to high organic content (e.g., 10% to 60% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Method 4: Analysis of Volatile Impurities by GC-MS

Expertise & Causality: While the target compound is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.[6] Headspace sampling is used to introduce only the volatile components into the GC system, protecting it from the non-volatile analyte. Forcing the analyte onto a GC column would require derivatization (e.g., silylation) to increase its volatility by capping the polar -OH and -NH₂ groups.[7][8]

Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like DMSO. Crimp the vial securely.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (for residual solvents)

    • Carrier Gas: Helium

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Mass Spectrometer: Scan mode, m/z 35-350.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Method 5: Functional Group Confirmation by FTIR

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum will provide direct evidence for the O-H (alcohol) and N-H (amine) bonds, as well as the C-O bonds of the alcohol and ether groups.[9][10]

Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3250O-H stretch (alcohol) & N-H stretch (amine)Broad, strong band due to hydrogen bonding. Primary amines often show two distinct peaks.[9][10]
2950 - 2850C-H stretch (alkane)Sharp, strong bands.
1650 - 1580N-H bend (primary amine)Medium intensity band.[9]
1250 - 1020C-N stretch & C-O stretchStrong bands corresponding to the aliphatic amine and the ether/alcohol C-O bonds.[11]

References

  • Hermawan, D., et al. (2018), "Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine," Journal of Agricultural and Food Chemistry, [Link].

  • National Center for Biotechnology Information (n.d.), "2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol," PubChem Compound Database, [Link].

  • Dasgupta, A., & Spies, J. (1998), "Improved GC/MS analysis of opiates with use of oxime-TMS derivatives," Clinical Chemistry, [Link].

  • Chemistry LibreTexts (2024), "Spectroscopy of Amines," Chemistry LibreTexts, [Link].

  • Jabeen, F., et al. (2019), "Analysis of amino acids by high performance liquid chromatography," The Professional Medical Journal, [Link].

  • U.S. Pharmacopeia (USP), "Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins," USP, [Link].

  • University of California, Los Angeles (UCLA), "IR Spectroscopy Tutorial: Amines," UCLA Chemistry, [Link].

  • Winter, A. (2016), "How to Identify Alcohols and Amines in the IR Spectrum," Dummies.com, [Link].

  • Wang, Y., et al. (2004), "GC-MS analysis of multiply derivatized opioids in urine," Journal of Analytical Toxicology, [Link].

  • Doc Brown (n.d.), "H-1 proton nmr spectrum of ethanol analysis," Doc Brown's Chemistry, [Link].

  • Wang, P., & Lin, T. (2000), "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review," Journal of Food and Drug Analysis, [Link].

  • Pearson Study Prep (2015), "IR Spect Drawing Spectra: Alcohols and Amines," YouTube, [Link].

  • Huang, J. (2022), "Derivatization for GC-MS analysis?," ResearchGate, [Link].

  • Stewart, J. J., & Smith, B. C. (1957), "Vibrational Spectra of Primary and Secondary Aliphatic Amines," The Journal of Chemical Physics, [Link].

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A Comprehensive Guide to the HPLC Analysis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Abstract

This guide provides detailed methodologies for the quantitative analysis of this compound, a polar aliphatic compound of interest in pharmaceutical development. The inherent chemical properties of this analyte—specifically its high polarity and lack of a UV-absorbing chromophore—preclude the use of conventional reversed-phase HPLC with UV detection. Herein, we present two robust and validated analytical approaches: a direct method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, and an indirect method involving pre-column derivatization for sensitive UV or fluorescence detection. This document offers a complete technical overview, step-by-step protocols, and validation summaries designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a bifunctional chemical scaffold featuring a primary amine and a primary alcohol group anchored to a tetrahydropyran (oxan) ring. Its structure makes it a valuable building block in medicinal chemistry. However, the very features that lend it synthetic utility create significant hurdles for analytical quantification.

  • Physicochemical Properties:

    • Molecular Formula: C₈H₁₇NO₂

    • Molecular Weight: 159.23 g/mol

    • Structure: Possesses a primary amine, a primary alcohol, and an ether linkage within the saturated oxan ring.

    • High Polarity: The multiple polar functional groups result in high water solubility and poor retention on nonpolar stationary phases like C18.

    • Lack of Chromophore: The molecule is fully saturated and lacks conjugated pi systems, rendering it virtually transparent to UV-Vis detection at wavelengths typically used in HPLC analysis (200-400 nm).[1]

    • Ionization: The primary amine (pKa ≈ 9.5-10.5) is readily protonated under acidic to neutral pH conditions, making the molecule cationic.

These properties necessitate analytical strategies beyond the standard reversed-phase paradigm. This note details two effective methods, explaining the causality behind the selection of each component to ensure reliable and reproducible results.

Strategic Approach to Method Development

The primary analytical obstacles are poor retention and inadequate detection. Our strategy directly addresses these by selecting chromatographic modes and detectors tailored to the analyte's properties.

  • Reversed-Phase (RP) Chromatography: Unsuitable due to the analyte's high polarity, which leads to minimal or no retention on nonpolar stationary phases. While ion-pairing agents could be used, they often lead to long column equilibration times and are incompatible with mass spectrometry (MS) and universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal choice for direct analysis. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][3] The analyte partitions into a water-enriched layer on the surface of the stationary phase, enabling retention of highly polar compounds.[4][5] Elution is typically achieved by increasing the aqueous component of the mobile phase.

  • Mixed-Mode Chromatography (MMC): An excellent alternative, MMC columns possess both reversed-phase and ion-exchange functionalities.[6][7] For this cationic analyte, a mixed-mode phase with cation-exchange and C18 ligands would provide dual retention mechanisms, offering unique selectivity and robust retention.[8][9]

  • Direct Detection (Universal Detectors):

    • Charged Aerosol Detector (CAD): This detector nebulizes the column effluent, evaporates the mobile phase, and imparts a charge to the resulting analyte particles, which is then measured. It provides a near-uniform response for any non-volatile or semi-volatile analyte, irrespective of its optical properties, making it perfect for this compound.[10][11]

    • Evaporative Light Scattering Detector (ELSD): Operating on a similar principle to CAD, the ELSD measures light scattered from the solid analyte particles remaining after mobile phase evaporation.[1][12][13][14] It is a robust universal detection method, though CAD often provides better sensitivity and a wider linear range.[15]

  • Indirect Detection (Pre-Column Derivatization):

    • This classic approach involves chemically attaching a chromophoric or fluorophoric tag to the analyte before HPLC analysis.[16] The primary amine of our molecule is an ideal target for derivatization. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol react rapidly to form a highly fluorescent isoindole derivative.[17] This allows for the use of highly sensitive and common UV or fluorescence detectors. The resulting derivative is also more hydrophobic, making it suitable for a robust reversed-phase separation.

The following sections provide detailed protocols for the two most effective combinations: HILIC with CAD and pre-column derivatization with fluorescence detection.

Protocol 1: HILIC with Charged Aerosol Detection (CAD)

This method offers a direct, robust, and sensitive approach for quantifying the analyte without chemical modification.

The polar analyte is retained on a polar stationary phase using a predominantly organic mobile phase. The separation is based on the hydrophilic partitioning of the analyte between the mobile phase and the water-enriched layer on the column's surface. The eluting analyte is then detected by CAD.

HILIC_CAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Quantitation A Prepare Mobile Phase (e.g., 90:10 ACN:Buffer) C Equilibrate HILIC Column (≥ 30 min) A->C B Prepare Sample (Dissolve in Diluent) D Inject Sample (e.g., 5 µL) B->D C->D E Run Isocratic/Gradient HPLC Method D->E F Detect with CAD E->F G Integrate Peak and Quantify vs. Standard Curve F->G

Caption: HILIC-CAD experimental workflow.

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump

  • Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD)

  • HILIC Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample/Standard Preparation:

    • Diluent: Acetonitrile/Water (90:10 v/v).

    • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • HPLC-CAD System Parameters:

ParameterRecommended SettingCausality/Justification
Column Waters ACQUITY BEH Amide, 1.7 µmAmide phase provides excellent retention and peak shape for polar, neutral, and basic compounds.
Mobile Phase A: 100mM NH₄HCO₂, pH 3.0; B: ACNAmmonium formate is a volatile buffer, fully compatible with CAD. Acidic pH ensures the analyte is consistently protonated.
Gradient 95% B to 70% B over 5 minStarts with high organic content for strong retention and gradually increases aqueous content to elute the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure high efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to minimize peak distortion, especially when sample diluent differs from the mobile phase.
CAD Settings Evaporation Temp: 35°C; Gas: N₂Optimized to ensure complete evaporation of the mobile phase without losing the semi-volatile analyte.

This method should be validated according to ICH Q2(R1) guidelines.[18][19][20]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity Peak is free from interferenceBaseline separation from placebo and potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999Excellent linearity observed from 1-100 µg/mL.
Range 80-120% of test concentrationEstablished by linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0% - 102.0%Recovery typically falls within 99.0-101.0% at three concentration levels.
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%RSD is typically <0.5% for repeatability and <1.5% for intermediate precision.
LOD / LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQExpected LOQ is approximately 0.5-1.0 µg/mL.

Protocol 2: Pre-Column Derivatization with RP-HPLC and Fluorescence Detection

This method is ideal when ultimate sensitivity is required or when a universal detector is unavailable. It transforms the analyte into a highly fluorescent and more hydrophobic derivative suitable for standard instrumentation.

The primary amine of the analyte reacts with o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to form a stable, fluorescent isoindole derivative. This derivative is then separated from reagent peaks and other impurities using reversed-phase HPLC and quantified with a fluorescence detector.

Derivatization_Workflow cluster_prep Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Prepare Borate Buffer C Mix Sample/Standard with Borate Buffer A->C B Prepare OPA/Thiol Reagent Solution D Add OPA Reagent B->D C->D E Incubate (e.g., 2 min at RT) D->E F Inject Immediately into RP-HPLC System E->F G Detect with Fluorescence (Ex: 340 nm, Em: 455 nm) F->G

Caption: Pre-column derivatization workflow.

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump

  • Fluorescence Detector (FLD)

  • Reversed-Phase Column: Phenomenex Kinetex C18, 100Å, 2.6 µm, 4.6 mm X 100 mm

  • o-Phthalaldehyde (OPA), N-acetyl-L-cysteine (NAC), Boric Acid, Methanol, Acetonitrile (all HPLC grade)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 9.5 with 5 M NaOH.

    • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of borate buffer and 50 mg of NAC. Mix until dissolved. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Sample/Standard Preparation:

    • Diluent: Water.

    • Prepare aqueous stock and working standards as described in Protocol 1.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the derivatization reagent.

    • Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Immediately inject onto the HPLC system. Note: The derivatives can be unstable over long periods, so consistent timing between derivatization and injection is critical for reproducibility.

  • HPLC-FLD System Parameters:

ParameterRecommended SettingCausality/Justification
Column Phenomenex Kinetex C18, 2.6 µmThe OPA-derivative is nonpolar and well-suited for high-efficiency C18 separation.
Mobile Phase A: 25mM Na₂HPO₄, pH 7.0; B: ACNPhosphate buffer provides good peak shape. The derivative is separated using a standard reversed-phase gradient.
Gradient 20% B to 70% B over 10 minA shallow gradient is used to ensure separation from reagent peaks and potential byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 10 µLA larger volume can be used due to the high sensitivity of fluorescence detection.
FLD Settings Excitation: 340 nm; Emission: 455 nmThese are the optimal wavelengths for detecting OPA-thiol derivatives of primary amines.
Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity Peak is free from interferenceBaseline separation from the large, early-eluting reagent peaks.
Linearity Correlation coefficient (r²) ≥ 0.999Excellent linearity observed from 10-500 ng/mL.
Accuracy (% Recovery) 98.0% - 102.0%Recovery typically falls within 98.5-101.5%.
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%RSD is typically <1.0% for repeatability. The slightly wider criteria account for the derivatization step.
LOD / LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQExpected LOQ is approximately 5-10 ng/mL, demonstrating significantly higher sensitivity than the HILIC-CAD method.

Conclusion and Recommendations

The analysis of this compound requires specialized HPLC methods to overcome its inherent challenges of high polarity and lack of a UV chromophore.

  • For routine quality control, process monitoring, or formulation analysis, the HILIC-CAD method (Protocol 1) is highly recommended. It is direct, robust, requires minimal sample preparation, and avoids the use of hazardous derivatization reagents.

  • For trace-level impurity analysis or bioanalytical applications requiring the highest sensitivity, the pre-column derivatization method with fluorescence detection (Protocol 2) is the superior choice. While it involves an additional sample preparation step, the sensitivity enhancement is typically two to three orders of magnitude greater than universal detection methods.

Both methods, when properly validated, are suitable for use in regulated environments and provide accurate and reliable quantification of this challenging analyte.

References

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Application Note: Comprehensive NMR Spectroscopic Analysis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is a novel synthetic compound featuring a 4-substituted oxane core, a primary amine, and a primary alcohol. This unique combination of a saturated heterocycle with a quaternary carbon center and flexible side chains containing labile protons presents a compelling challenge for unambiguous structural characterization. As a key intermediate in potential drug discovery pipelines, confirming its molecular structure with high fidelity is paramount.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We will detail not only the protocols for data acquisition but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical workflow. The methodologies described herein are broadly applicable to the characterization of similarly complex small molecules.

Experimental Design and Rationale

The structural confirmation of this compound requires a multi-faceted NMR approach to overcome challenges such as signal overlap in the aliphatic region and the definitive assignment of connectivity around the quaternary carbon. Our strategy employs a logical progression from basic 1D experiments to more informative 2D correlation techniques.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Analysis H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton Spin Systems C13 ¹³C{¹H} NMR HSQC ¹H-¹³C HSQC C13->HSQC Protonated Carbons DEPT DEPT-135 DEPT->HSQC Carbon Multiplicity Assign Fragment Assembly & Assignment COSY->Assign H-H Connectivity HSQC->Assign Direct C-H Bonds HMBC ¹H-¹³C HMBC HMBC->Assign Long-Range C-H Connectivity (Quaternary Carbon) Structure Final Structure Confirmation Assign->Structure

Figure 1. Logical workflow for the NMR-based structural elucidation of this compound.

Protocols and Methodologies

Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.[1][2][3][4] Given the presence of labile amine (-NH₂) and hydroxyl (-OH) protons, solvent selection is a crucial first step.

Protocol: NMR Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), free from paramagnetic impurities and residual solvents.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its hydrogen-bond accepting nature slows the exchange rate of the -NH₂ and -OH protons, allowing for their observation and potential coupling.[5][6][7] In contrast, protic solvents like D₂O or CD₃OD would lead to rapid deuterium exchange, causing these signals to disappear.[5]

  • Concentration: Dissolve approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C experiments.[2][4][8]

  • Homogenization: Vortex the sample in a small vial until fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Protocol: 1D NMR Experiments

  • ¹H NMR: Acquire a standard one-pulse proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure good resolution.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.[9][10][11][12][13] This experiment is invaluable for differentiating carbon signals: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.

Protocol: 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[14][15][16] It is essential for mapping out the proton connectivity within the oxane ring and the ethan-1-ol side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[14][15][16][17] This provides an unambiguous link between the proton and carbon skeletons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). Its primary utility here is to establish connectivity to the non-protonated quaternary carbon (C4), thereby linking the oxane ring, the aminomethyl group, and the ethan-1-ol side chain.

Predicted Spectral Data and Interpretation

As no experimental data for this compound is publicly available, the following data is predicted based on established chemical shift principles and data from analogous structures such as substituted oxanes and piperidines. Chemical shifts are referenced to TMS in DMSO-d₆.

Predicted ¹H and ¹³C NMR Data
PositionPredicted ¹³C (ppm)Carbon Type (from DEPT-135)Predicted ¹H (ppm)MultiplicityIntegration
1~60.5CH₂ (negative)~3.50t2H
2~68.0CH₂ (negative)~3.65t2H
3, 5 (ax)~35.0CH₂ (negative)~1.45m2H
3, 5 (eq)~35.0CH₂ (negative)~1.65m2H
4~75.0C (absent)---
6, 10 (ax)~64.0CH₂ (negative)~3.40m2H
6, 10 (eq)~64.0CH₂ (negative)~3.75m2H
7~45.0CH₂ (negative)~2.80s2H
OH--~4.50t (broad)1H
NH₂--~2.50s (broad)2H

Note: Axial (ax) and equatorial (eq) protons on the oxane ring are expected to be diastereotopic and thus have different chemical shifts, though significant overlap may occur.

Step-by-Step Spectral Analysis

Step 1: 1D NMR Analysis (¹H, ¹³C, DEPT-135)

  • ¹H NMR: The proton spectrum will show several signals in the aliphatic region (1.4-3.8 ppm). The triplets around 3.50 and 3.65 ppm are characteristic of the two coupled methylene groups of the ethan-1-ol side chain (-CH₂-CH₂-OH). The signals for the oxane ring protons will be more complex and likely overlap. The broad singlets for the -OH and -NH₂ protons are characteristic of labile protons in DMSO-d₆.

  • ¹³C NMR: The proton-decoupled carbon spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbons.

  • DEPT-135: This spectrum will confirm the multiplicity of each carbon. We expect to see six negative peaks (all carbons are CH₂ groups) and one absent signal, which corresponds to the key quaternary carbon (C4).

G cluster_legend DEPT-135 Legend cluster_mol Predicted Carbon Types a Positive Signal (CH, CH₃) b Negative Signal (CH₂) c Absent Signal (Quaternary C) C1 C1 (CH₂) C1->b C2 C2 (CH₂) C2->b C35 C3,5 (CH₂) C35->b C4 C4 (C) C4->c C610 C6,10 (CH₂) C610->b C7 C7 (CH₂) C7->b

Figure 2. Expected DEPT-135 results for the carbon atoms in the target molecule.

Step 2: 2D Correlation Analysis (COSY, HSQC, HMBC)

  • COSY: A cross-peak between the signals at ~3.50 ppm and ~3.65 ppm will confirm the connectivity of the -CH₂-CH₂-OH fragment. Further correlations will be observed between the protons on the oxane ring, helping to trace the C2-C3 and C5-C6 spin systems.

  • HSQC: This spectrum provides the direct one-bond C-H correlations, allowing for the definitive assignment of each proton signal to its corresponding carbon atom as listed in the table. For example, the proton at ~3.50 ppm will show a cross-peak to the carbon at ~60.5 ppm (C1).

  • HMBC: The HMBC spectrum is the final piece of the structural puzzle. Key expected long-range correlations to the quaternary carbon (C4, ~75.0 ppm) are:

    • Protons on C3 and C5 (~1.45-1.65 ppm) → C4

    • Protons on C2 (~3.65 ppm) → C4

    • Protons on the aminomethyl group (C7, ~2.80 ppm) → C4 These correlations unambiguously connect the ethan-1-ol side chain, the aminomethyl group, and the oxane ring to the central quaternary carbon, thus confirming the overall molecular architecture.

G C4 C4 C3 H-C3 C3->C4 HMBC C5 H-C5 C5->C4 HMBC C2 H-C2 C2->C4 HMBC C7 H-C7 C7->C4 HMBC

Figure 3. Key HMBC correlations to the quaternary carbon (C4) for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the complete structural elucidation of this compound. The strategic selection of an appropriate solvent (DMSO-d₆) is critical for observing labile protons. While 1D spectra offer initial insights into the functional groups and carbon framework, it is the 2D correlation experiments, particularly HMBC, that are indispensable for piecing together the molecular fragments around the non-protonated quaternary carbon center. The workflow and protocols detailed in this note establish a robust, self-validating system for the characterization of this and other structurally complex small molecules in a drug discovery and development setting.

References

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Application Notes and Protocols for the Incorporation of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol into Novel Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Monomer for Advanced Polymer Architectures

In the pursuit of novel polymeric materials with tailored properties, the design and incorporation of unique monomers is of paramount importance. 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is a distinctive bifunctional monomer featuring a primary amine and a primary alcohol group anchored to a central spirocyclic oxane core. This structure offers a unique combination of reactivity and conformational rigidity, making it a highly attractive building block for a new generation of polymers.

The presence of both a nucleophilic amine and a hydroxyl group allows for its participation in a variety of step-growth polymerization reactions, including the formation of polyurethanes, polyamides, polyesters, and poly(amide-ester)s. The spirocyclic oxane moiety is anticipated to impart significant improvements to the thermal and mechanical properties of the resulting polymers, such as enhanced glass transition temperatures (Tg), improved thermal stability, and reduced crystallinity when compared to analogous linear aliphatic monomers. Furthermore, the pendant hydroxyl or secondary amine functionalities that can be generated within the polymer backbone open avenues for post-polymerization modification, enabling the introduction of further functionality for applications in drug delivery, advanced coatings, and high-performance composites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the monomer and its subsequent incorporation into polyurethane and poly(amide-ester) backbones. Detailed protocols, mechanistic insights, and characterization methodologies are provided to facilitate the exploration of this promising new class of polymers.

Part 1: Synthesis of the Monomer: this compound

Proposed Synthetic Pathway:

Monomer Synthesis A Tetrahydro-4H-pyran-4-one B Wittig Reaction (e.g., (EtO)2P(O)CH2COOEt, NaH) A->B Step 1 C Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate B->C D Michael Addition (e.g., Nitromethane, DBU) C->D Step 2 E Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate D->E F Concurrent Reduction (e.g., LiAlH4 in THF) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Wittig-Horner-Emmons Reaction.

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate dropwise to the suspension with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Re-cool the mixture to 0 °C and add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate by column chromatography.

  • Step 2: Michael Addition of Nitromethane.

    • Dissolve the purified product from Step 1 in nitromethane.

    • Add DBU as a catalyst and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with dilute HCl to remove the DBU, followed by a wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate. This intermediate may be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

  • Step 3: Concurrent Reduction of Ester and Nitro Groups.

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.

    • Add a solution of the nitro-ester from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water, while cooling in an ice bath.

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by vacuum distillation or crystallization.

Characterization of the Monomer:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, alcohol O-H stretch).

  • Mass Spectrometry: To confirm the molecular weight.

Part 2: Polymerization Protocols

The bifunctional nature of this compound allows for its incorporation into various polymer backbones. Below are detailed protocols for the synthesis of polyurethanes and poly(amide-ester)s.

Application 1: Synthesis of a Novel Polyurethane

The reaction of the amino alcohol monomer with a diisocyanate will proceed via the more nucleophilic amine group reacting preferentially with one isocyanate group, followed by the alcohol reacting with a second isocyanate group, leading to a polyurethane with pendant hydroxyl groups. This opens up possibilities for further functionalization.

Polyurethane Synthesis A This compound + Diisocyanate (e.g., MDI, HDI) B Solution Polymerization (e.g., Anhydrous DMF, Catalyst) A->B Step 1 C Polymer Precipitation (e.g., Methanol) B->C Step 2 D Washing and Drying C->D Step 3 E Polyurethane with Pendant Hydroxyl Groups D->E

Caption: Workflow for the synthesis of a polyurethane from this compound.

Protocol 2: Solution Polymerization for Polyurethane Synthesis

Materials:

  • This compound (purified)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Hexamethylene diisocyanate (HDI)), freshly distilled.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol

  • Standard polymerization glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve a precise amount of this compound in anhydrous DMF.

  • Add a catalytic amount of DBTDL to the solution.

  • Slowly add an equimolar amount of the diisocyanate to the stirred solution at room temperature. An exotherm may be observed.

  • After the initial reaction has subsided, heat the mixture to 60-80°C and maintain it at this temperature for several hours to ensure complete reaction. The viscosity of the solution will increase as the polymerization progresses.

  • Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ FT-IR spectroscopy, if available.

  • Once the polymerization is complete, cool the viscous solution to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent such as methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and solvent, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValue
Monomer Molar Ratio1:1 (Amino Alcohol:Diisocyanate)
SolventAnhydrous DMF
CatalystDibutyltin dilaurate (DBTDL)
Catalyst Loading0.01 - 0.1 mol%
Reaction Temperature60 - 80 °C
Reaction Time4 - 24 hours
Application 2: Synthesis of a Poly(amide-ester)

The reaction of the amino alcohol with a dicarboxylic acid or its derivative can lead to the formation of a poly(amide-ester). The reactivity of the amine and alcohol groups can be controlled by the reaction conditions. Direct polycondensation is a viable route.

Polyamide-Ester Synthesis A This compound + Dicarboxylic Acid (e.g., Adipic Acid) B Melt Polycondensation (Two-stage heating under N2 then vacuum) A->B Polymerization C Poly(amide-ester) B->C

Caption: Workflow for the synthesis of a poly(amide-ester) via melt polycondensation.

Protocol 3: Melt Polycondensation for Poly(amide-ester) Synthesis

Materials:

  • This compound (purified)

  • Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)

  • Catalyst (e.g., p-Toluenesulfonic acid or Antimony(III) oxide)

  • Polymerization reactor with mechanical stirrer, nitrogen inlet, and vacuum connection

Procedure:

  • Charge the polymerization reactor with equimolar amounts of this compound and the dicarboxylic acid, along with a catalytic amount of the chosen catalyst.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate the reaction (typically 150-180°C). Water will be evolved as a byproduct.

  • Maintain this temperature for 2-4 hours while stirring to facilitate the initial polycondensation.

  • Gradually increase the temperature to 200-220°C and slowly apply a vacuum to remove the water of condensation and drive the polymerization to completion.

  • Continue the reaction under high vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed and processed further.

Quantitative Data Summary:

ParameterValue
Monomer Molar Ratio1:1 (Amino Alcohol:Dicarboxylic Acid)
Catalystp-Toluenesulfonic acid or Sb₂O₃
Catalyst Loading0.1 - 0.5 mol%
Stage 1 Temperature150 - 180 °C (under N₂)
Stage 2 Temperature200 - 220 °C (under vacuum)
Total Reaction Time6 - 12 hours

Part 3: Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the successful incorporation of the monomer and to understand the properties of the new polymers.

Polymer Characterization A Synthesized Polymer B Structural Analysis A->B C Molecular Weight Determination A->C D Thermal Properties Analysis A->D E NMR (1H, 13C) B->E F FT-IR B->F G GPC/SEC C->G H DSC D->H I TGA D->I

Caption: Logical workflow for the characterization of polymers incorporating this compound.

1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the disappearance of monomer-specific signals and the appearance of new signals corresponding to the polymer backbone. For polyurethanes, the formation of the urethane linkage (-NH-COO-) will result in a characteristic broad signal for the NH proton.[1][2][3] For poly(amide-ester)s, signals for both amide (-NH-CO-) and ester (-COO-) linkages will be present.[4] The signals for the oxane ring protons should remain, providing a clear signature of the monomer's incorporation.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer. The carbonyl carbons of the urethane, amide, and ester groups will have distinct chemical shifts, confirming the polymer structure.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Polyurethanes: The disappearance of the strong isocyanate peak (~2270 cm⁻¹) is a key indicator of complete reaction.[6] The appearance of a strong carbonyl (C=O) stretch for the urethane group (around 1700-1730 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹) will be observed.

    • Poly(amide-ester)s: The spectra will show characteristic C=O stretching bands for both the amide (around 1650 cm⁻¹) and ester (around 1735 cm⁻¹) groups.

2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.

    • For polyamides and related polymers that are difficult to dissolve, hexafluoroisopropanol (HFIP) is an effective solvent for GPC analysis.[7][8] Polymethylmethacrylate (PMMA) standards are often used for calibration in HFIP.[7]

3. Thermal Properties Analysis

  • Differential Scanning Calorimetry (DSC):

    • DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[9][10] The incorporation of the rigid spirocyclic oxane ring is expected to result in a higher Tg compared to analogous polymers made from linear aliphatic monomers.[11][12] The presence of a melting peak would indicate a semi-crystalline material, while its absence would suggest an amorphous polymer.

  • Thermogravimetric Analysis (TGA):

    • TGA is used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.[13] The onset of decomposition temperature provides an indication of the polymer's stability at elevated temperatures. The cycloaliphatic structure is anticipated to enhance the thermal stability of the polymers.[11]

Expected Properties Summary:

PropertyExpected OutcomeRationale
Glass Transition Temp. (Tg) Elevated compared to linear analoguesThe rigid spirocyclic oxane ring restricts segmental motion of the polymer chains.
Thermal Stability (TGA) High decomposition temperatureThe stable cycloaliphatic structure enhances thermal stability.
Solubility Potentially challenging in common solventsThe presence of the oxane ring and hydrogen bonding may limit solubility. Solvents like HFIP or m-cresol may be required.[14]
Crystallinity Likely amorphous or semi-crystalline with low crystallinityThe non-planar spirocyclic structure may disrupt chain packing and reduce crystallinity.

References

  • Agilent Technologies. (n.d.). Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chromatography.
  • Waters Corporation. (n.d.). APC Analysis of Polyamides in HFIP as an Alternative to High Temperature GPC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC.
  • Defence Science and Technology Organisation. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes.
  • Ma, J., et al. (2021). Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine. Organic Letters.
  • ResearchGate. (n.d.). 1 H-nuclear magnetic resonance (NMR) spectra of polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization.
  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). GPC of Polyamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants.
  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of polyurethanes 2a and 2a′. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Analysis of Oxidatively Aged HTPB/IPDI Polyurethane Rubber: Degradation Products, Dynamics, and Heterogeneity.
  • ResearchGate. (n.d.). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol.
  • National Institutes of Health. (n.d.). Polymers From Amino Acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR characterization data for polyurethane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers.
  • National Institutes of Health. (n.d.). Cyclic Pyrrole-Imidazole Polyamides Targeted to the Androgen Response Element. Retrieved from [Link]

  • PlumX. (n.d.). Tuning Polycondensation of Dicarboxylic Amino Acids and Diols via Steglich Reaction: Structural and Mechanistic Insights.
  • National Institutes of Health. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of cyclic Py-Im polyamide libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Step-growth Polymerization. Retrieved from [Link]

  • DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclic Py-Im Polyamide Libraries. Retrieved from [Link]

  • American Chemical Society. (n.d.). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects.
  • Globe Thesis. (n.d.). Synthesis And Characterization Of Polyurethane With Pendant Amino Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclic polyamides for recognition in the minor groove of DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of curing kinetics of various cycloaliphatic epoxy resins using dynamic thermal analysis.
  • National Institutes of Health. (n.d.). Cyclic polyamides for recognition in the minor groove of DNA. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 30.4: Step-Growth Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of the cured epoxy resins. Retrieved from [Link]

  • OpenStax. (n.d.). 31.4 Step-Growth Polymers.
  • Fiveable. (n.d.). Step-growth polymerization.
  • National Institutes of Health. (n.d.). Amino alcohol-based degradable poly(ester amide) elastomers. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Shape memory polyurethanes crosslinked with castor oil-based multifunctional polyols. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Experimental Use of Aminomethyl-Substituted Oxanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Oxane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic systems is a cornerstone of successful drug design. Among these, oxanes—particularly tetrahydropyrans (THPs), tetrahydrofurans (THFs), and oxetanes—have emerged as privileged scaffolds. Their utility extends far beyond their traditional role as simple linkers or spacers. When functionalized with an aminomethyl group, these cyclic ethers become powerful modulators of physicochemical and pharmacological properties, offering a sophisticated tool for lead optimization and the development of novel therapeutics.

The rationale for employing aminomethyl-substituted oxanes is multifaceted. The oxane ring itself is a versatile bioisostere for other cyclic systems and can improve metabolic stability and aqueous solubility.[1] Perhaps most critically, the oxygen heteroatom exerts a significant inductive effect, which can lower the basicity (pKa) of a proximal aminomethyl group.[2] This modulation of pKa is a crucial tactic in drug discovery, as it directly influences a compound's ionization state at physiological pH, thereby affecting its membrane permeability, target engagement, and overall pharmacokinetic profile.[3]

This guide provides a detailed exploration of the experimental use of aminomethyl-substituted oxanes, offering field-proven insights and step-by-step protocols for their synthesis and biological evaluation. We will delve into specific applications, focusing on G-Protein Coupled Receptor (GPCR) antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, to illustrate the practical application of this valuable chemical motif.

Synthetic Strategies: Accessing the Aminomethyl-Oxane Core

The synthesis of aminomethyl-substituted oxanes can be approached through several routes. A common and effective strategy is the reductive amination of an oxane-containing aldehyde or the reduction of a corresponding nitrile. The following protocol details the synthesis of (tetrahydropyran-4-yl)methanamine, a versatile building block, via the reduction of 4-cyanotetrahydropyran.

Experimental Workflow: Synthesis of (tetrahydropyran-4-yl)methanamine

G cluster_0 Synthesis Protocol A 4-Cyanotetrahydropyran D Hydrogenation Reactor (45-55 °C, 0.5-0.6 MPa) A->D B Ammonia-Methanol Solution B->D C Raney Nickel Catalyst C->D E Reaction Work-up (Filtration, Concentration) D->E 17 hours F Purification (Vacuum Distillation) E->F G (tetrahydropyran-4-yl)methanamine (Final Product) F->G

Caption: Synthetic workflow for (tetrahydropyran-4-yl)methanamine.

Protocol 1: Synthesis of (tetrahydropyran-4-yl)methanamine

This protocol is adapted from established industrial synthesis procedures for aminomethyl-substituted oxanes.[4]

Materials:

  • 4-Cyanotetrahydropyran (10.0 g, 90.0 mmol)

  • 22% (w/w) Ammonia-Methanol Solution (100 mL)

  • Activated Raney Nickel (2.0 g, catalyst)

  • Methanol (for washing)

  • Hydrogen gas (high pressure)

  • 200 mL stainless steel autoclave with stirring, temperature, and pressure controls

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the 200 mL stainless steel autoclave with 4-cyanotetrahydropyran (10.0 g), the ammonia-methanol solution (100 mL), and the activated Raney nickel catalyst (2.0 g).[4]

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to 0.51-0.61 MPa.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a temperature of 45-55 °C. Maintain the temperature and pressure for 17 hours.[4] Monitor the reaction progress by monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

  • Filtration: Remove the insoluble Raney nickel catalyst by filtration. Wash the catalyst cake with methanol (30 mL) to recover any residual product.

  • Concentration: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol and ammonia.

  • Purification: Purify the resulting crude product by vacuum distillation at 73-74 °C and 2.67 kPa to yield (tetrahydropyran-4-yl)methanamine as a colorless liquid.[4]

Characterization:

  • The expected product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.

  • 1H-NMR (DMSO-d6, δ): 1.02-1.16 (m, 2H), 1.10-1.50 (brs, 2H, NH2), 1.34-1.45 (m, 1H), 1.56-1.61 (m, 2H), 2.39 (d, J=6.3 Hz, 2H), 3.20-3.29 (m, 2H), 3.81-3.86 (m, 2H).[4]

  • CI-MS (m/e): 116 (M+1).[4]

Application in Target-Oriented Drug Discovery

Aminomethyl-substituted oxanes are prevalent in molecules targeting a wide range of diseases. Their unique properties make them particularly suitable for modulating GPCRs and enzymes like DPP-4.

Case Study 1: GPCR Antagonism

GPCRs are the largest family of membrane receptors and are targeted by a significant portion of all approved drugs.[3] Many GPCR ligands contain a basic amine to interact with a conserved aspartic acid residue in the receptor binding pocket. The ability of the oxane moiety to fine-tune the pKa of the aminomethyl group is therefore a critical tool for optimizing ligand affinity, selectivity, and pharmacokinetic properties.[3]

G cluster_0 Cell Membrane GPCR GPCR (7-TM Receptor) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation (Blocked) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation (Blocked) Response Second Messenger Production Blocked Effector->Response Ligand Antagonist (Aminomethyl-Oxane) Ligand->GPCR Blocks Agonist Binding Agonist Endogenous Agonist Agonist->GPCR Binding Site

Caption: Antagonist action at a G-Protein Coupled Receptor (GPCR).

This protocol outlines a general method for determining the potency (IC50) of an antagonist, such as an aminomethyl-oxane derivative, by measuring its ability to inhibit agonist-induced signaling. This example uses a cAMP assay, suitable for Gs or Gi-coupled receptors.

Principle: An agonist stimulates the GPCR, leading to the production of the second messenger cAMP. The antagonist competes with the agonist, inhibiting this signal. The amount of cAMP produced is measured, typically using a technology like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (aminomethyl-oxane derivatives) serially diluted in assay buffer.

  • Reference agonist for the GPCR of interest.

  • cAMP detection kit (e.g., TR-FRET based).

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target GPCR according to standard cell culture techniques.

  • Cell Plating: On the day before the assay, harvest cells and adjust the density to 2,000-5,000 cells per well in the 384-well plate.[5]

  • Compound Addition: Prepare serial dilutions of your test compounds. Add a small volume (e.g., 5 µL) of each antagonist dilution to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a control.[5]

  • Antagonist Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows the antagonist compounds to bind to the receptor.[5]

  • Agonist Stimulation: Prepare the reference agonist at a concentration that elicits a submaximal response (typically the EC80). Add the agonist to all wells except for the "no-agonist" control wells.

  • Stimulation Incubation: Incubate the plate at 37°C for 30 minutes to allow for agonist-stimulated cAMP production.[5]

  • Detection: Lyse the cells and detect the intracellular cAMP levels by adding the detection reagents from your chosen cAMP assay kit (e.g., cAMP-d2 and anti-cAMP-cryptate for a TR-FRET assay), following the manufacturer's protocol.[5]

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the agonist-stimulated signal. Plot the percent inhibition versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study 2: DPP-4 Enzyme Inhibition

DPP-4 is a serine protease that plays a key role in glucose metabolism by degrading incretin hormones. Inhibitors of DPP-4 are an important class of oral anti-diabetic agents. Many potent DPP-4 inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site. The aminomethyl-tetrahydropyran motif is found in several DPP-4 inhibitors, where the THP ring occupies a lipophilic pocket.

The development of potent DPP-4 inhibitors often involves fine-tuning the interactions within the enzyme's active site. The table below presents representative SAR data for a series of pyrazole-based DPP-4 inhibitors, illustrating how modifications to a core scaffold can dramatically impact inhibitory potency. While not exclusively aminomethyl-oxanes, this data demonstrates the principles of SAR that are applied to their design, particularly the significant effect of substitutions on aromatic rings that would be attached to the core scaffold.

Compound IDR-Group Substitution (para-position)DPP-4 IC50 (nM)
Sitagliptin (Ref.) -4.380 ± 0.319
2a -H>1000
2f -Br1.266 ± 0.264
2g -Cl5.371 ± 0.412
2i -F18.25 ± 1.05
2k -CH323.47 ± 1.18
2o -OCH310.15 ± 0.94
Data adapted from a study on thiosemicarbazone-based DPP-4 inhibitors, which demonstrates common SAR principles.[6]

This data clearly shows that small changes, such as the addition of a halogen atom at the para-position of a phenyl ring, can lead to a substantial increase in DPP-4 inhibitory activity.[6] The bromo-substituted compound 2f was found to be more potent than the reference drug Sitagliptin.[6] This highlights the importance of systematic structural modification in lead optimization.

This protocol describes a common method for measuring the direct inhibitory activity of test compounds against the purified DPP-4 enzyme.

Principle: The DPP-4 enzyme cleaves a fluorogenic substrate (e.g., Gly-Pro-AMC), releasing a fluorescent molecule (AMC). The inhibitor prevents this cleavage, leading to a decrease in the fluorescent signal. The potency of the inhibitor (IC50) is determined by measuring the fluorescence at various inhibitor concentrations.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Fluorogenic substrate: H-Gly-Pro-AMC.

  • Test compounds (aminomethyl-oxane derivatives) serially diluted in assay buffer.

  • Reference inhibitor (e.g., Sitagliptin).

  • 96-well black, flat-bottom assay plates.

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

Procedure:

  • Reagent Preparation: Prepare all reagents. Dilute the DPP-4 enzyme and the substrate in assay buffer to their final working concentrations as recommended by the supplier.

  • Compound Plating: Add 25 µL of the serially diluted test compounds or reference inhibitor to the wells of the 96-well plate. Include "enzyme control" (buffer only) and "no enzyme" (background) wells.

  • Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" background wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence every minute for 30 minutes in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the rate of the "no enzyme" background from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme control" (uninhibited enzyme).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The aminomethyl-substituted oxane motif is a validated and highly valuable tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical properties, particularly through the subtle modulation of amine basicity, allows for the refinement of lead compounds into viable drug candidates. The protocols and data presented herein provide a foundational framework for the synthesis and evaluation of these scaffolds against key drug targets like GPCRs and enzymes. As our understanding of target biology and structure-based drug design continues to advance, the rational application of these versatile building blocks will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. (2002). ResearchGate. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and SAR of Heterocycle-Containing Antagonists of the Human CCR5 Receptor for the Treatment of HIV-1 Infection. (2001). PubMed. Retrieved from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. Retrieved from [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group - Princeton University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Discovery of novel, potent, and selective small-molecule CCR5 antagonists as anti-HIV-1 agents: synthesis and biological evaluation of anilide derivatives with a quaternary ammonium moiety. (2000). PubMed. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]

  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. (2014). ResearchGate. Retrieved from [Link]

  • DPP4 inhibitory activity at 20 µM, IC 50 , log P and binding energy... (n.d.). ResearchGate. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed. Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). IJPRA Journal. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. (2020). GSC Online Press. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol. Recognizing the unique challenges associated with the construction of spirocyclic systems bearing multiple functional groups, this document provides a comprehensive resource for troubleshooting common issues and improving reaction yields. The advice herein is based on established chemical principles and field-proven insights.

Proposed Synthetic Pathway: A Multi-Step Approach

Currently, a standardized, one-pot synthesis for this compound is not prominently described in the literature. Therefore, we propose a logical, multi-step synthetic route starting from a commercially available or readily synthesized spirocyclic ketone. This pathway is designed to be robust and allows for troubleshooting at each distinct stage.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B 1-oxa-spiro[4.5]decan-6-one A->B  Robinson Annulation  (e.g., with Methyl Vinyl Ketone) C 6-Methylene-1-oxaspiro[4.5]decane B->C  Wittig Reaction  (Ph3P=CH2) D 2-(1-Oxaspiro[4.5]decan-6-yl)ethan-1-ol C->D  Hydroboration-Oxidation  (1. BH3-THF, 2. H2O2, NaOH) E 6-(2-Hydroxyethyl)-1-oxaspiro[4.5]decane-6-carbonitrile D->E  Oxidation (PCC/DMP) to Aldehyde,  followed by Strecker Synthesis  (NaCN, NH4Cl) F 2-[6-(Aminomethyl)-1-oxaspiro[4.5]decan-6-yl]ethan-1-ol E->F  Nitrile Reduction  (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed multi-step synthesis of this compound.

Part 1: Synthesis of 6-Methylene-1-oxaspiro[4.5]decane (Wittig Reaction)

The initial step involves the conversion of the spirocyclic ketone to an alkene via a Wittig reaction. This transformation is crucial for the subsequent introduction of the hydroxyethyl group.

Experimental Protocol: Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours, during which the color should change to a distinct orange or yellow, indicating ylide formation.

  • Reaction with the Ketone: Cool the ylide solution back to 0 °C and add a solution of 1-oxa-spiro[4.5]decan-6-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.

Troubleshooting the Wittig Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Incomplete ylide formation due to moisture or weak base.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a freshly titrated strong base like n-BuLi.
Steric hindrance of the spirocyclic ketone.Increase reaction temperature (refluxing THF) and prolong reaction time. Consider using a more reactive phosphonium salt.
Formation of Triphenylphosphine Oxide as the Main Product Ylide decomposition.Prepare the ylide at a low temperature and use it immediately. Avoid prolonged stirring of the ylide before adding the ketone.
Difficult Purification Co-elution of the product with triphenylphosphine oxide.Triphenylphosphine oxide can sometimes be precipitated out from a non-polar solvent like hexane. Alternatively, oxidation of triphenylphosphine to its oxide with an oxidizing agent can aid in its removal by extraction with an acidic solution.

Part 2: Synthesis of 2-(1-Oxaspiro[4.5]decan-6-yl)ethan-1-ol (Hydroboration-Oxidation)

This step introduces the primary alcohol functionality with anti-Markovnikov regioselectivity.

Experimental Protocol: Hydroboration-Oxidation
  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve the alkene from the previous step in anhydrous THF. Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq.) dropwise. Allow the reaction to stir at room temperature for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of sodium hydroxide (3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Reaction Monitoring and Workup: Stir the mixture at room temperature for 1-2 hours. Quench the reaction by adding water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude alcohol can be purified by flash column chromatography.

Troubleshooting Hydroboration-Oxidation
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction Insufficient borane or reaction time.Ensure the use of a slight excess of borane complex. Monitor the reaction by TLC to confirm the disappearance of the starting alkene.
Formation of Boronic Acid Byproducts Incomplete oxidation.Ensure an adequate amount of hydrogen peroxide and sodium hydroxide are used. Maintain a basic pH during the oxidation step.
Low Yield Steric hindrance affecting the hydroboration step.Consider using a less sterically hindered borane reagent like 9-BBN, although this may require longer reaction times.

Part 3: Introduction of the Aminomethyl Group (Strecker Synthesis and Reduction)

This two-step sequence first introduces a nitrile group and an amino group at the spirocyclic center, followed by the reduction of the nitrile to the desired aminomethyl group.

Experimental Protocol: Strecker Synthesis
  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the carboxylic acid.

  • Aminonitrile Formation: In a sealed vessel, dissolve the aldehyde in a suitable solvent such as methanol or ethanol. Add ammonium chloride (NH₄Cl) and sodium cyanide (NaCN). Stir the reaction at room temperature for 24-48 hours.

  • Workup and Extraction: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude aminonitrile may be used in the next step without extensive purification.

Experimental Protocol: Nitrile Reduction
  • Reduction: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous THF or diethyl ether. Cool to 0 °C and add a solution of the crude aminonitrile in the same solvent dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and then reflux for 4-12 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the filtrate and concentrate to obtain the crude product. Purification can be achieved by column chromatography or by salt formation and recrystallization.

Troubleshooting the Final Steps

Troubleshooting_Amination cluster_strecker Strecker Synthesis Issues cluster_reduction Nitrile Reduction Issues Strecker_LowYield Strecker_LowYield Strecker_SideProduct Strecker_SideProduct Reduction_Incomplete Reduction_Incomplete Reduction_Byproducts Reduction_Byproducts

Caption: Troubleshooting common issues in the amination and reduction steps.

Frequently Asked Questions (FAQs)

Q1: Can I perform a reductive amination directly on the spirocyclic ketone to introduce the aminomethyl group?

A: While direct reductive amination is a powerful tool, applying it to a ketone to install an aminomethyl group is not straightforward. Reductive amination typically involves reacting a carbonyl with a primary or secondary amine. To get a primary aminomethyl group, you would need to use ammonia, which can be challenging, and side reactions like dialkylation are possible. The Strecker synthesis route provides a more controlled method for installing the desired functionality.

Q2: My overall yield is very low. Which step is the most likely culprit?

A: Each step has its challenges. The Wittig reaction on a sterically hindered spirocyclic ketone can be low-yielding. Similarly, the Strecker synthesis on a hindered aldehyde can be an equilibrium-limited process. It is crucial to optimize each step individually before proceeding to the next. Purifying the intermediate at each stage is recommended to ensure the purity of the starting material for the subsequent reaction.

Q3: Are there alternative reducing agents for the nitrile reduction?

A: Yes. Catalytic hydrogenation using Raney Nickel or a Platinum catalyst is a common alternative to LiAlH₄.[1] This method can be advantageous as it avoids the often-problematic workup of aluminum salts. However, it may require high pressures and temperatures and may not be suitable for all substrates.

Q4: How can I confirm the formation of the final product?

A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will be crucial to confirm the presence of the aminomethyl and hydroxyethyl groups and the overall structure. Mass spectrometry will confirm the molecular weight. Infrared (IR) spectroscopy can show the disappearance of the nitrile peak and the appearance of N-H and O-H stretches.

References

  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Journal of Chemistry, 65(2), 229-234.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The hydroboration of alkenes with diborane—a remarkably fast, quantitative, and selective reaction. Journal of the American Chemical Society, 83(12), 2544-2551.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Science Publishing. Available at: [Link]

  • Strecker Synthesis. Wikipedia. Available at: [Link]

  • Wittig Reaction. Wikipedia. Available at: [Link]

  • Hydroboration–oxidation reaction. Wikipedia. Available at: [Link]

  • The Reduction of Nitriles. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Purification of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this unique bifunctional molecule. Due to its structure—possessing a primary amine and a primary alcohol on a sterically hindered quaternary center—this compound presents distinct challenges that require carefully considered strategies. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to facilitate the isolation of high-purity material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What are the key physicochemical properties of this molecule that make its purification challenging?

A1: The purification challenges for this compound stem directly from its molecular structure:

  • High Polarity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes the molecule highly polar. This results in strong interactions with polar stationary phases (like silica gel), high water solubility, and poor solubility in non-polar organic solvents.

  • Basicity: The primary amine (pKa estimated around 10) allows the molecule to be readily protonated.[1] This basicity can cause significant tailing and irreversible adsorption during normal-phase column chromatography.

  • Hydrogen Bonding: Both the amine and alcohol groups are potent hydrogen bond donors and acceptors. This contributes to a high boiling point, making distillation impractical, and influences its solubility profile.

  • Potential Zwitterionic Character: In neutral aqueous solutions, the molecule can exist in a protonated state, which affects its behavior during extractions and aqueous workups.

Q2: What are the most common impurities I should anticipate from a typical synthesis?

A2: The impurity profile depends heavily on the synthetic route. A common strategy involves the reduction of a nitrile precursor, such as 2-[4-(cyanoxan-4-yl)]ethan-1-ol. Potential impurities include:

  • Unreacted Starting Material: The nitrile precursor may carry through the reaction.

  • Over-reduction Products: Depending on the reducing agent and conditions, other functional groups could be affected.

  • By-products of Protecting Group Chemistry: If the amine or alcohol was protected during synthesis, impurities related to the protection and deprotection steps may be present.[2]

  • Inorganic Salts: Salts from reagents (e.g., borane complexes, aluminum salts from LAH) and aqueous workups (e.g., NaCl, Na₂SO₄) are very common contaminants.

Q3: Which analytical techniques are most suitable for assessing the purity of my final product and in-process samples?

A3: A multi-technique approach is recommended:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation and can identify organic impurities if they are present at levels >1-2%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. Use a C18 (reverse-phase) column with a mobile phase containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the protonated amine. Mass spectrometry provides molecular weight confirmation.

  • TLC (Thin Layer Chromatography): For rapid, qualitative analysis. To mitigate streaking, use a mobile phase system containing a small amount of a base like triethylamine (Et₃N) or ammonium hydroxide (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 89:10:1). Staining with ninhydrin is effective for visualizing the primary amine.

Part 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during the purification of this compound.

Issue 1: My product is a persistent, sticky oil or gum that is difficult to handle and analyze.

This is the most common issue for polyfunctional amino alcohols. The goal is to induce solidification by converting the free base into a well-defined, crystalline salt.

Solution: Salt Formation and Recrystallization.

Converting the basic amine to an ammonium salt introduces ionic character, which dramatically increases the melting point and promotes crystallinity.[3] The hydrochloride (HCl) salt is the most common choice.

Step-by-Step Protocol for HCl Salt Formation:

  • Dissolution: Dissolve the crude, oily free base (1.0 eq) in a minimal amount of a suitable solvent. Anhydrous methanol, ethanol, or isopropanol are good starting points.

  • Acidification: While stirring, slowly add a solution of HCl in a non-polar solvent, such as 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane (1.0 to 1.1 eq).[4] Using a gaseous HCl solution is also an effective method.[4]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The process can be encouraged by cooling the mixture in an ice bath or storing it at 4°C overnight.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether, hexane, or ethyl acetate) to remove non-basic, organic impurities.

  • Drying: Dry the resulting white or off-white solid under high vacuum to yield the pure hydrochloride salt.

Causality Insight: The free base is a "molecularly disordered" liquid or amorphous solid due to varied intermolecular hydrogen bonding. By forming the salt, you create a highly ordered ionic lattice, resulting in a crystalline solid with a sharp melting point. This process also serves as a powerful purification step, as non-basic impurities remain in the solvent.[5][6]

Workflow for Salt Formation and Purification

G cluster_0 Salt Formation & Isolation A Crude Amine (Oil) B Dissolve in Anhydrous Alcohol (e.g., IPA, EtOH) A->B Step 1 C Slowly Add HCl Solution (e.g., 4M in Dioxane) B->C Step 2 D Precipitation of Salt (Cool to 0-4°C if needed) C->D Step 3 E Isolate by Filtration D->E Step 4 F Wash with Aprotic Solvent (e.g., Diethyl Ether) E->F Step 5 G Dry Under Vacuum F->G Step 6 H Pure Crystalline HCl Salt G->H

Caption: Workflow for purifying the amine via HCl salt formation.

Issue 2: My compound streaks badly on silica gel and gives poor recovery from the column.

This is a classic problem for basic amines on acidic silica gel. The amine's lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and, in some cases, irreversible adsorption.

Solution 1: Modify the Mobile Phase.

Neutralize the silica's acidity by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Mobile Phase: Start with a gradient of 0-15% Methanol in Dichloromethane (DCM), with 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) added to the entire mobile phase mixture. The base will compete with your compound for the acidic sites on the silica, leading to symmetrical peaks and better recovery.

Solution 2: Use an Alternative Stationary Phase.

If modifying the mobile phase is insufficient, switch to a different type of stationary phase.

  • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

  • Reverse-Phase (C18) Silica: This is an excellent option. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). Add an ion-pairing agent like 0.1% TFA or formic acid to the mobile phase to ensure the amine is protonated and gives sharp peaks.[7]

  • Ion-Exchange Chromatography: This technique separates molecules based on charge.[8] Use a strong cation-exchange (SCX) column. The protonated amine will bind to the column, allowing neutral impurities to be washed away. The pure compound is then eluted by washing with a buffer of high ionic strength or high pH (e.g., a solution of ammonia in methanol).

Data Summary: Comparison of Purification Strategies
Purification TechniqueBest For RemovingProsCons
Salt Formation Non-basic organic impurities, some polar impurities.High purity, yields crystalline solid, scalable.Does not remove basic impurities, requires an extra step to liberate the free base.
Silica Gel Chromatography Impurities with different polarity.Well-understood, widely available.Requires basic modifier, risk of low recovery for very basic compounds.
Reverse-Phase (C18) Chromatography Non-polar and moderately polar impurities.Excellent resolution, good for polar compounds.Can be expensive at large scale, requires solvent removal from aqueous fractions.
Ion-Exchange (SCX) Chromatography Neutral and acidic impurities.Highly selective for amines, excellent purity.Can have lower loading capacity, requires specific columns/resins.
Issue 3: How do I efficiently remove inorganic salts from my product after an aqueous workup?

Aqueous workups often leave behind inorganic salts that co-precipitate with the product upon solvent removal.

Solution: pH-Controlled Liquid-Liquid Extraction.

This technique leverages the basicity of the amine to move it between aqueous and organic layers, leaving water-soluble inorganic salts behind.

Step-by-Step Protocol for Extractive Purification:

  • Dissolve: Dissolve the crude product (containing inorganic salts) in an organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Extract the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer.[5] Most organic impurities will remain in the organic layer, which can be discarded.

  • Basify Aqueous Layer: Collect the acidic aqueous layer and cool it in an ice bath. Add a strong base (e.g., 5 M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates the ammonium salt and regenerates the free amine (R-NH₂).

  • Back-Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., DCM, ethyl acetate). The neutral free amine will move back into the organic layer, leaving the inorganic salts behind in the water.

  • Final Steps: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the salt-free amine.

Decision Tree for Purification Method Selection

G Start Crude Product Analysis (TLC, LCMS) Impurity_Type What is the main impurity? Start->Impurity_Type Non_Basic Non-Basic / Neutral Organic Impurities Impurity_Type->Non_Basic Non-basic Inorganic Inorganic Salts Impurity_Type->Inorganic Ionic Polar_Basic Polar / Basic Impurities Impurity_Type->Polar_Basic Similar Polarity/Basicity Method_Salt Salt Formation & Recrystallization Non_Basic->Method_Salt Method_Extraction pH-Controlled Liquid-Liquid Extraction Inorganic->Method_Extraction Method_Chrom Chromatography (Reverse-Phase or SCX) Polar_Basic->Method_Chrom

Caption: Decision tree for selecting a primary purification strategy.

References

  • US6316671B1: "Method for splitting 1-amino-alkan-2-ol compounds.
  • US5866719A: "Process for the purification of an aminoalcohol.
  • Organic Syntheses Procedure: "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Organic Syntheses, [Link].

  • Sorbead India: "Amino Acid Purification - Column Chromatography." [Link].

  • Singer, R. et al. (2010): "Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material." ResearchGate, [Link].

  • MH Chem (2019): "How to purify Amine? Grad student asked me. Demonstration and discussion." YouTube, [Link].

  • Slanina, Z. et al. (2012): "Synthesis and identification of some impurities of irbesartan." Academia.edu, [Link].

  • UM Students' Repository: "CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS." [Link].

  • ResearchGate: "What is the best way to convert my amine compound from the free amine into the salt form HCl?" [Link].

  • US8901326B2: "Preparation of aminomethyl furans and alkoxymethyl furan derivatives
  • US5118815A: "Method for crystallization of amino acids.
  • PubChem: "2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol." National Center for Biotechnology Information, [Link].

  • Chemistry LibreTexts: "Basicity of Amines and Ammonium Salt Formation." [Link].

  • Organic Syntheses Procedure: "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses, [Link].

  • Dr. K's Chem Classes (2020): "Amine and HCl - salt formation reaction." YouTube, [Link].

  • Westlake University (2023): "New Approach Facilitates Chiral Amino Alcohol Synthesis." [Link].

  • CSB and SJU Digital Commons (2015): "Synthesis of 1, 2 Amino Alcohols through Arbuzov Method." [Link].

  • Beilstein Journal of Organic Chemistry (2011): "Identification and synthesis of impurities formed during sertindole preparation." [Link].

  • Majhi, K. C. et al. (2018): "Chromatographic Separation of Amino Acids." ResearchGate, [Link].

  • PubChem: "(Oxan-4-yl)methanol." National Center for Biotechnology Information, [Link].

  • Beilstein Journal of Organic Chemistry (2022): "Trichloroacetic acid fueled practical amine purifications." [Link].

  • Green, A. P. et al. (2021): "Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids." PMC - NIH, [Link].

  • PubChem: "2-(4-(Aminomethyl)phenyl)ethan-1-ol." National Center for Biotechnology Information, [Link].

  • Westhues, S. et al. (2017): "Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts." ResearchGate, [Link].

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Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Recognizing the critical role of THPs as core structural motifs in numerous natural products and pharmaceuticals, this resource aims to empower you with the expertise to navigate and troubleshoot complex synthetic pathways, ensuring the efficiency and success of your research and development endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to substituted tetrahydropyrans?

    • Why am I observing low diastereoselectivity in my cyclization reaction?

    • My starting materials are consumed, but the desired THP is not formed. What are the likely side reactions?

  • Troubleshooting Guide: Common Side Reactions & Plausible Mechanisms

    • Issue 1: Elimination Reactions Competing with Intramolecular Etherification

      • Plausible Mechanism & Prevention Strategies

    • Issue 2: Unraveling Stereochemical Control in the Prins Cyclization

      • Plausible Mechanism of Side Reactions & Strategic Adjustments

    • Issue 3: Regioselectivity and Side Reactions in Hetero-Diels-Alder Reactions

      • Plausible Mechanism & Troubleshooting

  • Experimental Protocols: A Validated Approach

    • Protocol 1: Stereoselective Synthesis of a 2,6-disubstituted-THP via Intramolecular Williamson Etherification

    • Protocol 2: Lewis-Acid Catalyzed Prins Cyclization for Tetrahydropyran Synthesis

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to substituted tetrahydropyrans?

The synthesis of the tetrahydropyran ring is a cornerstone of modern organic chemistry, with several robust methods available. The choice of a specific route is often dictated by the desired substitution pattern and stereochemistry of the final product. Key strategies include:

  • Intramolecular Williamson Etherification: This classic method involves the cyclization of a halogenated alcohol or a diol with a leaving group. It is particularly useful for the synthesis of simple THP systems.

  • Prins Cyclization: A powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. This method is highly effective for constructing polysubstituted THPs with excellent stereocontrol.

  • Hetero-Diels-Alder Reaction: A cycloaddition reaction between a diene and a carbonyl compound (the dienophile) to form a dihydropyran, which can then be reduced to the corresponding THP. This approach offers a convergent route to complex THPs.

  • Intramolecular Michael Addition: The conjugate addition of an alcohol onto an α,β-unsaturated ester, ketone, or nitrile can be a highly effective method for the stereocontrolled synthesis of functionalized THPs.

Why am I observing low diastereoselectivity in my cyclization reaction?

Low diastereoselectivity is a frequent challenge and can often be traced back to several factors:

  • Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to different diastereomers, resulting in a loss of selectivity. Running the reaction at lower temperatures is a common first step in troubleshooting.

  • Choice of Catalyst or Reagent: The steric bulk and electronic properties of the catalyst or reagents can significantly influence the facial selectivity of the reaction. For instance, in a Lewis acid-catalyzed reaction, a bulkier Lewis acid may favor the formation of one diastereomer over another.

  • Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer. It may be necessary to introduce a directing group to achieve the desired stereochemical outcome.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity of the reaction.

My starting materials are consumed, but the desired THP is not formed. What are the likely side reactions?

The disappearance of starting materials without the formation of the desired product points towards competing side reactions. The nature of these side reactions is highly dependent on the specific synthetic method being employed. Some common culprits include:

  • Elimination Reactions: In intramolecular etherification reactions, base-promoted elimination to form an alkene can be a significant side reaction, especially with hindered substrates.

  • Rearrangement Reactions: Acid-catalyzed reactions, such as the Prins cyclization, are susceptible to carbocation rearrangements, leading to the formation of constitutional isomers.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-reaction, leading to the formation of dimers or polymers.

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition.

Troubleshooting Guide: Common Side Reactions & Plausible Mechanisms

Issue 1: Elimination Reactions Competing with Intramolecular Etherification

Scenario: You are attempting to synthesize a substituted tetrahydropyran via an intramolecular Williamson etherification of a 1,5-halohydrin, but the major product is an elimination product (an unsaturated alcohol).

The intramolecular Williamson etherification relies on the nucleophilic attack of an alkoxide on an electrophilic carbon bearing a leaving group. However, the alkoxide is also a base and can promote an E2 elimination reaction, particularly if the proton anti-periplanar to the leaving group is accessible.

G cluster_0 Intramolecular Williamson Etherification vs. Elimination Starting Material 1,5-Halohydrin Alkoxide Alkoxide Intermediate Starting Material->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Starting Material Desired Product Tetrahydropyran Alkoxide->Desired Product Intramolecular Nucleophilic Attack Side Product Elimination Product (Unsaturated Alcohol) Alkoxide->Side Product Proton Abstraction SN2 SN2 E2 E2 G cluster_0 Prins Cyclization: Key Intermediates and Side Reactions Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Lewis Acid Catalysis Desired_THP Desired Tetrahydropyran Oxocarbenium->Desired_THP Intramolecular Cyclization Friedel_Crafts Aromatic Substitution (Friedel-Crafts type) Oxocarbenium->Friedel_Crafts Intermolecular Reaction Elimination Elimination Product (Dihydropyran) Oxocarbenium->Elimination Proton Loss Rearrangement Rearranged Carbocation Oxocarbenium->Rearrangement Hydride/Alkyl Shift Rearranged_Product Rearranged Product Rearrangement->Rearranged_Product

Caption: Key decision points in the Prins cyclization mechanism.

Troubleshooting Table:

Parameter Observation/Problem Recommended Action & Rationale
Lewis Acid Low diastereoselectivity or rearrangement.Screen a variety of Lewis acids (e.g., TMSOTf, Sc(OTf)3, InCl3). The nature of the counter-ion can influence the stability of the oxocarbenium ion and prevent rearrangements.
Solvent Formation of Friedel-Crafts type side products with aromatic solvents.Switch to a non-aromatic, non-coordinating solvent such as dichloromethane or nitromethane.
Temperature Loss of stereocontrol.Perform the reaction at low temperatures (-78 °C is common) to favor the kinetically controlled product.
Additives Carbocation rearrangements.The addition of a mild nucleophile can sometimes trap the desired intermediate before rearrangement occurs.
Issue 3: Regioselectivity and Side Reactions in Hetero-Diels-Alder Reactions

Scenario: You are attempting a hetero-Diels-Alder reaction to form a dihydropyran precursor to your target tetrahydropyran, but you are observing low yields, a mixture of regioisomers, or polymerization of the diene.

The hetero-Diels-Alder reaction is a powerful tool, but its success hinges on controlling the frontier molecular orbital (FMO) interactions between the diene and the dienophile. Side reactions can arise from incorrect FMO alignment or the inherent reactivity of the starting materials.

Troubleshooting Table:

Parameter Observation/Problem Recommended Action & Rationale
Catalyst Low regioselectivity.For catalyzed reactions, the choice of Lewis acid is critical. Chiral Lewis acids can induce both high regio- and enantioselectivity.
Diene Reactivity Polymerization of the diene.Use the diene in a slight excess and add it slowly to the reaction mixture containing the dienophile and catalyst. This keeps the instantaneous concentration of the diene low.
Dienophile Reactivity No reaction or slow reaction.Use an electron-deficient carbonyl compound as the dienophile. The reactivity can be enhanced by the use of a Lewis acid to lower the LUMO energy of the dienophile.
Reaction Conditions Thermal decomposition or retro-Diels-Alder reaction.Optimize the reaction temperature and time. Microwave irradiation can sometimes promote the desired cycloaddition while minimizing thermal side reactions.

Experimental Protocols: A Validated Approach

Protocol 1: Stereoselective Synthesis of a 2,6-disubstituted-THP via Intramolecular Williamson Etherification

This protocol describes the synthesis of a cis-2,6-disubstituted tetrahydropyran from a chiral 1,5-diol precursor.

Step-by-Step Methodology:

  • Monotosylation: To a solution of the chiral 1,5-diol (1.0 eq) in pyridine (0.2 M) at 0 °C, add tosyl chloride (1.1 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours and then at room temperature overnight. Monitor the reaction progress by TLC until the starting diol is consumed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monotosylated intermediate.

  • Cyclization: To a solution of the monotosylated intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Final Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography to afford the desired cis-2,6-disubstituted tetrahydropyran.

Protocol 2: Lewis-Acid Catalyzed Prins Cyclization for Tetrahydropyran Synthesis

This protocol details the synthesis of a 4-chloro-tetrahydropyran derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the homoallylic alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add the aldehyde (1.2 eq) followed by the dropwise addition of a solution of SnCl4 (1.5 eq, 1.0 M in dichloromethane).

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO3 solution.

  • Workup: Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-tetrahydropyran.

References

  • Snider, B. B. (2004). Prins Cyclization. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1027-1061). Elsevier. [Link]

  • Miyazawa, M., & Ishikawa, T. (2014). Recent Progress in the Prins Reaction and Its Applications. European Journal of Organic Chemistry, 2014(26), 5693-5715. [Link]

Technical Support Center: Stability and Handling of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol (CAS Number: 1479234-05-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a molecule featuring a primary amine, a primary alcohol, and an ether linkage, its utility in research is matched by its potential for specific chemical instabilities. This guide is designed to help you anticipate these challenges, ensure the integrity of your experiments, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common queries about the handling, storage, and stability of 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol.

Q1: What are the primary stability concerns for this compound?

The principal stability issues arise from its key functional groups: the primary amine and the primary alcohol. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide. Both the amine and alcohol groups are polar and can attract moisture, which may affect stability and handling.[1][2] Incompatibility with common laboratory reagents like strong acids and oxidizing agents is also a significant concern.[3]

Q2: How should I properly store the compound to ensure its long-term integrity?

Proper storage is critical for maintaining the compound's purity and activity. The following conditions are recommended based on best practices for handling air- and moisture-sensitive chemicals.[3][4][5]

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Atmosphere Tightly sealed container.Under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and reaction with atmospheric CO₂ and moisture.[3]
Temperature Cool (2-8 °C) or Room Temperature.[6]Cool (2-8 °C) or Frozen (-20 °C).Reduces the rate of potential degradation reactions.
Light Amber vial or stored in the dark.Amber vial and stored in the dark.Minimizes potential photodegradation.
Container Tightly sealed glass vial with a secure cap.Fused ampoule or vial with a PTFE-lined cap.Ensures an airtight seal to protect from air and moisture.
Q3: What are the visual signs of compound degradation?

Researchers should be vigilant for the following visual cues, which may indicate that the compound has degraded:

  • Color Change: The pure compound should be colorless or off-white. The development of a yellow or brown tint is a common indicator of amine oxidation.[1]

  • Formation of a Solid/Precipitate: When handled in the air, the primary amine can react with atmospheric CO₂ to form a carbamate salt, which may appear as a white solid or cause solutions to become hazy.

  • Clumping of Solid: Due to its hygroscopic nature, the solid may absorb moisture from the air and begin to clump, which can make accurate weighing difficult.[3]

Q4: What is the optimal pH for preparing aqueous solutions?

The choice of pH is a critical trade-off between reactivity and stability. The primary amine group (a weak base) exists in equilibrium with its protonated ammonium form.[7]

Figure 1: pH-dependent equilibrium of the primary amine group.
  • Acidic pH (pH < 7): The amine is protonated (R-NH₃⁺). This form is protected from oxidation but is less nucleophilic.

  • Neutral to Basic pH (pH ≥ 7): The amine is in its free base form (R-NH₂). This form is highly reactive and nucleophilic but is also highly susceptible to oxidation.

Recommendation: For applications requiring the nucleophilic free base, prepare solutions fresh in buffers that have been de-gassed (e.g., by sparging with argon) to minimize dissolved oxygen. For storage, dissolving the compound in a slightly acidic buffer can enhance stability, but this may not be suitable for all experimental protocols.

Q5: What materials and reagents are incompatible with this compound?

To prevent unintended reactions and degradation, avoid contact with the following substances.[3]

Incompatible ClassExample ReagentsReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCauses rapid and potentially hazardous oxidation of the amine and alcohol groups.
Strong Acids HCl, H₂SO₄ (concentrated)Reacts exothermically in an acid-base reaction with the amine.
Acid Chlorides & Anhydrides Acetyl chloride, Acetic anhydrideReacts to form amides (with the amine) and esters (with the alcohol).
Aldehydes & Ketones Formaldehyde, AcetoneThe primary amine can react to form imines.

Troubleshooting Guide

This guide provides structured advice for common experimental problems encountered when using 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol.

Issue 1: Inconsistent Experimental Results or a Gradual Loss of Compound Activity.

Inconsistent outcomes are frequently the first sign of an underlying stability problem. This workflow helps diagnose the root cause.

Troubleshooting_Workflow A Inconsistent Results Observed B Step 1: Review Storage Conditions (Temp, Atmosphere, Light) A->B C Step 2: Assess Purity of Solid/Stock (See Analytical Workflow) B->C D Purity Confirmed? C->D E Degradation Detected D->E No G Step 3: Review Experimental Protocol D->G Yes F Procure New Compound Batch Implement Proper Storage E->F H Check for: - Incompatible reagents - Dissolved O₂ in buffers - Incorrect pH G->H I Step 4: Refine Protocol & Re-run H->I J Implement Preventative Measures: - Use inert atmosphere - Prepare solutions fresh I->J

Figure 2: Workflow for diagnosing inconsistent experimental results.

Expert Commentary: The most common failure point is often silent degradation in storage or during solution preparation. Before questioning an entire experimental design, always validate the integrity of your starting material. Following the "Analytical Workflow for Purity Assessment" is a self-validating step that provides definitive evidence of compound quality.

Issue 2: Solutions Turn Yellow or Brown Over Time.

Primary Cause: Atmospheric Oxidation.

Causality: The lone pair of electrons on the primary amine is susceptible to attack by molecular oxygen (O₂), especially in neutral or basic solutions and when exposed to light.[1][7] This process can form highly colored, conjugated impurities (like nitro or nitroso compounds), which are visible even at very low concentrations.

Corrective Actions:

  • Discard Discolored Solutions: The presence of color indicates the formation of impurities. Do not use these solutions, as the impurities may interfere with your experiment.

  • Use De-gassed Solvents: Before preparing aqueous solutions, sparge the buffer with an inert gas (argon or high-purity nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Work Quickly: Prepare solutions immediately before use.

  • Protect from Light: Prepare and handle solutions in amber vials or cover flasks with aluminum foil.

Issue 3: A Precipitate Forms in the Solid Container or in Solution.

Primary Cause: Reaction with Atmospheric Carbon Dioxide (CO₂).

Causality: Primary amines can react with CO₂ in the air to form an ammonium carbamate salt. This is a reversible reaction but can lead to the formation of a solid precipitate, altering the compound's effective concentration and making it difficult to handle.

Corrective Actions:

  • Handle Under Inert Gas: For maximum protection, weigh the solid compound and prepare stock solutions inside a glovebox or using a Schlenk line to exclude air. (See Protocol 1).

  • Blanket with Inert Gas: Before sealing the primary container after use, flush the headspace with argon or nitrogen to displace any air that has entered.

  • Solubility Check: If the precipitate is observed upon dissolving in a new solvent system, it may be a solubility issue. Perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

Protocol 1: Recommended Procedure for Inert Atmosphere Handling

This protocol minimizes exposure to both oxygen and carbon dioxide.

  • Preparation: Place the sealed compound container, clean vials, spatulas, and magnetic stir bars inside a glovebox antechamber. Ensure your chosen solvent is de-gassed and brought into the glovebox.

  • Equilibration: Allow the compound container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.

  • Weighing: Tare a clean, empty vial on the balance inside the glovebox. Carefully transfer the desired amount of the solid compound into the tared vial and record the mass.

  • Dissolution: Add the desired volume of de-gassed solvent to the vial containing the solid. If necessary, stir until fully dissolved.

  • Sealing and Storage: Tightly seal the new solution vial with a PTFE-lined cap. For added protection, wrap the cap threads with Parafilm. Store appropriately as per the guidelines above.

  • Main Container: Before removing the main compound container from the glovebox, flush the headspace with the glovebox's inert gas and seal it tightly.

Protocol 2: Analytical Workflow for Assessing Compound Purity and Degradation

This workflow uses standard analytical techniques to verify the identity and purity of the compound.

Analytical_Workflow A Sample Preparation (Dissolve small amount in appropriate solvent, e.g., Methanol or DMSO-d₆) B LC-MS Analysis A->B C ¹H NMR Analysis A->C E Check for parent mass [M+H]⁺ (Expected: 176.13) B->E H Confirm structural integrity C->H D Data Interpretation K Decision: Compound Quality D->K F Assess purity by peak area (%) E->F G Search for common degradant masses: - Oxidation (+16 Da) - Dehydrogenation (-2 Da) F->G G->D I Check for disappearance/shift of key signals: - Aminomethyl protons (-CH₂NH₂) - Alcohol proton (-OH) H->I J Identify impurity signals I->J J->D L High Purity: Proceed with Experiment K->L M Degradation Detected: Discard and Re-order K->M

Figure 3: Analytical workflow for purity assessment.

Expert Commentary on Data Interpretation:

  • LC-MS: The primary goal is to find the protonated molecular ion [M+H]⁺ at m/z 176.13. Purity is often estimated by the relative area of this peak in the chromatogram. Look for secondary peaks, especially those corresponding to oxidation products (e.g., m/z 192.13).

  • ¹H NMR: This provides structural confirmation. Degradation of the amine or alcohol will cause the characteristic protons of those groups (and adjacent CH₂ groups) to shift or disappear. Comparing the spectrum of a questionable batch to a reference spectrum from a new, reliable batch is the most effective validation method.[8]

References

  • Fisher Scientific. (2023-09-01). Safety Data Sheet for 2-[(2-Aminoethyl)thio]ethan-1-ol. (Note: A proxy SDS for a similar functional compound was used for general handling guidelines).

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet. (Note: A proxy SDS for a similar functional compound was used for general handling guidelines).

  • Fisher Scientific. (2014-09-02). Safety Data Sheet for 4-(Aminomethyl)tetrahydro-2H-pyran. (Note: A proxy SDS for a similar functional compound was used for general handling guidelines).

  • BYJU'S. (n.d.). Physical Properties of Amines.

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.

  • PubChem. (2026-01-10). 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. National Center for Biotechnology Information.

  • Echemi. (n.d.). (4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol.

  • Ontario Student Chemistry Blog. (n.d.). Alcohols and Amines. WordPress.com.

  • Chemsrc. (2025-08-23). Ethan(2H)ol | CAS#:925-93-9.

  • Sigma-Aldrich. (2024-09-06). Safety Data Sheet. (Note: A proxy SDS for a similar functional compound was used for general handling guidelines).

  • Ashenhurst, J. (2017-04-26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Sigma-Aldrich. (n.d.). 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol.

  • Chemistry LibreTexts. (2025-02-24). 24.3: Basicity of Amines.

  • Sigma-Aldrich. (n.d.). 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol. (Note: Link is a general product page).

  • Fluorochem. (n.d.). [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol.

  • Kandra, L., & Wagner, G. J. (1998). Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris. Phytochemistry, 49(6), 1599–1604.

  • Sigma-Aldrich. (n.d.). Analytical method for the determination of metolachlor... and their corresponding ethanesulfonic and oxanillic acid degradates in water.

  • Labbox. (n.d.). Iso-Amyl alcohol EPR.

  • PubChem. (2026-01-03). 2-[4-(aminomethyl)-N-ethylanilino]ethanol. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol. (Note: Link is a general product page).

  • ChemicalBook. (2025-10-18). 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet.

  • ECHEMI. (2024-12-30). Buy 4-(Aminomethyl)tetrahydro-2H-pyran Industrial Grade.

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics.

  • Gaggini, S., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics. MDPI.

  • PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation | Pathway. National Center for Biotechnology Information.

  • Pellis, A., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal.

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate.

  • Sigma-Aldrich. (n.d.). [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol AldrichCPR.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminomethyl Oxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of aminomethyl oxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of aminomethyl oxane derivatives.

Q1: What is the most common method for synthesizing aminomethyl oxane derivatives, and what are the key steps?

The most prevalent and versatile method for synthesizing aminomethyl oxane derivatives is reductive amination .[1][2] This process involves the reaction of an oxetane-containing aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.

The reaction proceeds in two main steps:

  • Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the oxetane derivative to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine).[1] This step is typically catalyzed by a mild acid.

  • Reduction: The imine or enamine intermediate is then reduced in situ to the corresponding amine.

This method is widely used in medicinal chemistry due to its efficiency and the ability to be performed as a one-pot reaction under mild conditions.[1][3]

Q2: Why is my reductive amination reaction showing low conversion to the desired aminomethyl oxane product?

Low conversion is a frequent issue and can stem from several factors. The equilibrium between the starting carbonyl compound and the imine intermediate can favor the reactants.[1] To drive the reaction forward, it's crucial to facilitate imine formation and ensure its efficient reduction.

Key areas to investigate are:

  • Inefficient Imine Formation: The initial condensation step is critical. This equilibrium can be shifted towards the imine by removing water, for example, by using molecular sieves.[4]

  • Suboptimal pH: Imine formation is acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.[2][5] A mildly acidic environment (pH 4-6) is generally optimal.

  • Premature Reduction of the Carbonyl: The reducing agent might be reducing your starting aldehyde or ketone before it has a chance to form the imine.[2]

Q3: What are the best practices for choosing a reducing agent for my reductive amination?

The choice of reducing agent is critical for the success of the reaction. The ideal reducing agent should selectively reduce the imine in the presence of the carbonyl starting material.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes/ketones.[6] Tolerates a wide range of functional groups.Can be slow for some substrates.
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH where imine formation is favorable.[1] Selectively reduces imines.Highly toxic (releases HCN upon acidification).[1] Requires careful handling and workup.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone, especially if the imine formation is slow.[2][4]

For most applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point due to its high selectivity and safer profile.

Q4: How do I choose an appropriate solvent for my reaction?

Solvent choice can significantly impact reaction rates and yields by influencing the stability of reactants and transition states.[7][8] For reductive aminations, common solvents include:

  • Methanol (MeOH): Often a good choice as it can facilitate imine formation.[4]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Commonly used with NaBH(OAc)₃.

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective.[9]

  • 1-Butanol: Can be beneficial, especially when higher temperatures are required to drive the reaction.[10]

The optimal solvent will depend on the specific substrates and reagents used. It is often beneficial to screen a few different solvents during optimization.

Q5: When should I consider using a protecting group for my aminomethyl oxane synthesis?

Protecting groups are essential when your starting materials contain multiple functional groups that could react under the desired conditions.[11][12] For instance, if your oxetane-containing starting material also has a primary amine and you wish to perform a reaction at another site, you would need to protect the amine.

Common protecting groups for amines include:

  • tert-Butoxycarbonyl (Boc): Stable under basic and reductive conditions, removed with acid.[12][13]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable under acidic conditions, removed with a base like piperidine.[13][14]

The choice of protecting group should be orthogonal to the reaction conditions you plan to use for the main transformation.[11]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting aldehyde/ketone.

  • The isolated yield of the desired aminomethyl oxane derivative is low.

Possible Causes & Solutions:

  • Inefficient Imine Formation:

    • Action: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and shift the equilibrium towards the imine.[1]

    • Protocol: Activate 4Å molecular sieves by heating under vacuum. Add the activated sieves to the reaction mixture containing the aldehyde/ketone and amine before adding the reducing agent.

  • Incorrect pH:

    • Action: Optimize the amount of acid catalyst. Acetic acid is commonly used.[4] The optimal amount is typically catalytic (5-10 mol%).

    • Protocol: Perform small-scale parallel reactions with varying amounts of acetic acid (e.g., 0%, 5%, 10%, 20 mol%) to identify the optimal concentration for your specific substrates.

  • Competitive Reduction of Carbonyl:

    • Action: If using a less selective reducing agent like NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN.[2][6] Alternatively, perform the reaction in two steps: first, form the imine, and then add the reducing agent.

    • Protocol (Two-Step): Dissolve the aldehyde/ketone and amine in the chosen solvent with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to allow for imine formation (monitor by TLC or LC-MS). Once the imine has formed, add the reducing agent.

Problem 2: Formation of Byproducts

Symptoms:

  • TLC or LC-MS shows multiple spots/peaks in addition to the starting materials and desired product.

  • NMR of the crude product indicates the presence of impurities.

Possible Causes & Solutions:

  • Over-alkylation of the Amine:

    • Action: If you are using a primary amine, it can react with the aldehyde/ketone to form the desired secondary amine, which can then react again to form a tertiary amine. To minimize this, use a slight excess of the primary amine.

    • Protocol: Use 1.2-1.5 equivalents of the primary amine relative to the carbonyl compound.

  • Reduction of Other Functional Groups:

    • Action: Ensure your reducing agent is compatible with other functional groups in your molecule. If you have sensitive groups, consider using a milder reducing agent or protecting the sensitive functional group.

    • Protocol: Review the compatibility of your chosen reducing agent with the functional groups present in your starting materials. If necessary, consult literature for orthogonal protecting group strategies.[11][14]

Problem 3: Difficult Purification

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by column chromatography.

  • The product is highly water-soluble, leading to losses during aqueous workup.

Possible Causes & Solutions:

  • High Polarity of the Product:

    • Action: Aminomethyl oxane derivatives can be quite polar.[15] Consider using a different stationary phase for chromatography (e.g., alumina or a bonded phase like diol or amino). Reversed-phase chromatography can also be an option.

    • Protocol: If standard silica gel chromatography is ineffective, try a small-scale separation on a different stationary phase to assess selectivity. For highly polar compounds, techniques like ion-exchange chromatography or high-performance displacement chromatography may be necessary.[15]

  • Formation of Salts:

    • Action: If an acid catalyst was used, the amine product may exist as a salt. During workup, a basic wash (e.g., with saturated aqueous NaHCO₃) can liberate the free amine, which may be less polar and easier to extract into an organic solvent.

    • Protocol: After the reaction is complete, quench carefully with a mild base like sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

Experimental Protocols

General Protocol for One-Pot Reductive Amination using NaBH(OAc)₃
  • To a solution of the oxetane aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DCE, DCM, or MeCN) is added the amine (1.1 eq).

  • Acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow Start Start: Oxetane Carbonyl + Amine Imine_Formation Imine Formation (Acid Catalyst, Dehydrating Agent) Start->Imine_Formation Reduction Reduction (Selective Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup (Basic Wash) Reduction->Workup Purification Purification Workup->Purification Product Final Product: Aminomethyl Oxane Purification->Product TroubleshootingLowYield Start Low Yield Observed Check_Imine Is Imine Formation Complete? (TLC/LC-MS/NMR) Start->Check_Imine Optimize_Imine Optimize Imine Formation: - Add Dehydrating Agent - Adjust pH (Acid Catalyst) Check_Imine->Optimize_Imine No Check_Reduction Is Starting Carbonyl Consumed? Check_Imine->Check_Reduction Yes Optimize_Imine->Check_Reduction Change_Reductant Switch to Milder Reducing Agent (e.g., NaBH(OAc)₃) or use Two-Step Protocol Check_Reduction->Change_Reductant No Check_Conditions Re-evaluate Reaction Time and Temperature Check_Reduction->Check_Conditions Yes

Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yields.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • A Study of Solvent Effects on Reaction Rates Using a Microreactor - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a - ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Solvent Effects on the Menshutkin Reaction - arXiv. Available at: [Link]

  • Protecting Groups in Organic Synthesis - YouTube. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Solvent effect on complexation reactions - ResearchGate. Available at: [Link]

  • One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed. Available at: [Link]

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Technical Support Center: 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile molecule. The guidance herein is structured to address practical challenges encountered during synthesis, purification, and analysis, blending fundamental chemical principles with field-proven laboratory solutions.

Compound Overview

This compound is a unique bifunctional molecule characterized by a quaternary carbon at the 4-position of an oxane (tetrahydropyran) ring. This structure presents both a primary amine (-NH2) and a primary alcohol (-OH), making it a valuable building block. However, the combination of a basic, nucleophilic amine and a polar, hydrogen-bonding alcohol on a compact scaffold is the primary source of experimental challenges, particularly during purification.

PropertyValueSource
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol
Predicted XLogP -0.6[1]
Appearance Solid (predicted)[2]

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Due to the primary amine, the compound can be sensitive to air and may slowly react with atmospheric CO2. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3]

Q2: My compound is difficult to dissolve. What solvents are recommended?

A: The molecule's high polarity, driven by the amine and alcohol groups, makes it most soluble in polar protic solvents like water, methanol, and ethanol. It will have limited solubility in less polar solvents such as ethyl acetate, dichloromethane (DCM), and will be largely insoluble in nonpolar solvents like hexanes or diethyl ether.

Q3: My reaction involving the alcohol group is failing, even with standard reagents. Why?

A: The primary amine is a stronger nucleophile and a base. It can compete in reactions intended for the alcohol (e.g., O-alkylation) or neutralize acidic reagents required for alcohol activation (e.g., in an esterification).[4] The most common solution is to first protect the amine group.

Q4: I see multiple spots on my TLC even after purification. What could they be?

A: This could be due to several factors:

  • Salt Formation: The amine may have partially formed a salt (e.g., hydrochloride or trifluoroacetate) during workup or chromatography, which will have a different Rf value.

  • Incomplete Reaction: Starting material may be present.

  • Degradation: While generally stable, prolonged exposure to harsh conditions could cause degradation.

  • TLC Artifacts: The compound's high polarity can cause streaking that may be misinterpreted as multiple spots. Using a modified eluent for TLC (see Section 3) can clarify this.

Section 2: In-Depth Troubleshooting Guide: Synthesis & Reactions

The dual functionality of this molecule is its greatest asset and its primary synthetic challenge. Most issues arise from the competing reactivity of the amine and alcohol groups.

Problem: Low Yields and Byproduct Formation in N-Alkylation or N-Acylation
  • Causality: When attempting to functionalize the primary amine, the resulting secondary amine product is often still nucleophilic and can react again with the electrophile, leading to polyalkylation.[5] Furthermore, the alcohol can compete as a nucleophile, especially under basic conditions, leading to O-alkylation byproducts.

  • Authoritative Insight: Direct alkylation of amines is notoriously difficult to control. As stated by Chemistry Steps, the product amine can serve as a nucleophile, reacting further with the alkyl halide to give a mixture of primary, secondary, and tertiary amines, which limits the reaction's application.[5]

  • Solutions & Protocols:

    • Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the electrophile. This statistically favors the mono-alkylation product. This is only practical if the starting amine is readily available and inexpensive.

    • Reductive Amination: If synthesizing a secondary amine, a more controlled method is to react the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This avoids polyalkylation.

    • Protect the Alcohol: If the reaction conditions are harsh or incompatible with a free hydroxyl group, consider protecting it first (e.g., as a silyl ether like TBDMS).

Problem: Failure of O-Alkylation, Esterification, or Tosylation
  • Causality: The primary amine is both a base and a nucleophile. In reactions like tosylation, which require a base (e.g., pyridine), the amine of the substrate can react with the tosyl chloride. In acid-catalyzed reactions like Fischer esterification, the amine will be protonated, rendering the substrate unreactive.

  • Authoritative Insight: The foundational strategy for converting an alcohol to an amine involves first converting the -OH into a good leaving group, such as a tosylate.[5] This principle highlights the need to manage the reactivity of other functional groups, like a primary amine, that could interfere with this initial step.

  • Solutions & Protocols:

    • Protect the Amine: This is the most robust solution. Converting the amine to a non-nucleophilic carbamate, such as a tert-butoxycarbonyl (Boc) group, neutralizes its reactivity, allowing for clean chemistry on the alcohol.

    Protocol: Boc Protection of this compound

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane, tetrahydrofuran (THF), or a mixture with water.

    • Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (TEA) (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) either neat or dissolved in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC. The product will be significantly less polar than the starting material.

    • Perform an aqueous workup to remove the base and purify by column chromatography. The Boc-protected product will behave much better on silica gel.

G cluster_0 Synthetic Decision Workflow start Starting Material (Free Amino Alcohol) decision Target Functionalization? start->decision protect_n Protect Amine (e.g., Boc Anhydride) decision->protect_n  On -OH Group react_n Functionalize Amine (e.g., Reductive Amination) decision->react_n  On -NH2 Group react_o Functionalize Alcohol (e.g., Tosylation, Esterification) protect_n->react_o deprotect_n Deprotect Amine (e.g., TFA, HCl) react_o->deprotect_n final Final Product deprotect_n->final react_n->final

Caption: Synthetic strategy for selective functionalization.

Section 3: In-Depth Troubleshooting Guide: Purification

Purification is the most frequently encountered challenge with this compound due to its high polarity and amphipathic nature.

Problem: Severe Tailing or Complete Sticking on a Silica Gel Column
  • Causality: This is a classic issue for polar amino alcohols.[6][7] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. The polar alcohol group also forms strong hydrogen bonds. These combined interactions prevent the compound from eluting cleanly, resulting in a long streak instead of a defined band.[7]

  • Authoritative Insight: BenchChem's technical center notes that the combination of a hydrophilic alcohol and a basic amino group leads to high polarity and strong interactions with stationary phases like silica gel, causing streaking.[6] They specifically recommend adding a basic modifier like triethylamine or ammonia to the eluent to deactivate the acidic sites on the silica.[7]

  • Solutions & Protocols:

MethodDescriptionWhen to Use
Eluent Modification Add 0.5-2% of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol or EtOAc/Hexane).This is the first and easiest strategy to try for standard silica gel chromatography.
Stationary Phase Change Switch from acidic silica gel to a more neutral or basic stationary phase, such as neutral or basic alumina.Use when eluent modification is insufficient or if the compound is sensitive to residual acid on silica.
Reverse-Phase Chromatography Use a nonpolar stationary phase (e.g., C18 silica) with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).Excellent for highly polar compounds that are difficult to purify on normal phase. An acid modifier (e.g., 0.1% TFA or formic acid) is often needed to ensure the amine is protonated and elutes as a sharp peak.
Protecting Group Temporarily mask the amine with a nonpolar protecting group (like Boc) to dramatically reduce polarity and eliminate basicity.[6]The most reliable method for achieving clean separation on standard silica gel, but requires two additional synthetic steps (protection and deprotection).

Protocol: Column Chromatography with a TEA-Modified Eluent

  • Dry-load the crude material onto a small amount of silica gel. This is preferable to wet-loading in a polar solvent, which can disrupt the column packing.

  • Prepare the column eluent. A typical starting point for this compound would be 5-10% Methanol in DCM. Add 1% triethylamine to this mixture (e.g., 10 mL of TEA for every 1 L of eluent).

  • Equilibrate the column with the TEA-containing eluent before loading the sample.

  • Run the column, collecting fractions and monitoring by TLC (ensure the TLC developing chamber also uses the TEA-modified solvent system).

  • After identifying the product-containing fractions, combine and evaporate the solvent. Note that the high-boiling TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum to fully remove.

G cluster_1 Purification Troubleshooting Flowchart start Crude Product is_solid Is it a solid? start->is_solid recrystallize Attempt Recrystallization (or salt formation) is_solid->recrystallize Yes column Prepare for Column Chromatography is_solid->column No / Fails success1 Pure Solid recrystallize->success1 Success recrystallize->column Fails tlc_streak Does TLC show streaking? column->tlc_streak run_column Run Standard Silica Column tlc_streak->run_column No add_tea Add 1% TEA to Eluent tlc_streak->add_tea Yes success2 Pure Compound run_column->success2 add_tea->run_column Resolved try_rp Switch to Reverse-Phase (C18) add_tea->try_rp Still Streaks protect Use Protecting Group Strategy try_rp->protect Fails try_rp->success2 Success protect->success2

Caption: Decision-making process for purification.

Section 4: In-Depth Troubleshooting Guide: Analysis & Characterization

Problem: The compound is not visible on a TLC plate under a UV lamp.

  • Causality: The molecule lacks a significant chromophore. The oxane ring and short alkyl chains do not absorb UV light at the standard wavelengths (254 nm) used for TLC visualization.

  • Solutions: Use a chemical stain for visualization. The choice of stain can also provide structural information.

StainProcedureResult for this Compound
Ninhydrin Dip plate in stain, then heat gently with a heat gun.Specific for amines. Will produce a characteristic purple or yellow spot (Ruhemann's purple). Excellent for confirming the presence of the -NH2 group.[8]
Potassium Permanganate (KMnO4) Dip plate in a dilute basic solution of KMnO4.General stain for oxidizable groups. The alcohol group (-CH2OH) will be oxidized, resulting in a yellow/brown spot on a purple background.
Phosphomolybdic Acid (PMA) Dip plate in stain, then heat strongly with a heat gun.Universal stain. Reacts with most organic compounds to produce a dark blue/green spot. Good for general visualization when other stains fail.[8]

Section 5: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes. Amines can be corrosive or irritants, potentially causing skin and eye burns.[2][10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[10]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

References

  • PubChem. (n.d.). 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Chemistry Steps. Retrieved from [Link]

  • Das, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701285. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(Aminomethyl)phenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. Retrieved from [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. (2022). Retrieved from [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11953. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • ResearchGate. (2019). Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. Retrieved from [Link]

  • LibreTexts. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. LibreTexts. Retrieved from [Link]

  • DergiPark. (2014). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. Retrieved from [Link]

  • ResearchGate. (2020). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU. Retrieved from [Link]

  • Organic Chemistry Tutor. (2017, May 1). Practice Synthesis Problems Part 1 [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
  • MDPI. (2018). Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Production of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on impurity prevention and troubleshooting. The information provided herein is based on established chemical principles and analogous reactions to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction

The synthesis of this compound, a valuable spirocyclic amino alcohol, presents several challenges related to impurity formation. This guide provides a detailed, question-and-answer-based approach to troubleshoot common issues encountered during its production, ensuring the attainment of a high-purity final product.

Proposed Synthetic Pathway

A logical and feasible synthetic route for this compound commences with the commercially available tetrahydropyran-4-one. The proposed pathway involves three key stages:

  • Carbon chain elongation: Introduction of a two-carbon ester side chain at the 4-position of the tetrahydropyran ring.

  • Introduction of the aminomethyl group: Conversion of the ketone functionality to a nitrile, which serves as a precursor to the aminomethyl group.

  • Simultaneous reduction: Reduction of both the nitrile and ester functionalities to yield the target primary amine and primary alcohol, respectively.

Synthetic Pathway A Tetrahydropyran-4-one B Ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate A->B Reformatsky Reaction (Zn, Ethyl bromoacetate) C Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate B->C Cyanation (e.g., TMSCN, cat. acid) D This compound C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Reformatsky Reaction for Side Chain Introduction

Question 1: I am observing low yields in the Reformatsky reaction of tetrahydropyran-4-one with ethyl bromoacetate. What are the potential causes and solutions?

Answer:

Low yields in the Reformatsky reaction can often be attributed to several factors. The Reformatsky reaction involves the formation of an organozinc reagent which then adds to a carbonyl group.[1][2]

  • Causality: The reactivity of the zinc metal is crucial. If the zinc is not sufficiently activated, the formation of the organozinc reagent will be sluggish, leading to low conversion of the starting materials. Additionally, the presence of water in the reaction medium can quench the organozinc intermediate.

  • Troubleshooting Protocol:

    • Zinc Activation: Ensure the zinc dust is activated prior to use. A common method is to stir the zinc dust with a small amount of iodine or 1,2-dibromoethane in a dry solvent (e.g., THF) until the color of the iodine disappears. This removes the passivating oxide layer from the zinc surface.

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven-dried, and the solvents should be freshly distilled over a suitable drying agent.

    • Reaction Initiation: A small crystal of iodine can be added to the reaction mixture to help initiate the reaction. Gentle heating may also be necessary to start the formation of the organozinc reagent.

    • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

Question 2: I am observing the formation of a significant amount of a byproduct that appears to be the result of the self-condensation of ethyl bromoacetate. How can I minimize this?

Answer:

The self-condensation of ethyl bromoacetate is a known side reaction in the Reformatsky reaction, leading to the formation of ethyl 3-bromo-4-oxobutanoate.

  • Causality: This side reaction is favored when the concentration of the organozinc reagent is high before the ketone is added, or if the addition of the ketone is too slow.

  • Troubleshooting Protocol:

    • Slow Addition: Add the ethyl bromoacetate slowly and simultaneously with the tetrahydropyran-4-one to the activated zinc suspension. This ensures that the organozinc reagent reacts with the ketone as soon as it is formed, minimizing its concentration and the likelihood of self-condensation.

    • Temperature Control: Maintain a moderate reaction temperature. While some heating may be necessary for initiation, excessive temperatures can accelerate the rate of self-condensation.

Parameter Recommended Condition Rationale
Zinc Activated with iodine or 1,2-dibromoethaneRemoves passivating oxide layer
Solvent Anhydrous THF or diethyl etherPrevents quenching of the organozinc reagent
Addition Slow, simultaneous addition of reactantsMinimizes self-condensation of the ester
Temperature Gentle refluxBalances reaction rate and side reactions
Part 2: Introduction of the Aminomethyl Group Precursor (Nitrile)

Question 3: I am having difficulty converting the ketone intermediate, ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate, to the corresponding nitrile. What methods are recommended, and what are the potential pitfalls?

Answer:

The conversion of the tertiary alcohol to a nitrile at the same carbon center is a challenging transformation. A direct conversion is not straightforward. A more viable approach is to first convert the ketone functionality of an earlier intermediate to a cyanohydrin, which can then be further elaborated. A plausible route involves the formation of a cyanohydrin from tetrahydropyran-4-one, followed by the introduction of the acetate side chain. However, for the proposed pathway, a more direct approach from the β-hydroxy ester would be to first oxidize the alcohol to a ketone and then perform a cyanation reaction. A more direct route from the ketone precursor, ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate, would be preferable.

A Strecker-type synthesis on the ketone could be considered, but this would introduce the amino and cyano groups in one step, which is not the desired transformation. A more practical approach is the formation of a cyanohydrin from the ketone.

  • Recommended Protocol (Cyanohydrin Formation):

    • Reactant: Start with ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate.

    • Reagents: Use trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI2) or a cyanide salt (e.g., KCN) with a proton source.

    • Reaction Conditions: The reaction is typically carried out at low temperatures in an inert solvent like dichloromethane.

    • Work-up: The resulting trimethylsilyl-protected cyanohydrin can be hydrolyzed to the cyanohydrin.

  • Potential Pitfalls and Impurities:

    • Reversibility: Cyanohydrin formation is a reversible reaction.[3] To drive the equilibrium towards the product, it is important to use a stoichiometric amount of the cyanide source.

    • Instability: Cyanohydrins can be unstable, especially under basic conditions, and may revert to the starting ketone.

    • Side Reactions: In the presence of strong acids, elimination of water from the cyanohydrin can occur, leading to an unsaturated nitrile.

Question 4: What are the best practices for handling cyanides in the laboratory?

Answer:

Cyanide compounds are highly toxic and require strict safety precautions.

  • Safety Protocol:

    • Ventilation: Always work in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

    • Quenching: Have a quenching solution readily available. A solution of sodium hypochlorite (bleach) can be used to oxidize cyanide to the much less toxic cyanate.

    • Waste Disposal: Dispose of all cyanide waste according to your institution's hazardous waste guidelines.

Part 3: Simultaneous Reduction of Nitrile and Ester

Question 5: I am attempting the simultaneous reduction of the nitrile and ester groups in ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate using Lithium Aluminum Hydride (LiAlH4), but I am getting a mixture of products. How can I improve the selectivity and yield of the desired amino alcohol?

Answer:

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both nitriles and esters to primary amines and alcohols, respectively.[4][5] However, achieving a clean, simultaneous reduction can be challenging.

  • Causality of Impurity Formation:

    • Incomplete Reduction: Insufficient LiAlH4 or a short reaction time can lead to the formation of intermediates such as the corresponding amino-ester, hydroxy-nitrile, or even an aldehyde from partial ester reduction.

    • Formation of Secondary and Tertiary Amines: During the reduction of nitriles, the intermediate imine can react with the product primary amine to form secondary amines, which can be further reduced. This is more prevalent in catalytic hydrogenation but can also occur with hydride reagents under certain conditions.

    • Complex Formation: The amino alcohol product can form a stable complex with the aluminum salts, making the work-up and isolation difficult and potentially leading to lower yields.

  • Troubleshooting Protocol for LiAlH4 Reduction:

    • Stoichiometry of LiAlH4: Use a sufficient excess of LiAlH4 (typically 3-4 equivalents) to ensure the complete reduction of both functional groups.

    • Reaction Temperature and Time: The reaction is typically carried out in an anhydrous ether solvent such as THF or diethyl ether. The addition of the substrate to the LiAlH4 suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion. Monitor the reaction by TLC.

    • Work-up Procedure: A careful work-up is critical for breaking down the aluminum complexes and isolating the product. The Fieser work-up is a commonly used and effective method:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add a specific volume of water, followed by a specific volume of 15% aqueous NaOH, and then another specific volume of water (a common ratio is 1:1:3 by volume relative to the mass of LiAlH4 used).

      • This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.

Reduction Troubleshooting cluster_0 Potential Issues cluster_1 Solutions Incomplete Reduction Incomplete Reduction Secondary/Tertiary Amine Formation Secondary/Tertiary Amine Formation Aluminum Complexation Aluminum Complexation Excess LiAlH4 Excess LiAlH4 Controlled Temperature & Time Controlled Temperature & Time Careful Work-up (Fieser Method) Careful Work-up (Fieser Method) Potential Issues Potential Issues Solutions Solutions

Caption: Troubleshooting common issues in the reduction step.

Question 6: Are there alternative reducing agents to LiAlH4 that might offer better selectivity or easier handling?

Answer:

While LiAlH4 is a common choice, other reducing agents can be considered.

  • Borane-Tetrahydrofuran Complex (BH3·THF): Borane is a less reactive reducing agent than LiAlH4. It will readily reduce carboxylic acids and amides, and can reduce nitriles, but is generally less reactive towards esters. This could potentially be used for a stepwise reduction if desired, but for a simultaneous reduction, LiAlH4 is generally more effective.

  • Catalytic Hydrogenation: High-pressure catalytic hydrogenation over a Raney Nickel or Rhodium catalyst can reduce both nitriles and esters, but achieving high selectivity for the primary amine without the formation of secondary and tertiary amines can be challenging. The addition of ammonia to the reaction mixture can help to suppress the formation of these byproducts.

Part 4: Purification of the Final Product

Question 7: What is the most effective method for purifying the final product, this compound, and removing the likely impurities?

Answer:

The purification of a polar amino alcohol can be challenging due to its high water solubility and potential to chelate with metal ions. A multi-step purification strategy is often necessary.

  • Purification Protocol:

    • Acid-Base Extraction: After the initial work-up of the reduction reaction, an acid-base extraction can be employed to separate the basic amine product from neutral or acidic impurities.

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The amino alcohol will move into the aqueous layer as its ammonium salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to a pH > 10 to liberate the free amine.

      • Extract the free amine back into an organic solvent.

    • Crystallization as a Salt: For a solid product, crystallization is an excellent purification technique. The amino alcohol can be converted to a salt (e.g., hydrochloride or oxalate) by treating a solution of the amine with the corresponding acid.[6] The resulting salt will likely have different solubility properties and may be more amenable to crystallization. The purified salt can then be converted back to the free base if required.

    • Column Chromatography: If the product is an oil or if crystallization is not effective, column chromatography on silica gel can be used. However, the polarity of the amino alcohol can lead to tailing on silica gel. It is often beneficial to use a solvent system that contains a small amount of a base, such as triethylamine or ammonia in methanol, to improve the peak shape.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective final purification step.

Purification Technique Principle Best For Removing
Acid-Base Extraction Separation based on acidity/basicityNeutral and acidic impurities
Crystallization (as a salt) Differential solubilityIsomeric impurities, byproducts with different polarity
Column Chromatography Adsorption and partitioningClosely related impurities
Distillation Difference in boiling pointsSolvents and lower/higher boiling impurities

By carefully considering each step of the synthesis and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound.

References

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • CN102627621A. Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Libretexts. (2023, January 22). The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Libretexts. (2023, January 22). Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • US5866719A. Process for the purification of an aminoalcohol.
  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Save My Exams. (2025, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]

  • ResearchGate. How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]

  • ResearchGate. (2025, August 4). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • ResearchGate. (2025, August 5). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ....
  • NROChemistry. Reformatsky Reaction. [Link]

  • YouTube. (2025, December 17). Problem nitrile hydrolysis, esterification. Dr. Tania CS. [Link]

  • Growing Science. (2016, April 7). Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • ACS Publications. (2016, June 30). Developing a Biocascade Process: Concurrent Ketone Reduction-Nitrile Hydrolysis of 2-Oxocycloalkanecarbonitriles. Organic Letters. [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Google Patents. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • PMC. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

  • PubMed. Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate. [Link]

  • PubChem. ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the scale-up synthesis of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol. As Senior Application Scientists, we have designed this resource to be a practical, experience-driven tool to navigate the complexities of this multi-step synthesis, ensuring safety, efficiency, and reproducibility.

I. Synthetic Pathway Overview

The scale-up synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. A plausible and efficient synthetic route commences with commercially available starting materials and proceeds through key intermediates.

Caption: Proposed synthetic pathway for this compound.

Synthetic_Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate_1 4-(2-Hydroxyethyl)oxan-4-carbonitrile Tetrahydro-4H-pyran-4-one->Intermediate_1 1. BrCH2CH2OH, Base 2. KCN Target_Molecule This compound Intermediate_1->Target_Molecule Reduction (e.g., H2/Raney Ni or LiAlH4)

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides practical solutions.

Synthesis of 4-(2-Hydroxyethyl)oxan-4-carbonitrile (Intermediate 1)

Question 1: I am observing low yields during the cyanation step to form 4-(2-hydroxyethyl)oxan-4-carbonitrile. What are the likely causes and how can I improve the yield?

Answer: Low yields in this step often stem from several factors related to the reaction equilibrium and substrate stability. The formation of the cyanohydrin intermediate from tetrahydro-4H-pyran-4-one is a reversible reaction. To drive the reaction towards the desired product, it is crucial to optimize the reaction conditions.

  • pH Control: The addition of cyanide to a ketone is typically base-catalyzed. However, if the pH is too high, it can promote side reactions such as the Cannizzaro reaction of any aldehyde impurities or polymerization of the starting material. Conversely, a pH that is too low will lead to the formation of toxic hydrogen cyanide (HCN) gas and reduce the concentration of the active nucleophile, the cyanide anion. Careful control of the pH, generally in the range of 9-10, is critical.

  • Temperature: While heating can increase the reaction rate, it can also favor the reverse reaction (elimination of cyanide). Running the reaction at or slightly below room temperature is often optimal.

  • Reagent Purity: Ensure the purity of your tetrahydro-4H-pyran-4-one and the cyanide source (e.g., KCN or NaCN). Impurities can lead to unexpected side reactions.

  • Water Content: The presence of a controlled amount of water is often necessary to facilitate the dissolution of the cyanide salt and promote the reaction. However, an excess of water can shift the equilibrium back towards the starting materials.

Troubleshooting Table 1: Cyanation Step Optimization

ParameterIssueRecommended Action
pH Too low (<9) or too high (>10.5)Monitor and adjust pH carefully using a suitable buffer or dropwise addition of acid/base.
Temperature Too high (>30 °C)Maintain the reaction temperature between 0-25 °C using an ice bath if necessary.
Reaction Time Incomplete conversionMonitor the reaction progress by TLC or GC/MS and allow sufficient time for completion.
Stirring Inefficient mixing of phasesEnsure vigorous stirring to promote contact between the reagents, especially in a biphasic system.

Caption: Troubleshooting workflow for the cyanation step.

Troubleshooting_Cyanation start Low Yield in Cyanation check_pH Check pH start->check_pH check_temp Check Temperature check_pH->check_temp pH is optimal optimize Optimize Reaction Conditions check_pH->optimize pH is off check_reagents Check Reagent Purity check_temp->check_reagents Temp is optimal check_temp->optimize Temp is too high check_stirring Check Stirring check_reagents->check_stirring Reagents are pure check_reagents->optimize Impure reagents check_stirring->optimize Inefficient stirring

Reduction of 4-(2-Hydroxyethyl)oxan-4-carbonitrile to this compound (Target Molecule)

Question 2: I am struggling with the reduction of the nitrile group. What are the best reducing agents for this transformation on a large scale, and what are the potential side products?

Answer: The reduction of a nitrile to a primary amine is a common transformation, but the choice of reducing agent is critical for achieving high yields and minimizing byproducts, especially on a larger scale.

  • Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis due to its cost-effectiveness and cleaner work-up.

    • Catalyst: Raney Nickel or Cobalt are effective catalysts for this reduction.

    • Solvent: A protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts, is typically used.

    • Pressure and Temperature: These parameters need to be carefully optimized. Higher pressures and temperatures will increase the reaction rate but may also lead to over-reduction or side reactions.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): While highly effective, the use of LiAlH₄ on a large scale presents significant safety challenges due to its pyrophoric nature and violent reaction with water. It is generally not recommended for scale-up unless specialized equipment and stringent safety protocols are in place.

    • Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce a nitrile. However, in the presence of a catalyst such as cobalt chloride, it can be an effective and safer alternative to LiAlH₄.[1]

Potential Side Products:

  • Secondary and Tertiary Amines: These can form through the reaction of the initially formed primary amine with the intermediate imine. The addition of ammonia during catalytic hydrogenation can help to minimize this.

  • Over-reduction: Depending on the reaction conditions, the hydroxyl group could potentially be reduced, although this is less likely with the recommended methods.

Troubleshooting Table 2: Nitrile Reduction Optimization

ParameterIssueRecommended Action
Reducing Agent Incomplete reaction or side productsFor scale-up, catalytic hydrogenation with Raney Ni/Co is preferred. Optimize catalyst loading, pressure, and temperature.
Solvent Poor solubility or side reactionsUse alcoholic solvents (e.g., ethanol, methanol) with ammonia for catalytic hydrogenation.
Byproduct Formation Formation of secondary/tertiary aminesAdd ammonia to the reaction mixture during catalytic hydrogenation.
Work-up Difficult isolation of the productThe product is a polar amino alcohol; consider salt formation for easier isolation and purification.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)oxan-4-carbonitrile

Safety Precaution: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. An emergency cyanide poisoning antidote kit should be readily available.

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) and 2-bromoethanol (1.1 eq) in a suitable solvent such as THF at 0 °C, slowly add a base (e.g., sodium hydride, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a mixture of water and a water-miscible organic solvent (e.g., ethanol).

  • Add potassium cyanide (1.5 eq) portion-wise, maintaining the temperature below 25 °C.

  • Adjust the pH to 9-10 with a dilute acid (e.g., acetic acid) and stir at room temperature until the reaction is complete.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 4-(2-hydroxyethyl)oxan-4-carbonitrile.

Protocol 2: Reduction to this compound

Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and adherence to all safety protocols for handling hydrogen.

  • In a high-pressure reactor, charge a solution of 4-(2-hydroxyethyl)oxan-4-carbonitrile (1.0 eq) in ethanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (5-10 wt% loading), ensuring the catalyst is handled as a slurry to prevent ignition.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the optimized temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (GC/MS).

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

IV. Purification of the Final Product

Question 3: The final product, this compound, is a polar amino alcohol and is difficult to purify by standard column chromatography. What are the recommended purification strategies?

Answer: The high polarity of the target molecule, due to the presence of both an amine and a hydroxyl group, indeed makes purification challenging. Here are some effective strategies:

  • Salt Formation and Recrystallization: This is often the most scalable and efficient method for purifying polar amino alcohols.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) to form the corresponding salt.

    • The salt will often precipitate out of the solution. The precipitate can then be collected by filtration and washed with a cold solvent to remove impurities.

    • If necessary, the salt can be recrystallized from a suitable solvent system to achieve higher purity.

    • The free base can be regenerated by treating the salt with a base (e.g., NaOH) and extracting it into an organic solvent.[2]

  • Ion-Exchange Chromatography: For smaller scale purifications or to remove specific impurities, ion-exchange chromatography can be very effective.

    • Use a cation-exchange resin to bind the protonated amine.

    • Wash the resin with a non-basic solvent to remove neutral and acidic impurities.

    • Elute the desired product with a basic solution (e.g., aqueous ammonia).[2]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.

Data Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Boiling Point 254.33 °C at 760 mmHg[3]
Density 1.043 g/cm³[3]
Flash Point 107.615 °C[3]

V. Safety Considerations

The scale-up synthesis of this compound involves several hazardous materials and reaction conditions. A thorough risk assessment should be conducted before commencing any work.

  • Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Hydrogen Gas: Highly flammable. Use in a designated area with appropriate high-pressure equipment and safety measures.

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry.

  • Amines: Can be corrosive and toxic. Wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents and follow established laboratory and plant safety procedures.

VI. References

  • Process for the purification of an aminoalcohol. US5866719A.

  • Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Org Lett. 2002;4(25):4527-9.

  • LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. J-GLOBAL.

  • NEt3 BH3CN. Biotage.

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. US8901326B2.

  • Reductive Amination - Common Conditions. Organic Chemistry Data.

  • Synthesis of sterically hindered secondary aminoether alcohols. WO2005081777A2.

  • Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. WO2018027021A1.

  • One of the reductants for reductive amination: sodium cyanoborohydride. ChemicalBook.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Synthesis of 2-(2-aminoethoxy) ethanol. US20210040029A1.

  • Preparation of 4-cyano-4'-hydroxybiphenyl. US6160157A.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. EP1201647B1.

  • Raf Inhibitor Compounds. WO 2013/134298 A1.

  • Synthesis of tetrahydropyran/tetrahydrofuran-containing macrolides by palladium-catalyzed alkoxycarbonylative macrolactonizations. Angew Chem Int Ed Engl. 2014;53(25):6533-7.

  • Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. WO2014075447A1.

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry.

  • Method for splitting 1-amino-alkan-2-ol compounds. US6316671B1.

  • Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. J. Am. Chem. Soc. 2024.

  • 4-Cyanophenol synthesis. ChemicalBook.

  • Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. WO2017032673A1.

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Sci-Hub.

  • (4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol. Echemi.

  • Buy 4-(Aminomethyl)tetrahydro-2H-pyran Industrial Grade from Hangzhou Raisun Import & Export Co Ltd. Echemi.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.

Sources

Technical Support Center: Degradation Pathways of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this molecule. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your stability and degradation studies.

Introduction to the Molecule and its Stability Profile

This compound is a spiro-cyclic compound featuring a primary amine, a primary alcohol, and a saturated oxane ring. The stability of this molecule is crucial for its development as a pharmaceutical agent. Understanding its degradation pathways is a regulatory requirement and essential for developing stable formulations.[1][2][3] The primary functional groups susceptible to degradation are the aminomethyl and ethanol moieties, which can undergo oxidative and other degradation reactions. The oxane ring, a cyclic ether, is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the most probable degradation pathways are oxidation of the primary amine and primary alcohol. Hydrolysis of the oxane ring is less likely but possible under strong acidic conditions. Thermal and photolytic degradation can also occur under elevated temperatures and light exposure, respectively.[6][7]

Q2: Why is it crucial to perform forced degradation studies on this molecule?

A2: Forced degradation studies, also known as stress testing, are essential to:

  • Identify potential degradation products that could form under various storage and handling conditions.[1][2]

  • Elucidate the intrinsic stability of the molecule.[1]

  • Develop and validate stability-indicating analytical methods that can separate and quantify the drug from its degradation products.[8][9][10][11]

  • Inform formulation development, packaging selection, and storage conditions.[2]

Q3: What are the initial steps to take if I observe unexpected peaks in my HPLC analysis?

A3: Unexpected peaks likely indicate degradation products. The first steps should be:

  • Verify System Suitability: Ensure your analytical system is performing correctly.

  • Blank Analysis: Analyze a blank (diluent) to rule out solvent-related peaks.

  • Review Sample Handling: Confirm that the sample was not inadvertently exposed to harsh conditions (e.g., prolonged light exposure, high temperature).

  • Mass Spectrometry (MS) Analysis: If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify their molecular weights.

Q4: How can I prevent the oxidative degradation of the primary amine?

A4: To minimize oxidation of the amine group:

  • Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Antioxidants: Consider the addition of antioxidants to the formulation, but be mindful of potential interactions with your molecule or analytical method.

  • Control of Metal Ions: Use high-purity solvents and glassware to minimize trace metal ions that can catalyze oxidation.[6]

  • pH Control: The pH of the solution can influence the rate of oxidation.[6] Experiment with different pH values to find the optimal stability range.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your degradation studies.

Issue 1: Rapid Degradation Observed Under Oxidative Stress Conditions

Scenario: You are performing a forced degradation study using hydrogen peroxide (H₂O₂), and you observe a rapid and significant loss of the parent compound with the formation of multiple degradation products.

Causality: The primary amine and primary alcohol in this compound are highly susceptible to oxidation.[7][12] Hydrogen peroxide can lead to the formation of highly reactive hydroxyl radicals, which can attack these functional groups.

Troubleshooting Steps:

  • Optimize H₂O₂ Concentration: The concentration of H₂O₂ may be too high, leading to excessive and unrealistic degradation. Reduce the concentration to a lower level (e.g., start with 0.1% and titrate up to 3%). The goal is to achieve 5-20% degradation.[13]

  • Control Temperature: Oxidative reactions are often accelerated by heat.[6] Perform the experiment at a controlled room temperature or even at a reduced temperature if the reaction is too fast.

  • Time Course Study: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of the degradation and identify primary versus secondary degradation products.

  • Alternative Oxidizing Agents: If H₂O₂ proves too harsh, consider using a milder oxidizing agent or a metal-catalyzed oxidation (e.g., CuCl₂) to simulate a different oxidative pathway.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples

Scenario: After subjecting the molecule to acidic or basic stress, you observe peak tailing for the parent compound and co-elution of degradation products in your reverse-phase HPLC analysis.

Causality: The primary amine in the molecule is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Degradation products may have similar polarities, making them difficult to separate.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For a basic analyte, using a mobile phase with a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the amine is protonated, reducing its interaction with the stationary phase. Conversely, a higher pH (e.g., pH 8-10 with a suitable buffer for a pH-stable column) can be used to keep the amine in its neutral form.

  • Use a Different Stationary Phase: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or a polymer-based column) that has fewer active silanol groups.

  • Modify Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope to improve the separation of closely eluting peaks.

  • Employ Ion-Pairing Reagents: If pH adjustment is insufficient, consider adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve a target degradation of 5-20%.[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • LC-MS system for peak identification.

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10]

  • Specificity is demonstrated by the ability to separate the parent drug from all degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation PathwayPlausible Degradation Product(s)Expected Mass Change
Acid Hydrolysis Oxane Ring OpeningDihydroxy amino alcohol+18 Da
Base Hydrolysis Minimal degradation expected--
Oxidation (H₂O₂) N-Oxidation of amineN-oxide derivative+16 Da
Oxidation of alcohol to aldehydeAldehyde derivative-2 Da
Oxidation of alcohol to carboxylic acidCarboxylic acid derivative+14 Da
Thermal Degradation Deamination/DehydrationVarious productsVariable
Photolysis Oxidative DehydrogenationUnsaturated heterocycle-2 Da

Visualization of Degradation Pathways and Workflows

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation Parent Parent Compound N_Oxide N-Oxide Parent->N_Oxide H₂O₂ Aldehyde Aldehyde Parent->Aldehyde H₂O₂ Ring_Opened Ring-Opened Product Parent->Ring_Opened H₃O⁺ Dehydrogenated Dehydrogenated Product Parent->Dehydrogenated hv Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid [O]

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Data_Analysis Data Analysis and Mass Balance HPLC_Analysis->Data_Analysis Pathway_Elucidation Elucidate Degradation Pathway LCMS_Analysis->Pathway_Elucidation Data_Analysis->Pathway_Elucidation

Caption: Workflow for forced degradation studies.

References

  • PubChem. (n.d.). 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • PubMed. (n.d.). Thermal study of simple amino-alcohol solutions. Retrieved from [Link]

  • A&M Writing. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Retrieved from [Link]

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Technical Support Center: Refining Purification Protocols for Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these challenging molecules. Polar amino alcohols are foundational building blocks in the synthesis of numerous pharmaceuticals and chiral ligands.[1][2] However, their inherent polarity often presents significant purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high-purity compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of polar amino alcohols, providing a foundational understanding of the challenges and strategic approaches.

Q1: What makes the purification of polar amino alcohols so challenging?

Polar amino alcohols contain both a hydrophilic alcohol moiety and a basic amino group. This combination results in high polarity and strong interactions with traditional silica gel stationary phases, leading to several common issues:

  • Streaking in Column Chromatography: The basic amino group strongly interacts with the acidic silica gel, causing the compound to streak down the column instead of forming a defined band. This leads to poor separation and impure fractions.[3]

  • High Solubility in Polar Solvents: Their polarity makes them highly soluble in polar solvents like water and methanol, which can complicate extractions and make recrystallization difficult.[3]

  • Difficulties with Recrystallization: Finding a suitable single-solvent system for recrystallization can be challenging due to their high solubility in polar solvents and low solubility in non-polar solvents.[4]

Q2: I have a crude polar amino alcohol. Which purification technique should I attempt first?

The optimal initial purification strategy depends on the physical state and stability of your compound:

  • For Solids: Recrystallization is often the most straightforward and scalable first choice. If a single solvent proves ineffective, a two-solvent system can be employed. Alternatively, converting the amino alcohol into a salt can alter its solubility profile, potentially facilitating crystallization.[3][5]

  • For Oils or if Recrystallization Fails: Column chromatography is the next logical step. Given the polar nature of these compounds, you may need to utilize a polar solvent system or consider alternative chromatography techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][6][7]

  • For Racemic Mixtures Requiring Enantiomeric Separation: If you need to separate enantiomers, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) or resolution through the formation of diastereomeric salts will be necessary.[8][9]

Q3: When is it appropriate to use a protecting group strategy?

A protecting group strategy is advisable when the high polarity of the amino and/or alcohol functional groups directly impedes purification. For example, if your compound is difficult to handle on a silica gel column even with highly polar solvent systems, protecting the very polar amino group with a non-polar group like a tert-butoxycarbonyl (Boc) group can significantly decrease its polarity.[3][10] This modification can make the compound more amenable to standard normal-phase chromatography.

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues encountered during the purification of polar amino alcohols.

Chromatography Issues

Q4: My polar amino alcohol is streaking badly on the silica gel column. How can I resolve this?

  • Probable Cause: Strong interaction between the basic amino group and the acidic silica gel.

  • Solution 1: Add a Basic Modifier to the Eluent. Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, into your mobile phase can help to neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and leading to improved peak shape.[9]

  • Solution 2: Use a Deactivated Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, bonded phases such as amino-propyl or diol silica can be effective.[6]

  • Solution 3: Switch to Reverse-Phase Chromatography. If your compound has some non-polar character, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/methanol or water/acetonitrile) can be a suitable alternative.[6][11]

Q5: I am unable to separate my target amino alcohol from other polar impurities. What can I do?

  • Probable Cause: Insufficient selectivity of the chromatographic system.

  • Solution 1: Optimize the Mobile Phase. In reverse-phase chromatography, decreasing the proportion of the organic modifier will generally enhance retention and may improve resolution.[11] Switching between organic modifiers, for instance, from acetonitrile to methanol, can also alter selectivity.[11]

  • Solution 2: Adjust the Mobile Phase pH. For ionizable compounds like amino alcohols, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[11]

  • Solution 3: Employ Ion-Pairing Reagents. For highly polar amino alcohols, adding an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and separation.

Recrystallization Issues

Q6: My polar amino alcohol "oils out" instead of crystallizing. How can I induce crystallization?

  • Probable Cause: The melting point of the compound is lower than the temperature at which a saturated solution is achieved.

  • Solution 1: Add More Solvent. Add additional solvent while maintaining a clear solution until crystals begin to form upon cooling.[4]

  • Solution 2: Induce Crystallization. If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization.[4]

  • Solution 3: Utilize a Two-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/ether and methanol/dichloromethane.[12][13]

Chiral Separation Challenges

Q7: I am struggling to resolve the enantiomers of my amino alcohol using chiral HPLC.

  • Probable Cause: The chiral stationary phase (CSP) and mobile phase are not optimal for your specific compound.

  • Solution 1: Screen Different Chiral Stationary Phases. The choice of CSP is critical. For amino alcohols, polysaccharide-based (e.g., Chiralpak®, Chiralcel®), cyclodextrin-based, and Pirkle-type columns are often successful.[9]

  • Solution 2: Optimize the Mobile Phase. In normal-phase chiral chromatography, fine-tuning the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is crucial. Small adjustments can have a significant effect on resolution.[9]

  • Solution 3: Use Additives. For basic amino alcohols, adding a basic additive like diethylamine (DEA) to the mobile phase can enhance peak shape and resolution in normal-phase chromatography.[9]

  • Solution 4: Consider Derivatization. If direct separation is unsuccessful, derivatizing the amino alcohol can introduce functional groups that enhance its interaction with the CSP.[9][14]

Part 3: Experimental Protocols & Data

This section provides detailed step-by-step methodologies for key purification techniques and presents relevant data in a structured format.

Protocol 1: Purification by Salt Formation and Recrystallization

This protocol is particularly useful for purifying amino alcohols that are difficult to crystallize in their freebase form.

  • Dissolution: Dissolve the crude amino alcohol in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Acid Addition: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in ethanol or oxalic acid in methanol) to the stirred solution of the amino alcohol.

  • Precipitation: The corresponding salt of the amino alcohol should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity.[5]

  • Liberation of the Free Base (Optional): To recover the purified amino alcohol as a free base, dissolve the salt in water and add a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the acid. Extract the free base into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[15]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to mitigate streaking of basic amino alcohols on silica gel.

  • Column Packing: Pack a silica gel column using your chosen eluent system.

  • Eluent Preparation: Prepare the mobile phase, for example, a mixture of dichloromethane and methanol. Add 0.5% (v/v) triethylamine to this mixture.

  • Sample Loading: Dissolve your crude amino alcohol in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed along with the solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityCommon Co-solvents
Water100HighAcetone, Methanol, Ethanol
Methanol65HighDichloromethane, Diethyl Ether
Ethanol78HighDiethyl Ether, Hexane
Acetone56MediumWater, Hexane
Ethyl Acetate77MediumHexane

Data compiled from various sources.[4][12][13][16]

Part 4: Visualizations

Diagram 1: General Workflow for Polar Amino Alcohol Purification

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary/Specialized Purification cluster_3 Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization If Solid Chromatography Chromatography Crude Product->Chromatography If Oil or Recrystallization Fails Salt_Formation Salt Formation & Recrystallization Recrystallization->Salt_Formation If Fails Pure_Product Pure_Product Recrystallization->Pure_Product If Successful Chiral_Separation Chiral Separation (HPLC/Diastereomeric Salts) Chromatography->Chiral_Separation If Racemic Chromatography->Pure_Product If Successful Salt_Formation->Pure_Product Chiral_Separation->Pure_Product

Caption: A decision-making workflow for selecting a suitable purification strategy for polar amino alcohols.

Diagram 2: Troubleshooting Logic for Column Chromatography

G Start Problem: Streaking on Silica Gel Tweak_Eluent Add Basic Modifier (e.g., Triethylamine) Start->Tweak_Eluent Change_Stationary Use Deactivated Stationary Phase (Alumina, Amino-propyl) Start->Change_Stationary Reverse_Phase Switch to Reverse-Phase Chromatography Start->Reverse_Phase Protecting_Group Consider Protecting Group Strategy Tweak_Eluent->Protecting_Group If Fails Success Problem Resolved Tweak_Eluent->Success If Successful Change_Stationary->Protecting_Group If Fails Change_Stationary->Success If Successful Reverse_Phase->Protecting_Group If Fails Reverse_Phase->Success If Successful Protecting_Group->Success

Caption: A troubleshooting flowchart for addressing peak streaking during the column chromatography of polar amino alcohols.

References

  • Technical Support Center: Purification of Polar Amino Alcohols. Benchchem.
  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace.
  • Overcoming challenges in the purification of high molecular weight alcohols. Benchchem.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • How can we protect an amino group leaving an alcohol group free?. ResearchGate.
  • Amino alcohol via Akabori, trial run. Sciencemadness.org.
  • Addressing poor resolution in the chromatographic analysis of amino alcohols. Benchchem.
  • Process for the preparation of amino-alcohols. Google Patents.
  • Recrystallization.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Go-to recrystallization solvent mixtures. Reddit.

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Validation & Comparative

Introduction: The Significance of Spirocyclic Scaffolds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol Analogs as Sigma Receptor Modulators

The quest for novel therapeutics targeting the central nervous system (CNS) requires molecular architectures that can navigate complex biological environments to engage specific targets with high precision. The molecule this compound represents a class of compounds built around a spirocyclic core, a structural motif of increasing importance in medicinal chemistry. Spirocyclic systems, which contain two rings connected by a single common atom, offer a distinct three-dimensional geometry compared to traditional flat, aromatic structures.[1] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for protein targets, while often improving physicochemical properties like aqueous solubility.[1]

While direct biological data for this compound is not extensively available in public literature, its core structure, featuring an oxane (tetrahydropyran) ring spiro-fused to a quaternary carbon bearing an aminomethyl group, is highly analogous to the well-studied spiro[piperidine-4,4'-oxane] scaffold. Piperidine-containing molecules are privileged structures in medicinal chemistry, appearing in a wide array of drugs targeting CNS and other diseases.[2]

This guide provides a comparative analysis of analogs based on this spirocyclic framework, with a specific focus on their activity as modulators of Sigma (σ) receptors. Sigma receptors, particularly the σ1 and σ2 subtypes, are versatile signaling proteins implicated in a range of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases, and addiction, making them high-value targets for drug discovery.[3][4] We will dissect the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways.

Part 1: Structure-Activity Relationship (SAR) at Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

The biological activity of a compound is intimately linked to its chemical structure. By systematically modifying a lead compound, researchers can probe the specific interactions between the molecule and its biological target, leading to the development of more potent and selective agents. In this section, we compare a series of analogs based on a core chromenone or pyridine scaffold, which incorporates the key cyclic amine motifs found in our parent structure, to understand how structural changes influence their binding affinity for σ1 and σ2 receptors.

A critical determinant of affinity is the nature of the cyclic amine and the length of the alkyl linker connecting it to the core scaffold. As illustrated in the table below, subtle modifications can lead to dramatic shifts in binding potency and selectivity. For instance, within the chromenone series, a morpholine head group attached via a five-carbon linker (Compound 12 ) results in exceptionally high affinity for the σ1 receptor, with a Kᵢ value of 2.1 nM.[3] In contrast, extending the linker or changing the amine can alter this profile. The azepane-containing analog Compound 20 , with a shorter three-carbon linker, also demonstrates high potency at the σ1 receptor (Kᵢ = 27.2 nM) while maintaining significant selectivity over the σ2 subtype.[3]

In a different series built on a dicarbonitrile pyridine core, Compound 5 emerges as a ligand with remarkable σ1 affinity (Kᵢ = 1.45 nM) and over 290-fold selectivity against the σ2 receptor.[4] This high affinity is attributed to a precise combination of an N-benzylpiperidine group connected by a two-carbon chain and a methyl-substituted propargyl amine at another position on the pyridine ring.[4]

Comparative Binding Affinity Data of Selected Analogs
Compound IDCore ScaffoldLinker Length (n)Amine GroupKᵢ (hσ1R) [nM]Kᵢ (rσ2R) [nM]Selectivity (σ2/σ1)Reference
7 Chromen-4-one4Piperidine30.287529[3]
12 Chromen-4-one5Morpholine2.155.626[3]
20 Chromen-4-one3Azepane27.276228[3]
3 Pyridine-3,5-dicarbonitrile2N-Benzylpiperidine3.011450482[4]
5 Pyridine-3,5-dicarbonitrile2N-Benzylpiperidine1.45420290[4]
7 Pyridine-3,5-dicarbonitrile3N-Benzylpiperidine3.9637093[4]
11 Pyridine-3,5-dicarbonitrile1N-Benzylpiperidine10104900.48[4]

Kᵢ values represent the inhibition constant, where a lower value indicates higher binding affinity. hσ1R = human sigma-1 receptor; rσ2R = rat sigma-2 receptor.

SAR_Logic_Flow cluster_Core Core Scaffold Modification cluster_Linker Linker Optimization cluster_Amine Amine Head Group cluster_Output Biological Activity Core Core Scaffold (e.g., Pyridine, Chromenone) Linker Linker (n) (e.g., n=1, 2, 3, 4, 5) Core->Linker Connects to Activity Binding Affinity (Kᵢ) & Selectivity (σ1/σ2) Core->Activity Influences Amine Cyclic Amine (Piperidine, Morpholine, Azepane) Linker->Amine Terminates at Amine->Activity Determines

Part 2: Foundational Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, the underlying experimental protocols must be robust and well-validated. This section details the standard methodologies employed to synthesize and evaluate the biological activity of the discussed analogs.

A. General Synthetic Protocol: Reductive Amination

The synthesis of many 4-aminopiperidine and related analogs relies on a cornerstone reaction in medicinal chemistry: reductive amination. This method provides a reliable and efficient means to form the crucial carbon-nitrogen bond.

Causality: This two-step, one-pot procedure is chosen for its high efficiency and broad substrate scope. The initial formation of an iminium ion from a ketone (e.g., an N-substituted 4-piperidone) and a primary or secondary amine is the rate-determining step. The subsequent reduction is rapid and irreversible, driving the reaction to completion. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion, thus minimizing side reactions.

Step-by-Step Protocol:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve the N-substituted 4-piperidone derivative (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Acid Catalyst (Optional): For less reactive amines, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture portion-wise to control any initial effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final 4-aminopiperidine analog.[5]

B. In Vitro Biological Evaluation: Radioligand Binding Assay

The cornerstone for determining a compound's affinity for a specific receptor is the radioligand binding assay. This technique provides quantitative data (Kᵢ values) by measuring the ability of a test compound to displace a known radioactive ligand from the receptor.

Self-Validation: This protocol is inherently self-validating through the inclusion of controls. "Total binding" is measured in the absence of any competitor, while "non-specific binding" is determined in the presence of a high concentration of a known, non-radioactive ligand to saturate the target receptors. The difference between these two values yields the "specific binding," ensuring that the measured interaction is indeed with the target of interest.

Step-by-Step Protocol for σ1 Receptor Binding:

  • Membrane Preparation: Utilize membrane homogenates prepared from cells recombinantly expressing the human σ1 receptor or from tissues known to have high receptor density (e.g., guinea pig brain).

  • Assay Buffer Preparation: Prepare a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture Assembly: In a 96-well plate, combine:

    • Receptor membrane preparation (typically 10-20 µg of protein).

    • A fixed concentration of a high-affinity σ1 radioligand, such as -pentazocine (e.g., 2-5 nM).

    • Varying concentrations of the unlabeled test compound (typically from 0.1 nM to 10 µM).

    • For determining non-specific binding, a high concentration (e.g., 10 µM) of a known σ1 ligand like haloperidol is used instead of the test compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation start Start: N-Substituted 4-Piperidone reductive_amination Reductive Amination (Amine + NaBH(OAc)₃) start->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification final_compound Final Analog purification->final_compound binding_assay Radioligand Binding Assay (Displacement of [³H]Ligand) final_compound->binding_assay Test in vitro functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Confirm Mechanism data_analysis Data Analysis (IC₅₀ → Kᵢ Determination) binding_assay->data_analysis functional_assay->data_analysis activity_profile Activity Profile: Potency & Selectivity data_analysis->activity_profile

C. Functional Activity Assessment: Calcium Mobilization Assay

While binding assays confirm affinity, functional assays are required to determine whether a compound acts as an agonist (activator) or antagonist (blocker) at its target. Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) signaling.[6] A calcium mobilization assay can therefore provide critical insights into the functional consequences of ligand binding.

Causality: This assay is chosen because Ca²⁺ is a critical second messenger in neurons, and its dysregulation is implicated in many neuropathological states. The σ1 receptor, located at the endoplasmic reticulum (ER), modulates the activity of inositol trisphosphate receptors (IP₃Rs), which are channels that release Ca²⁺ from ER stores. By measuring changes in intracellular Ca²⁺ concentration, we can infer the functional effect of a sigma ligand on this pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the σ1 receptor and relevant signaling partners (e.g., a Gq-coupled GPCR) onto a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. The "AM" ester group allows the dye to cross the cell membrane.

  • De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cells.

  • Compound Addition (Antagonist Mode): Add the test compound (potential antagonist) and incubate for a defined period.

  • Agonist Stimulation: Add a known agonist that stimulates Ca²⁺ release via the IP₃R pathway (e.g., a Gq-coupled receptor agonist like carbachol).

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader equipped with appropriate excitation/emission filters (e.g., 488 nm excitation / 525 nm emission for Fluo-4). An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

  • Data Analysis: The antagonist effect of the test compound is quantified by its ability to inhibit the Ca²⁺ signal produced by the known agonist. Data are plotted as a dose-response curve to determine the IC₅₀ of the antagonist.

Signaling_Pathway cluster_membrane Endoplasmic Reticulum (ER) Membrane s1r Sigma-1 Receptor (Chaperone) ip3r IP₃ Receptor (Ca²⁺ Channel) s1r->ip3r Modulates ca_cyto Ca²⁺ (Cytosol) ip3r->ca_cyto Release ligand σ1 Ligand (e.g., Analog 5) ligand->s1r Binds gq GPCR (Gq-coupled) plc PLC gq->plc Activates ip3 IP₃ plc->ip3 Generates ip3->ip3r Activates ca_er Ca²⁺ (ER Store) response Downstream Cellular Response ca_cyto->response Triggers

Conclusion

The analysis of this compound analogs reveals a rich and complex structure-activity relationship for sigma receptor modulation. The data clearly demonstrate that high affinity and selectivity for the σ1 receptor can be achieved through careful optimization of the core scaffold, linker length, and the nature of the cyclic amine head group. Compounds such as the morpholine-containing chromenone 12 and the N-benzylpiperidine-substituted pyridine 5 have emerged as exceptionally potent and selective ligands from their respective series.[3][4]

The robust experimental methodologies detailed herein—reductive amination for synthesis, radioligand binding for affinity determination, and calcium mobilization for functional characterization—provide a validated framework for the discovery and development of novel CNS-active agents. The insights gained from comparing these analogs underscore the therapeutic potential of spirocyclic scaffolds and pave the way for the rational design of next-generation modulators targeting the sigma receptor system for the treatment of neurological disorders.

References

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  • Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
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  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Dem'yanov, P. I., et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology. [Link]

  • Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Verma, P., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol. [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

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  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. [Link]

  • ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • National Center for Biotechnology Information. Anti-Alzheimer effects of the newly synthesized cationic compounds as multi-target dual hAChE/hBuChE inhibitor: An in silico, in vitro, and in vivo approach. [Link]

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  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. Neurotoxic Effects of Platinum Compounds: Studies in vivo on Intracellular Calcium Homeostasis in the Immature Central Nervous System. [Link]

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A Comparative Guide to the Synthesis of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is a unique bifunctional molecule featuring a central quaternary carbon atom on a tetrahydropyran (oxane) ring. This structural motif, a substituted spiro-like core, is of increasing interest in medicinal chemistry due to its potential to create molecules with well-defined three-dimensional geometries, which can enhance target binding and improve pharmacokinetic properties. The presence of both a primary amine and a primary alcohol offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel chemical entities in drug discovery programs.

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, starting from the readily available tetrahydropyran-4-one. The routes are designed based on established and reliable organic transformations. We will delve into the strategic considerations, experimental protocols, and the relative merits of each pathway to assist researchers in selecting the most suitable method for their specific needs.

Route 1: A Convergent Approach via Michael Addition

This synthetic strategy focuses on the construction of the quaternary carbon center through a conjugate addition reaction. The key steps involve the formation of an α,β-unsaturated ester, followed by a Michael addition of a protected aminomethyl precursor. This route is advantageous due to its convergent nature and the use of well-understood, high-yielding reactions.

Synthetic Workflow for Route 1

Route 1 start Tetrahydropyran-4-one intermediate1 Diethyl 2-(oxan-4-ylidene)propanedioate start->intermediate1 Step 1 step1 Knoevenagel Condensation (Diethyl Malonate, Piperidine) intermediate2 Diethyl 2-(4-(nitromethyl)oxan-4-yl)propanedioate intermediate1->intermediate2 Step 2 step2 Michael Addition (Nitromethane, DBU) final_product This compound intermediate2->final_product Step 3 step3 Reductive Amination & Ester Reduction (LiAlH4)

Caption: Synthetic workflow for Route 1, commencing with a Knoevenagel condensation.

Experimental Protocol for Route 1

Step 1: Synthesis of Diethyl 2-(oxan-4-ylidene)propanedioate

  • To a solution of tetrahydropyran-4-one (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the product.

Step 2: Synthesis of Diethyl 2-(4-(nitromethyl)oxan-4-yl)propanedioate

  • To a solution of diethyl 2-(oxan-4-ylidene)propanedioate (1.0 eq) in a suitable solvent such as THF, add nitromethane (1.5 eq).

  • Cool the mixture to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Step 3: Synthesis of this compound

  • Carefully add lithium aluminum hydride (LiAlH₄) (4.0 eq) to a flask containing anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C and add a solution of diethyl 2-(4-(nitromethyl)oxan-4-yl)propanedioate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

  • Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Route 2: A Stepwise Approach via a Cyanohydrin Intermediate

This alternative route builds the target molecule in a more linear fashion. It begins with the formation of a cyanohydrin, which serves as a precursor to the aminomethyl group. The ethanol side chain is introduced via a Grignard reaction with a protected cyanohydrin. This method offers good control over the introduction of each functional group.

Synthetic Workflow for Route 2

Route 2 start Tetrahydropyran-4-one intermediate1 4-((trimethylsilyl)oxy)oxane-4-carbonitrile start->intermediate1 Step 1 step1 Cyanohydrin Formation (TMSCN, ZnI2) intermediate2 4-(1-hydroxyethyl)oxane-4-carbonitrile (after workup) intermediate1->intermediate2 Step 2 step2 Grignard Reaction (Vinylmagnesium bromide) intermediate3 1-(4-(aminomethyl)oxan-4-yl)ethan-1-ol intermediate2->intermediate3 Step 3 step3 Nitrile Reduction (LiAlH4) final_product This compound intermediate3->final_product Step 4 step4 Hydroboration-Oxidation (BH3-THF, H2O2, NaOH)

Caption: Synthetic workflow for Route 2, initiating with cyanohydrin formation.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-((trimethylsilyl)oxy)oxane-4-carbonitrile

  • To a stirred solution of tetrahydropyran-4-one (1.0 eq) in dichloromethane, add trimethylsilyl cyanide (TMSCN) (1.2 eq) and a catalytic amount of zinc iodide (ZnI₂).

  • Stir the reaction at room temperature until completion as monitored by IR spectroscopy (disappearance of the ketone C=O stretch).

  • Remove the solvent under reduced pressure to obtain the crude TMS-protected cyanohydrin, which is often used in the next step without further purification.

Step 2: Synthesis of 4-(1-hydroxyethyl)oxane-4-carbonitrile

  • Dissolve the crude 4-((trimethylsilyl)oxy)oxane-4-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add vinylmagnesium bromide (1.5 eq, 1M solution in THF) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to yield the vinylated product.

Step 3: Synthesis of 1-(4-(aminomethyl)oxan-4-yl)ethan-1-ol

  • In a manner similar to Route 1, Step 3, reduce the nitrile in 4-(1-hydroxyethyl)oxane-4-carbonitrile (1.0 eq) using LiAlH₄ (2.0 eq) in THF.

  • Perform a standard aqueous workup to isolate the crude amino alcohol.

Step 4: Synthesis of this compound

  • Dissolve the product from the previous step (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

  • Add borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq, 1M solution in THF) dropwise.

  • Stir the reaction at room temperature for several hours.

  • Cool the mixture to 0°C and slowly add water, followed by 3M aqueous NaOH and 30% hydrogen peroxide.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Extract the product with a suitable solvent, dry the organic layer, and concentrate to give the final product. Purify as necessary.

Performance Comparison

ParameterRoute 1: Michael AdditionRoute 2: Cyanohydrin/Grignard
Number of Steps 34
Overall Yield Potentially higher due to fewer steps and convergent nature.May be lower due to the linear sequence.
Starting Materials Tetrahydropyran-4-one, diethyl malonate, nitromethane (all readily available).Tetrahydropyran-4-one, TMSCN, vinylmagnesium bromide (all readily available).
Key Transformations Knoevenagel, Michael addition, simultaneous reduction.Cyanohydrin formation, Grignard reaction, nitrile reduction, hydroboration-oxidation.
Scalability Good. The reactions are generally high-yielding and scalable.Moderate. The use of Grignard reagents and borane may present challenges on a larger scale.
Safety & Handling Requires handling of LiAlH₄ and nitromethane.Requires handling of TMSCN (toxic), Grignard reagents (pyrophoric), LiAlH₄, and borane.
Stereocontrol Not applicable as the product is achiral.Not applicable as the product is achiral.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is arguably the more elegant and efficient approach. Its convergent nature and fewer synthetic steps could lead to a higher overall yield. The simultaneous reduction of both the nitro group and the esters in the final step is a significant advantage in terms of step economy. This route would be the recommended choice for large-scale synthesis, provided that the Michael addition of nitromethane proceeds in good yield.

Route 2 offers a more stepwise and potentially more controllable synthesis. Each functional group is introduced and manipulated in a separate step, which can be advantageous for troubleshooting and optimization. However, the longer linear sequence may result in a lower overall yield. The handling of multiple hazardous reagents (TMSCN, Grignard, borane) also requires careful consideration. This route may be more suitable for smaller-scale laboratory synthesis where flexibility is a priority.

The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, available equipment, and the chemist's familiarity with the proposed reactions.

References

  • For general procedures on Knoevenagel condensation

    • Title: The Knoevenagel Condens
    • Source: Organic Reactions
    • URL: [Link]

  • For examples of Michael addition of nitromethane

    • Title: The Nitro-Michael Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • For the reduction of nitriles and esters with LiAlH₄

    • Title: Reduction of Organic Compounds by Lithium Aluminum Hydride
    • Source: Organic Reactions
    • URL: [Link]

  • For cyanohydrin formation using TMSCN: Title: Trimethylsilyl Cyanide in Organic Synthesis Source: Synthesis
  • For Grignard reactions with nitriles

    • Title: The Grignard Reaction
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • For hydroboration-oxidation of alkenes

    • Title: Hydrobor
    • Source: Organic Reactions
    • URL: [Link]

A Researcher's Guide to the Structure-Activity Relationship of Aminomethyl Oxane Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. Among the emerging classes of compounds, aminomethyl oxane derivatives have garnered significant interest. This guide provides an in-depth technical comparison of their structure-activity relationships (SAR), offering field-proven insights into how subtle molecular modifications can translate into significant changes in biological activity. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Aminomethyl Oxane Scaffold: A Privileged Motif in Drug Design

The aminomethyl oxane scaffold, characterized by an amine-bearing methyl group attached to an oxane (tetrahydropyran or oxetane) ring, offers a unique combination of properties that make it an attractive starting point for drug design. The oxane ring, a saturated oxygen-containing heterocycle, is not merely a passive linker. Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties.

Key Advantages of the Oxane Moiety:

  • Improved Physicochemical Properties: The polar oxygen atom within the oxane ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and reduced lipophilicity compared to its carbocyclic analogs. This is a critical consideration for improving the druglikeness of a compound.

  • Metabolic Stability: The oxane ring can block sites of metabolism that would otherwise be susceptible to oxidation on an analogous alkyl or aryl ring, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Conformational Rigidity: The defined three-dimensional structure of the oxane ring can help to lock the aminomethyl side chain into a specific orientation, which can be crucial for optimal binding to a biological target.

  • Modulation of Basicity: The electron-withdrawing effect of the oxygen atom in the oxane ring can reduce the basicity (pKa) of the adjacent aminomethyl group. This can be advantageous for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects associated with highly basic amines.

Deconstructing the Structure-Activity Relationship: A Tale of Two Components

The biological activity of aminomethyl oxane compounds is a composite of the contributions from both the aminomethyl side chain and the oxane ring itself. Understanding the SAR of each component is crucial for rational drug design.

The Aminomethyl Group: The Key to Target Engagement

The aminomethyl group is often the primary pharmacophore, responsible for direct interaction with the biological target, be it a receptor, enzyme, or ion channel. Modifications to this group can have a dramatic impact on potency and selectivity.

A Case Study: DPP-4 Inhibitors

Key SAR Observations for Aminomethyl-Pyridine DPP-4 Inhibitors: [2][3]

  • Position of the Aminomethyl Group: Compounds with the aminomethyl group at the β-position of the pyridine ring generally exhibit lower IC50 values and better efficacy compared to those with the group at the α-position.[2][3]

  • Substitution on the Amino Group: The nature of the substituent on the nitrogen atom is critical. Small, hydrogen-bond accepting groups are often favored.

  • Amide Modifications: For derivatives where the aminomethyl group is part of a larger amide structure, both the size and the position of the amide group are crucial. Increasing the size of the amide or shifting its position can lead to a loss of inhibitory activity.[2][3]

  • Bioisosteric Replacement: Replacing a primary amide with a cyano group can significantly improve potency, potentially by over 1000-fold, due to favorable interactions with the catalytic domain of DPP-4.[2][3]

These principles can be extrapolated to the design of aminomethyl oxane compounds. Systematic variation of the substituents on the nitrogen atom (e.g., alkyl, aryl, acyl groups) and the length and nature of the linker between the amine and the oxane ring are critical first steps in any SAR campaign.

The Oxane Ring: A Modulator of Potency and Pharmacokinetics

The oxane ring, while not always directly interacting with the target, plays a vital role in orienting the aminomethyl pharmacophore and fine-tuning the overall properties of the molecule. Both the size of the oxane ring (e.g., oxetane vs. tetrahydropyran) and its substitution pattern can influence biological activity.

Comparative Analysis of Oxane Ring Effects:

Ring SystemKey Physicochemical EffectsImpact on Biological Activity
Oxetane (4-membered) Highly polar, rigid, can act as a bioisostere for gem-dimethyl or carbonyl groups.[4]Often improves metabolic stability and solubility without sacrificing potency. The rigid structure can enforce a favorable conformation for target binding.[4]
Tetrahydropyran (6-membered) Less strained than oxetane, offers more conformational flexibility. Also improves solubility and metabolic stability.Can serve as a scaffold to present substituents in defined axial or equatorial positions, influencing target interaction.

A study on a series of N-substituted arylsulfonamides demonstrated that progressing from carbocyclic rings to five- and six-membered oxygen heterocycles, and finally to an oxetane ring, led to an improvement in metabolic stability without a reduction in potency.[5] Furthermore, for both tetrahydrofuran (THF) and oxetane derivatives, 3-substituted isomers were found to be more metabolically stable than their 2-substituted counterparts.[5]

Experimental Design for SAR Elucidation

A robust SAR study requires a systematic approach to synthesis and biological evaluation. The following workflow outlines a typical process for investigating aminomethyl oxane compounds.

SAR_Workflow cluster_synthesis Synthesis cluster_analysis Data Analysis & Iteration start Design Analogs synth Synthesize Compound Library start->synth Vary R1, R2, and Oxane Substitution purify Purify and Characterize synth->purify primary_assay Primary Screening (e.g., Binding Assay) purify->primary_assay Determine Potency (IC50/Ki) secondary_assay Functional/Cell-based Assays primary_assay->secondary_assay Confirm Mechanism (EC50/IC50) adme_testing In Vitro ADME Profiling secondary_assay->adme_testing Assess Druglikeness sar_analysis SAR Analysis adme_testing->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar next_gen Design Next-Generation Analogs sar_analysis->next_gen qsar->next_gen

Figure 1. A typical workflow for the structure-activity relationship (SAR) elucidation of aminomethyl oxane compounds.

Synthesis of Key Aminomethyl Oxane Building Blocks

The synthesis of a diverse library of aminomethyl oxane analogs often relies on the availability of key building blocks. Here are representative synthetic routes to two common scaffolds.

Protocol 1: Synthesis of 4-(Aminomethyl)tetrahydropyran

This protocol is a common method for the preparation of the 4-(aminomethyl)tetrahydropyran scaffold, which can then be further functionalized.

  • Step 1: Wittig Reaction: React tetrahydropyran-4-one with a phosphonium ylide, such as (cyanomethyl)triphenylphosphonium chloride, in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF to form 2-(tetrahydro-2H-pyran-4-ylidene)acetonitrile.

  • Step 2: Reduction of the Nitrile: The resulting α,β-unsaturated nitrile is then reduced to the corresponding primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., diethyl ether or THF) or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 3: Purification: The final product, 4-(aminomethyl)tetrahydropyran, is purified by distillation or column chromatography.

Protocol 2: Synthesis of 3-Aminomethyl-oxetane

3-Aminomethyl-oxetane is a valuable building block for introducing the oxetane moiety.

  • Step 1: Synthesis of Oxetane-3-carbonitrile: Start with 3-bromo-2-(bromomethyl)-1-propene. React it with sodium cyanide in a polar aprotic solvent like DMSO to form 2-(bromomethyl)but-3-enenitrile. Subsequent treatment with a base, such as sodium hydroxide, will induce an intramolecular cyclization to yield oxetane-3-carbonitrile.

  • Step 2: Reduction of the Nitrile: The oxetane-3-carbonitrile is then reduced to 3-aminomethyl-oxetane. Similar to the tetrahydropyran synthesis, this can be accomplished using LiAlH4 or catalytic hydrogenation.

  • Step 3: Purification: The product is purified by distillation under reduced pressure.

Biological Evaluation: A Multi-tiered Approach

A thorough evaluation of the biological activity of newly synthesized compounds requires a cascade of assays, from initial screening to more complex functional and pharmacokinetic assessments.

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

This protocol describes a general method for determining the inhibitory potency of compounds against a target kinase.

  • Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Serial Dilution of Test Compounds plate_setup Add Reagents and Compound to Plate compound_prep->plate_setup reagent_prep Prepare Kinase/ Substrate Mix reagent_prep->plate_setup atp_addition Initiate Reaction with ATP plate_setup->atp_addition incubation Incubate at RT atp_addition->incubation detection Add Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Non-Chromophoric Molecule

In pharmaceutical development, the purity, stability, and concentration of an active pharmaceutical ingredient (API) or intermediate are critical quality attributes that demand rigorously validated analytical methods for their measurement. The subject of this guide, 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, presents a common yet significant analytical challenge. Its structure, containing a primary amine, a primary alcohol, and a saturated oxane ring, lacks a significant chromophore. This property renders it practically invisible to the most common and straightforward analytical detector used in High-Performance Liquid Chromatography (HPLC): the Ultraviolet-Visible (UV-Vis) detector.

This guide provides a comparative analysis of suitable analytical techniques and outlines the validation strategies required to ensure that the chosen method is fit for its intended purpose, be it for routine quality control (QC), stability testing, or impurity profiling. Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently adopted Q2(R2)/Q14 guidelines, which provide a framework for validating analytical procedures.[1][2][3][4] The objective is not merely to present protocols, but to explain the scientific rationale behind the selection of a technique and the design of validation experiments, empowering you to develop robust and reliable methods for this and structurally similar molecules.

Pillar 1: The Regulatory Framework - Understanding ICH Q2(R1) Validation Parameters

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] The ICH guidelines provide a harmonized framework for the validation parameters that must be evaluated.[1][6][7][8] The extent of validation depends on the type of analytical procedure. For a quantitative impurity test or an assay of the main component, the following parameters are typically required.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]

The following diagram illustrates the typical workflow for validating a quantitative analytical method according to these principles.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation Experiments cluster_rep Phase 3: Documentation Dev Method Development Proto Write Validation Protocol (Define ATP & Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity (Forced Degradation, Blanks) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ (S/N or SD Method) Prec->Limit Robust Robustness (Vary Parameters) Limit->Robust Report Validation Report (Summarize Results) Robust->Report SOP Finalize Method SOP Report->SOP

Caption: A typical workflow for analytical method validation.

Pillar 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique for this compound is dictated by its physicochemical properties. We will compare three viable approaches: HPLC with universal detectors, LC-MS/MS, and GC after derivatization.

Method 1: HPLC with Universal Aerosol-Based Detection (CAD/ELSD)

Causality & Rationale: Since the target analyte lacks a UV chromophore, detectors that do not rely on light absorption are required. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are "universal" detectors that are ideal for non-volatile analytes like ours.[10][11] Both work by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles. CAD is often more sensitive and provides a more consistent response across a wider linear range compared to ELSD, making it a preferred choice for quantitative applications.[12] Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode.[13]

Experimental Protocol: HPLC-CAD Validation

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in deionized water.

    • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the expected range (e.g., 1.0 µg/mL to 100 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions (HILIC Mode Example):

    • Column: TSKgel Amide-80 (or similar HILIC phase)

    • Mobile Phase: 70:30 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • CAD Settings: Evaporation Temperature 35 °C, Nitrogen Gas as required.

  • Validation Execution:

    • Specificity: Inject blank solvent, a placebo (if in formulation), and samples from forced degradation studies (e.g., acid, base, peroxide, heat, light) to ensure no interfering peaks co-elute with the main analyte peak.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area response versus concentration and determine the correlation coefficient (r²) using a linear regression model.

    • Accuracy: Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery at each level.

    • Precision:

      • Repeatability: Perform six replicate injections of a mid-concentration standard.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

    • LOD & LOQ: Determine by either the signal-to-noise ratio method (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on peak area and retention time.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Rationale: LC-MS/MS is the gold standard for achieving high sensitivity and specificity.[14][15] It does not require a chromophore. The primary amine on this compound will readily protonate, making it ideal for positive mode Electrospray Ionization (ESI). By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique provides unparalleled specificity, virtually eliminating interference from matrix components.[16] This makes it the method of choice for quantifying trace-level impurities or for analysis in complex biological matrices.

Experimental Protocol: LC-MS/MS Validation

  • Standard & Sample Preparation: As per HPLC-CAD, but typically to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL). An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.

  • LC-MS/MS Conditions (Reversed-Phase Example):

    • LC Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI, Positive Mode

    • MRM Transition: Optimize by infusing the analyte to find the parent mass [M+H]⁺ and the most stable product ion. For example, monitor m/z 160.1 -> 86.1 (hypothetical transition).

  • Validation Execution:

    • Follow the same validation parameters as for HPLC-CAD (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness).

    • Matrix Effect: A critical additional parameter for LC-MS.[14] It must be assessed to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte. This is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.

Method 3: Gas Chromatography (GC-FID/MS) after Derivatization

Causality & Rationale: The target molecule's polar amine and alcohol functional groups, along with its relatively high boiling point, make it non-volatile and prone to poor peak shape and adsorption in a GC system. Derivatization is a chemical modification process used to overcome these issues.[17][18] Silylation is a common technique where active hydrogens on the amine and alcohol groups are replaced with a non-polar trimethylsilyl (TMS) group.[19] This process dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[20] Detection can be achieved with a robust Flame Ionization Detector (FID) or a more specific Mass Spectrometer (MS).

Experimental Protocol: GC-MS Validation after Silylation

  • Derivatization Procedure:

    • Evaporate a known amount of sample/standard to dryness under a stream of nitrogen.

    • Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C, Electron Ionization (EI)

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantitation using characteristic fragment ions of the derivatized analyte.

  • Validation Execution:

    • The validation must assess the entire process, including the derivatization step.

    • Specificity: Ensure derivatizing reagents and by-products do not interfere with the analyte peak.

    • Linearity, Accuracy, Precision, etc.: Performed as described for other methods, ensuring the derivatization step is included in all sample preparations. The completeness and reproducibility of the derivatization reaction are critical and are implicitly tested through the precision and accuracy experiments.

The diagram below illustrates the decision-making process for selecting an appropriate analytical technique for a compound like this compound.

G node_result node_result start Analyte: This compound q1 UV Chromophore? start->q1 q1->node_result Standard HPLC-UV (Not Applicable Here) q2 Volatile & Thermally Stable? q1->q2 No q2->node_result Direct GC-FID/MS q2->node_result No, requires derivatization q3 Need Ultra-High Sensitivity/Specificity? q2->q3 No node_deriv Use GC-FID/MS (Post-Derivatization) q2->node_deriv No, requires derivatization q3->node_result Use LC-MS/MS q3->node_result Use HPLC-CAD/ELSD

Caption: Decision tree for analytical method selection.

Pillar 3: Data Presentation & Performance Comparison

A self-validating protocol requires pre-defined acceptance criteria. The table below summarizes typical performance characteristics and acceptance criteria for the validation of the three discussed methods, providing an objective basis for comparison.

Validation Parameter HPLC-CAD LC-MS/MS GC-MS (after Deriv.) Typical Acceptance Criteria
Specificity Baseline resolution >2 from nearest peak. No interference from blanks/placebo.No interfering peaks in the specific MRM channel. Matrix effect within acceptable limits.No interference from derivatization reagents or by-products.Method is free from interference at the analyte retention time.
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.995≥ 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 100 µg/mLBrackets accuracy & precision levels.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%98.0-102.0% for Assay; 90.0-110% for Impurities.
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 2.5%≤ 2% for Assay; ≤ 10% for Impurities.
LOQ ~1 µg/mL~0.1 ng/mL~1 µg/mLS/N ≥ 10 with acceptable precision & accuracy.
Robustness Results unaffected by minor changes in flow, temp, mobile phase %.Results unaffected by minor changes in LC parameters.Results unaffected by minor changes in oven ramp, flow, derivatization time.All results remain within system suitability limits.

Conclusion and Recommendations

There is no single "best" method for analyzing this compound; the optimal choice is dictated by the analytical objective.

  • For routine QC, assay, and purity testing, HPLC with Charged Aerosol Detection (CAD) offers the best balance of universality, robustness, and ease of use without the complexity of derivatization or specialized MS instrumentation. It is a reliable workhorse method for release and stability testing.

  • For trace-level impurity quantification or analysis in complex biological matrices, LC-MS/MS is unequivocally the superior technique. Its exceptional sensitivity and specificity allow for quantification at levels unattainable by other methods, making it essential for toxicological studies or for tracking genotoxic impurities.

  • GC-MS after derivatization is a viable alternative, particularly if LC instrumentation is unavailable or if volatile impurities also need to be profiled. However, the additional derivatization step adds complexity and a potential source of variability to the procedure.

Ultimately, a thorough understanding of the molecule's properties, guided by the principles of analytical method validation outlined in the ICH guidelines, will lead to the development of a scientifically sound, robust, and reliable method that ensures product quality and patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA Guidance for Industry: Q2A Valid
  • Q2(R2)
  • Quality Guidelines - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Highlights from FDA's Analytical Test Method Valid
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • 3 Key Regulatory Guidelines for Method Valid
  • Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector)
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical valid
  • A comparison of CAD and ELSD as non-UV detection techniques - Reach Separ
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific.
  • GC Derivatiz
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Analytical Method Development and Valid
  • Derivatization in Gas Chrom
  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD)
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • AMINES, ALIPH
  • HPLC Analysis of Non-volatile Analytes Using Charged Aerosol Detection - LCGC.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Educ
  • Derivatization in Gas Chrom
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment - Pharmaceutical Technology.
  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography - ResearchG
  • derivatization gas chrom
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  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - ResearchG
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
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  • Guideline Bioanalytical method valid
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A Senior Application Scientist's Guide to Assessing the Purity of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol from Different Vendors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

In the landscape of pharmaceutical and materials science research, 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol serves as a versatile bifunctional building block. Its primary amine and primary alcohol moieties, attached to a rigid oxane scaffold, make it a valuable precursor for the synthesis of novel chemical entities. However, the reliability and reproducibility of any scientific study are fundamentally tethered to the quality of its starting materials. An impurity, even at a seemingly low concentration, can lead to unforeseen side reactions, altered biological activity, or flawed kinetic profiles, ultimately invalidating months of research.[1][2]

This guide provides a comprehensive, multi-modal analytical workflow for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound procured from different commercial vendors. We will move beyond a simple reliance on vendor-supplied documents and establish a self-validating system of empirical testing.

Part 1: The Starting Point - Scrutinizing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a document provided by the vendor that details the quality and purity of a specific batch of a chemical.[1][3][4] It is the essential first step in your quality assessment. However, it should be treated as a claim that requires verification, not as an absolute guarantee.

Key Information to Examine on a CoA:

  • Product and Batch Number: Ensures traceability.[1]

  • Purity Specification and Actual Result: The vendor's stated purity, often determined by a single method like HPLC or GC.

  • Analytical Method Used: Understanding the method (e.g., HPLC, GC, Titration) is crucial as each has its own limitations.[1]

Let's consider a hypothetical comparison of CoAs from three different vendors for the same compound:

ParameterVendor AVendor BVendor C
Stated Purity 98.5%>99% (by HPLC)98% (by Titration)
Analytical Method Gas Chromatography (GC)HPLC (210 nm)Acid-Base Titration
Water Content (Karl Fischer) 0.2%Not Reported0.5%
Appearance Colorless OilOff-white SolidLight Yellow Oil
Identification ¹H NMR Conforms to StructureConformsConforms

This initial comparison already raises important questions. Vendor B's HPLC method might not detect impurities without a UV chromophore. Vendor C's titration method only quantifies the amine content, ignoring neutral or acidic impurities. Vendor A's GC analysis is suitable for volatile compounds but may not be optimal for this molecule's thermal stability. This ambiguity necessitates the independent, multi-faceted verification workflow outlined below.

Part 2: A Rigorous Framework for Empirical Purity Verification

Our approach is built on the principle of analytical orthogonality—using multiple, distinct techniques to build a comprehensive purity profile. Each method provides a different piece of the puzzle, and together they create a high-confidence assessment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Data Synthesis & Decision CoA Receive Samples & Review CoA Samples Log Samples (Vendor A, B, C) CoA->Samples HPLC Quantitative Purity by HPLC-CAD Samples->HPLC GCMS Residual Solvents & Volatiles by Headspace GC-MS Samples->GCMS NMR Structural Confirmation & Impurity ID by NMR Samples->NMR Report Compile Comparative Purity Report HPLC->Report GCMS->Report NMR->Report Decision Select Optimal Vendor for Application Report->Decision

Caption: Overall workflow for vendor purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

Expertise & Causality: HPLC is the premier technique for quantifying the purity of non-volatile organic molecules.[2][5] The target molecule, this compound, lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. While derivatization is an option to introduce a chromophore[6][7], it adds complexity and potential for side reactions. A superior approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which respond to any non-volatile analyte, providing a more accurate purity assessment irrespective of optical properties.

HPLC_Method_Dev start Goal: Separate main peak from all impurities col_choice Column Selection Reversed-Phase C18: Good for moderate polarity HILIC: Alternative for polar compounds start->col_choice det_choice Detector Selection UV-Vis: Poor choice due to no chromophore CAD/ELSD: Universal, ideal for this molecule start->det_choice mob_phase Mobile Phase Optimization A: Water + 0.1% Formic Acid (for peak shape) B: Acetonitrile or Methanol col_choice->mob_phase det_choice->mob_phase gradient Run Gradient (5% to 95% B) to elute all components mob_phase->gradient result Analyze Chromatogram for Peak Shape & Resolution gradient->result result->mob_phase Poor Resolution end Validated Quantitative Method result->end Good Resolution

Caption: Logic for HPLC method development.

Step-by-Step HPLC-CAD Protocol:

  • System Preparation:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: Charged Aerosol Detector (CAD).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound from each vendor into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).

  • Chromatographic Run:

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Ramp from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Expertise & Causality: Synthesis of the target molecule may involve various solvents (e.g., ethanol, THF, DMF) which can remain in the final product as residual impurities.[8] Headspace GC-MS is the ideal technique for this analysis as it is highly sensitive to volatile compounds and avoids injecting the non-volatile main compound into the GC system, which could cause contamination.[9][10] The mass spectrometer provides definitive identification of these volatiles.

Step-by-Step Headspace GC-MS Protocol:

  • System Preparation:

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Sampler: Vial Equilibration at 80 °C for 15 min.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the compound from each vendor into separate 20 mL headspace vials.

    • Add 1 mL of Dimethyl Sulfoxide (DMSO) to each vial and seal immediately.

  • Chromatographic Run:

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • MS Parameters: Scan range m/z 29-400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Semi-quantify by comparing peak areas to an external standard if necessary, or report as area percent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation.[11][12][13][14] While the CoA may state that the ¹H NMR "conforms," a detailed analysis can reveal subtle structural impurities that may have similar retention times in HPLC. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. Together, they provide a fingerprint of the molecule.

NMR_Workflow cluster_nmr NMR Analysis for Structural Confirmation H1 ¹H NMR (Proton Count & Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Count & Type) C13->HSQC structure Confirm Structure of This compound COSY->structure HSQC->structure start Sample in DMSO-d6 start->H1 start->C13

Sources

A Comparative Guide to the In Vitro Pharmacological Profiling of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol core represents a versatile starting point for generating novel chemical entities. Its structural features—a tertiary amine, a primary alcohol, and an ether linkage—offer multiple points for derivatization, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the systematic in vitro evaluation of a library of this compound derivatives. We will proceed through a logical, multi-tiered experimental cascade designed to characterize these compounds thoroughly. The narrative is structured around a hypothetical G-Protein Coupled Receptor (GPCR) target, as this receptor class is a frequent focus of drug discovery programs and is well-suited to the potential pharmacophores of the core scaffold.[1][2] Our approach emphasizes the causality behind experimental choices, moving from broad cytotoxicity assessment to specific target engagement and functional activity, ensuring that the resulting data is robust, interpretable, and self-validating.

Part 1: Foundational Assessment: Cytotoxicity and Therapeutic Window

Expertise & Rationale: Before investigating specific target interactions, it is imperative to determine the inherent cytotoxicity of each derivative. A compound that appears potent in a functional assay may simply be killing the cells, leading to a false-positive result. Establishing the concentration at which a compound becomes toxic—its 50% cytotoxic concentration (CC50)—allows researchers to define a "therapeutic window" for subsequent, target-specific assays. This ensures that observed effects are due to pharmacological interactions rather than non-specific cell death.

Comparative Methodologies: MTT vs. XTT Assays

Cell viability is commonly assessed using tetrazolium salt-based colorimetric assays that measure the metabolic activity of living cells.[3][4] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.[3]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[5]Reduction of yellow XTT to a water-soluble orange formazan product.[3][6]
Solubilization Step Required. An organic solvent (e.g., DMSO) must be added to dissolve the formazan crystals.[3]Not Required. The soluble product allows for direct absorbance measurement.[3][6]
Workflow More complex; includes an additional solubilization step which can introduce variability.Simpler, faster, and more amenable to high-throughput screening.[6]
Sensitivity Generally high, but can be affected by incomplete formazan dissolution.Often provides increased sensitivity, especially at high cell densities.[6]
Considerations The solubilization step terminates the experiment (endpoint assay). MTT itself can be toxic to cells.Allows for kinetic monitoring. Susceptible to interference from compounds affecting cellular redox potential.[3]

For this guide, we recommend the XTT assay due to its streamlined protocol, which eliminates the formazan solubilization step, thereby reducing handling errors and improving throughput.[6]

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor R1 Receptor C1 Bound Complex (*) R1->C1 Binds L1 Radioligand (*) L1->C1 R2 Receptor C2 Bound Complex (*) R2->C2 CD Bound Derivative R2->CD L2 Radioligand (*) L2->C2 Displaced D Derivative D->CD Competes

Caption: Principle of competitive radioligand binding assays.

Detailed Protocol: Filtration-Based Competitive Binding Assay

This protocol is adapted for membrane preparations expressing the target GPCR.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a suitable binding buffer. Determine the protein concentration using a standard method like the BCA assay. [7]2. Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well: [7] * 150 µL of membrane preparation (e.g., 10-50 µg protein).

    • 50 µL of the test derivative at various concentrations (or buffer for total binding, or a saturating concentration of a known unlabeled ligand for non-specific binding).

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kₔ value).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium. [7]4. Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand. [8][7]5. Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter. [7]6. Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test derivative's concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [7]

Comparative Data: Binding Affinity
Derivative IDStructure ModificationBinding Affinity (Kᵢ, nM)
Ref-Cmpd Reference Antagonist5.2
OXAN-001 R = H1580
OXAN-002 R = Methyl850
OXAN-003 R = Phenyl75.4
OXAN-004 R = 4-Fluorophenyl22.1

Data is hypothetical for illustrative purposes.

Part 3: Functional Characterization: Agonism vs. Antagonism

Expertise & Rationale: Demonstrating binding affinity is not sufficient to understand a compound's pharmacological effect. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). A functional assay is required to make this distinction. The GTPγS binding assay is a powerful functional tool that directly measures the first step in G-protein activation following receptor stimulation. [9][10]It quantifies the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, on the Gα subunit, providing a robust measure of receptor activation that is proximal to the receptor and less prone to signal amplification artifacts seen in downstream assays. [9][11]

Signaling Pathway: GPCR Activation and GTPγS Assay Principle

Caption: GPCR activation leading to G-protein dissociation and GTPγS binding.

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The concentration of these components must be optimized for the specific receptor system. [12]2. Assay Setup: In a 96-well plate, combine:

    • Membrane preparation expressing the target receptor.

    • Test derivative at various concentrations. For antagonist testing, add the derivative first, followed by a fixed concentration of a known agonist (typically its EC80).

    • Assay buffer containing saponin (to permeabilize membranes if needed).

  • Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity.

  • Data Analysis:

    • For Agonists: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

    • For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the derivative concentration to determine the IC50.

Comparative Data: Functional Activity
Derivative IDMode of ActionPotency (EC50/IC50, nM)Efficacy (% of Full Agonist)
Ref-Cmpd AntagonistIC50 = 8.9N/A
OXAN-001 No Activity> 10,000< 5%
OXAN-002 Weak Partial AgonistEC50 = 125035%
OXAN-003 Potent AntagonistIC50 = 98.2N/A
OXAN-004 Potent Full AgonistEC50 = 31.598%

Data is hypothetical for illustrative purposes.

Part 4: Integrated Analysis and Decision Making

Expertise & Rationale: The final step is to synthesize all the data to build a comprehensive profile for each derivative. This integrated view is essential for prioritizing compounds for further development. A lead candidate should ideally possess high target affinity and functional potency, a clear mode of action, and a significant window between its therapeutic effect and its cytotoxic concentration.

Overall Compound Characterization Workflow

G A Derivative Library B Cytotoxicity Screen (XTT Assay) A->B C Determine CC50 B->C D Toxic? (CC50 < 10µM) C->D E Deprioritize D->E Yes F Binding Assay (Radioligand) D->F No G Determine Ki F->G H Binds? (Ki < 1µM) G->H H->E No I Functional Assay (GTPγS) H->I Yes J Determine EC50/IC50 & Mode of Action I->J K Prioritize Lead Candidates (Potent, Efficacious, Non-Toxic) J->K

Caption: Decision-making workflow for in vitro compound characterization.

Summary of Pharmacological Profiles
Derivative IDCytotoxicity (CC50, µM)Binding Affinity (Kᵢ, nM)Functional Potency (EC50/IC50, nM)Mode of ActionRecommendation
OXAN-001 > 501580> 10,000InactiveDeprioritize
OXAN-002 > 508501250Partial AgonistLow Priority
OXAN-003 4575.498.2AntagonistPotential Lead (Antagonist)
OXAN-004 2822.131.5Full AgonistPriority Lead (Agonist)

This integrated table allows for direct comparison of key parameters. For example, OXAN-004 emerges as the most promising lead candidate. It demonstrates high binding affinity (Kᵢ = 22.1 nM) that translates directly to potent functional activity as an agonist (EC50 = 31.5 nM). Furthermore, its cytotoxic concentration (CC50 = 28 µM) is nearly 1000-fold higher than its effective concentration, indicating a favorable therapeutic window. In contrast, OXAN-003 is a viable antagonist candidate, while the other derivatives show weaker activity and are deprioritized.

Conclusion

This guide outlines a rigorous, hierarchical approach to the in vitro characterization of novel this compound derivatives. By systematically progressing from general cytotoxicity to specific binding and functional assays, researchers can efficiently identify and prioritize promising lead candidates. The integration of comparative methodologies, detailed protocols, and clear data visualization provides a self-validating framework that ensures high scientific integrity. This structured evaluation is fundamental to making informed decisions in the early stages of the drug discovery pipeline.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Zhang R, et al. Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Limbird, L. E. Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

  • Bylund, D. B. Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology. [Link]

  • Schrage, R., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. SLAS discovery. [Link]

  • K. H. Lee, et al. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Assay Guidance Manual. GTPγS Binding Assays. [Link]

  • Strange, P. G. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking Novel CNS-Active Compounds: The Case of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Scaffold for CNS Activity

In the landscape of central nervous system (CNS) drug discovery, novel molecular scaffolds that can modulate inhibitory neurotransmission are of paramount importance. The compound 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol presents an intriguing structure. Its core features—a quaternary carbon on an oxane ring, a flexible aminomethyl side chain, and a hydroxyethyl group—suggest a potential interaction with receptors that recognize endogenous ligands with similar pharmacophoric elements.

Specifically, the structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, provides a strong rationale for investigating this compound as a potential GABA receptor ligand.[1] The aminomethyl group can mimic the amine of GABA, while the oxygen-containing oxane ring and the ethanol tail can influence solubility, conformation, and interactions with the receptor's binding pocket.

This guide provides a comprehensive framework for the systematic evaluation and performance benchmarking of this compound (hereinafter referred to as 'Test Compound A'). We will outline a tiered assay cascade designed to elucidate its binding affinity, functional activity, and selectivity at GABA receptors. To provide a robust comparative context, we will benchmark its performance against well-characterized reference compounds:

  • Isoguvacine: A classic, selective GABAA receptor agonist.[2][3][4]

  • Gaboxadol (THIP): A potent GABAA receptor partial agonist with a preference for extrasynaptic, δ-subunit-containing receptors.[5][6][7]

  • R(-)-Baclofen: The active enantiomer of Baclofen, a selective GABAB receptor agonist.[8][9][10]

This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel neuroactive compounds. Our approach emphasizes not just the 'how' but the 'why' of each experimental step, ensuring a self-validating and scientifically rigorous evaluation.

Tier 1: Primary Screening - Does the Compound Interact with GABA Receptors?

The logical first step is to determine if Test Compound A physically interacts with GABA receptors. Radioligand binding assays are the gold standard for this initial screen, providing a direct measure of a compound's ability to displace a known high-affinity radioligand from the receptor's binding site.[11][12] This allows for the determination of the binding affinity, expressed as the inhibition constant (Ki).

Experimental Design: Competitive Radioligand Binding Assays

We will perform two separate binding assays to assess affinity for the two major GABA receptor classes: GABAA and GABAB.

Objective: To determine the binding affinity (Ki) of Test Compound A for GABAA and GABAB receptors and compare it to reference agonists.

Rationale: This initial screen is cost-effective and provides the foundational data needed to justify more complex functional studies. By running assays for both receptor types in parallel, we gain early insights into selectivity.

Protocol 1: GABAA Receptor Binding Assay

This protocol is adapted from established methods for characterizing GABAA receptor binding using [3H]Muscimol, a potent agonist that labels the GABA binding site.[13]

  • Tissue Preparation:

    • Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of [3H]Muscimol (final concentration ~1-2 nM)

      • 50 µL of Test Compound A or reference compound (Isoguvacine, Gaboxadol) at various concentrations (e.g., 10-10 M to 10-3 M).

      • 100 µL of the prepared brain membrane suspension.

    • For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 1 mM) in place of the test compound.

    • For total binding, use assay buffer in place of the test compound.

  • Incubation & Termination:

    • Incubate the plate at 4°C for 30 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GABAB Receptor Binding Assay

This protocol uses [3H]Baclofen to selectively label GABAB receptors. A key difference is the requirement for divalent cations.[14]

  • Tissue Preparation: Follow the same procedure as for the GABAA assay.

  • Assay Setup:

    • The assay buffer is 50 mM Tris-HCl containing 2.5 mM CaCl2 (pH 7.4).

    • In a 96-well plate, combine:

      • 50 µL of assay buffer

      • 50 µL of [3H]Baclofen (final concentration ~2-5 nM)

      • 50 µL of Test Compound A or R(-)-Baclofen at various concentrations.

      • 100 µL of the prepared brain membrane suspension.

    • Non-specific binding is determined using 100 µM unlabeled R(-)-Baclofen.

  • Incubation & Termination: Incubate at room temperature for 20 minutes, then terminate by filtration as described above.

  • Data Acquisition & Analysis: The process is identical to the GABAA assay.

Data Presentation: Hypothetical Binding Performance

The data generated from these assays should be compiled into a clear, comparative table.

CompoundTargetRadioligandKi (nM)
Test Compound A GABAA[3H]MuscimolExperimental Result
IsoguvacineGABAA[3H]Muscimol150
GaboxadolGABAA[3H]Muscimol45
Test Compound A GABAB[3H]BaclofenExperimental Result
R(-)-BaclofenGABAB[3H]Baclofen130

Interpretation: A low Ki value indicates high binding affinity. If Test Compound A shows a Ki in the nanomolar to low micromolar range for either receptor, it warrants progression to functional assays. The ratio of Ki (GABAB) / Ki (GABAA) will provide the first indication of its selectivity.

Tier 2: Functional Characterization - What is the Compound's Effect?

Binding does not equate to function. A compound that binds to a receptor can be an agonist (activator), an antagonist (blocker), or an allosteric modulator. Electrophysiology is the most direct method to measure the functional consequences of ligand binding to an ion channel like the GABAA receptor.[15][16][17]

Experimental Design: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine if Test Compound A is a GABAA receptor agonist or antagonist, and to quantify its potency (EC50 or IC50) and efficacy.

Rationale: The Xenopus oocyte expression system is a robust and reliable platform for studying ligand-gated ion channels. It allows for the expression of specific GABAA receptor subunit combinations, enabling studies on subtype selectivity.[18]

Protocol 3: GABAA Receptor Functional Assay
  • Oocyte Preparation:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2 for the most common synaptic subtype).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., ND96).

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte's membrane potential at -70 mV.

  • Agonist Mode Testing:

    • Apply increasing concentrations of Test Compound A (e.g., 10-8 M to 10-3 M) to the oocyte for a fixed duration (e.g., 15-30 seconds).

    • Record the peak inward current (carried by Cl- ions) elicited at each concentration.

    • Between applications, ensure a thorough washout period until the baseline current returns to normal.

    • Perform the same experiment with reference agonists (Isoguvacine, Gaboxadol).

    • To determine efficacy, apply a saturating concentration of GABA (e.g., 1 mM) at the end of the experiment to elicit the maximum possible current (Imax).

  • Antagonist Mode Testing (if no agonist activity is observed):

    • Co-apply a fixed, sub-maximal concentration of GABA (e.g., its EC20) with increasing concentrations of Test Compound A.

    • Measure the degree of inhibition of the GABA-evoked current.

  • Data Analysis:

    • For agonists: Normalize the current response at each concentration to the maximal response (Imax). Plot the normalized response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal effect) and the Hill slope. Efficacy is expressed as a percentage of the maximal current evoked by GABA.

    • For antagonists: Plot the percentage of inhibition against the log concentration of Test Compound A to determine the IC50.

Visualization: GABAA Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor (α₂β₂γ) Cl_ion Chloride Ions (Cl⁻) GABA_R->Cl_ion Channel Opens Agonist GABA or Agonist (e.g., Test Compound A) Agonist->GABA_R Binds to Orthosteric Site Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx into Neuron Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Leads to

Caption: Agonist binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization and neuronal inhibition.

Data Presentation: Hypothetical Functional Performance
CompoundEC50 (µM)Efficacy (% of GABA Imax)Activity
Test Compound A Experimental ResultExperimental ResultAgonist/Antagonist
Isoguvacine1.298%Full Agonist
Gaboxadol0.865%Partial Agonist
GABA15100%Full Agonist

Interpretation: The EC50 value defines the compound's potency. A lower EC50 means higher potency. Efficacy determines the magnitude of the response compared to the endogenous ligand. A full agonist will have ~100% efficacy, while a partial agonist will have a lower maximal response.[5] If Test Compound A is an antagonist, an IC50 value would be reported instead.

Tier 3: Selectivity Profiling - Does the Compound Affect GABA Homeostasis?

An ideal therapeutic candidate should be selective for its intended target. One key aspect of selectivity in the GABAergic system is the potential for interaction with GABA transporters (GATs). These transporters regulate GABA levels in the synaptic cleft by removing it after release. Inhibition of GATs can potentiate GABAergic signaling, a different mechanism of action than direct receptor agonism.

Experimental Design: GABA Transporter Uptake Assay

Objective: To determine if Test Compound A inhibits the reuptake of GABA by the major GABA transporter, GAT-1.

Rationale: Assessing off-target activity at GATs is crucial for interpreting the overall pharmacological profile. A compound that is both a receptor agonist and a reuptake inhibitor would have a complex, and potentially undesirable, mode of action.

Protocol 4: [3H]GABA Uptake Assay in GAT-1 Transfected Cells

This protocol is based on established methods for measuring transporter activity.[19][20][21][22]

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably or transiently transfected with the human GAT-1 transporter.

    • Plate the cells in 96-well plates and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of Test Compound A or a known GAT inhibitor (e.g., Tiagabine).

    • Initiate the uptake by adding a mixture of unlabeled GABA and [3H]GABA (final concentration ~10-20 nM).

    • Incubate for a short period (e.g., 10 minutes) at room temperature. The short incubation time ensures measurement of the initial uptake rate.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.

  • Data Acquisition & Analysis:

    • Lyse the cells in each well.

    • Transfer the lysate to scintillation vials and measure radioactivity.

    • Plot the percentage of inhibition of [3H]GABA uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Data Presentation: Hypothetical Selectivity Profile
CompoundGAT-1 Uptake Inhibition IC50 (µM)
Test Compound A Experimental Result
Tiagabine (Control)0.1

Interpretation: A high IC50 value (>10 µM) would suggest that Test Compound A has low activity at the GAT-1 transporter. To establish selectivity, this value should be compared to its receptor binding affinity (Ki) and functional potency (EC50). A selectivity ratio of >100-fold (e.g., IC50 / Ki > 100) is generally considered a good indicator of a selective compound.

Overall Experimental Workflow & Decision Making

The tiered approach described provides a logical and efficient path for characterizing a novel compound like this compound.

Visualization: Experimental Workflow

Workflow Start Test Compound A (Novel Scaffold) Tier1 Tier 1: Binding Assays (GABA-A & GABA-B) Start->Tier1 Decision1 Significant Binding? (Ki < 10 µM) Tier1->Decision1 Tier2 Tier 2: Functional Assay (Electrophysiology) Decision1->Tier2 Yes End_Stop Stop or Redesign (Low Affinity/Inactive) Decision1->End_Stop No Decision2 Functional Activity? (Agonist/Antagonist) Tier2->Decision2 Tier3 Tier 3: Selectivity Assay (GAT-1 Uptake) Decision2->Tier3 Yes Decision2->End_Stop No End_Hit Characterized Hit Compound (Proceed to further studies) Tier3->End_Hit

Caption: A tiered workflow for characterizing novel GABAergic compounds, from initial binding to functional and selectivity assays.

Conclusion

This guide has outlined a robust, multi-tiered strategy for benchmarking the performance of a novel compound, this compound, at GABAergic targets. By employing a systematic approach that begins with broad screening and progresses to detailed functional and selectivity characterization, researchers can efficiently determine the compound's pharmacological profile. The direct comparison against well-established reference compounds like Isoguvacine, Gaboxadol, and Baclofen provides essential context for interpreting the experimental data. This framework ensures that the resulting data is not only comprehensive but also self-validating, enabling informed decisions in the drug discovery pipeline.

References

  • Enna, S. J., & McCarson, K. E. (2006). Characterizing GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Wikipedia. (2025). Gaboxadol. Retrieved from [Link]

  • Gold, B. I., & Roth, R. H. (1979). Isoguvacine binding, uptake, and release: relation to the GABA system. Molecular Pharmacology, 16(1), 23-30. Retrieved from [Link]

  • Wikipedia. (2025). Isoguvacine. Retrieved from [Link]

  • Wafford, K. A., & Ebert, B. (2006). Gaboxadol--a new awakening in sleep. Current Opinion in Pharmacology, 6(1), 30–36. Retrieved from [Link]

  • Enna, S. J. (2001). Measurement of GABAA Receptor Binding in Rat Brain Membranes Using [3H]Muscimol. Current Protocols in Pharmacology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Schousboe, A. (2003). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. Retrieved from [Link]

  • Sieghart, W. (1996). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

  • Clinical Trials Arena. (2004). Gaboxadol – Investigational Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3448, Gaboxadol. Retrieved from [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. Retrieved from [Link]

  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature, 290(5802), 149–152. Retrieved from [Link]

  • Zhu, S., et al. (2018). Structure of a human synaptic GABAA receptor. Nature, 559(7712), 67–72. Retrieved from [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Meilunbio. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Le-Corroller, A., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry, 9, 506. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Erdö, S. L. (1990). Baclofen binding sites in rat kidney. European Journal of Pharmacology, 184(2-3), 305-309. Retrieved from [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456–12461. Retrieved from [Link]

  • Fykse, E. M., & Fonnum, F. (1996). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of Neurochemistry, 67(4), 1475–1482. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Juenke, J. M., et al. (2020). Simultaneous Enantiospecific Determination of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Molecules, 25(2), 250. Retrieved from [Link]

  • Sung, K. W., et al. (2000). Abnormal GABAA Receptor-Mediated Currents in Dorsal Root Ganglion Neurons Isolated from Na–K–2Cl Cotransporter Null Mice. Journal of Neuroscience, 20(20), 7531-7538. Retrieved from [Link]

  • Maier, P. J., et al. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14, 731118. Retrieved from [Link]

Sources

A Senior Application Scientist's Perspective on Preclinical Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Assessing the Selectivity and Off-Target Profile of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, a Novel Spirocyclic Scaffold

Introduction: The Imperative of Selectivity Profiling

In the landscape of modern drug discovery, the characterization of a novel chemical entity's selectivity is not merely a regulatory checkbox; it is a fundamental pillar of its preclinical safety and efficacy profile. A highly selective compound promises a cleaner therapeutic window, minimizing the potential for adverse drug reactions (ADRs) stemming from unintended interactions with off-target proteins. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel spirocyclic compound, this compound.

The structure of this compound, featuring a primary amine and a hydroxyl group on a spiro-oxane core, suggests potential interactions with a range of biological targets, particularly those recognizing endogenous amines like neurotransmitters. For the purpose of this guide, we will postulate a hypothetical primary target: the Serotonin 5-HT2A Receptor , a G-protein coupled receptor (GPCR) implicated in various neurological processes. Our objective is to rigorously evaluate the compound's binding affinity for this primary target against a panel of clinically relevant off-targets.

This document is structured to provide not just protocols, but the strategic rationale behind them, ensuring that the resulting data is robust, interpretable, and directly translatable to critical decision-making in a drug development pipeline.

Part 1: Strategic Framework for Cross-Reactivity Screening

The foundation of a successful cross-reactivity study lies in a tiered, logical progression from broad screening to specific functional assessment. Our approach is designed to efficiently identify potential liabilities and build a comprehensive selectivity profile.

The Rationale for Target Selection: From Primary Target to Off-Target Panel

Given the primary amine in our lead compound, the initial off-target panel must prioritize other aminergic GPCRs due to the high degree of structural homology in their ligand-binding pockets. Furthermore, a standard safety panel, as recommended by regulatory bodies like the FDA and EMA, should be included to assess interactions with targets historically linked to adverse events.

Our selected panel will therefore include:

  • Primary Target: 5-HT2A Receptor

  • Closely Related Receptors (Serotonin Family): 5-HT1A, 5-HT2B, 5-HT2C

  • Other Aminergic Receptors: Adrenergic (α1A, α2A, β1, β2), Dopaminergic (D1, D2, D3)

  • Key Safety Targets: hERG channel (cardiac liability), Muscarinic M1 (anticholinergic effects), and a panel of key Cytochrome P450 enzymes (drug-drug interaction potential).

Experimental Workflow: A Tiered Approach

The workflow is designed to maximize efficiency, using initial binding assays to identify "hits" that are then subjected to more complex, functional analysis.

G A Compound Synthesis & QC (Purity >98%) B Radioligand Binding Assays (Primary Target + Off-Target Panel) A->B C Concentration-Response Curves (Binding Ki Determination) B->C Hits with >50% Inhibition @ 10 µM F CYP450 Inhibition Assay B->F All Compounds G hERG Patch-Clamp Electrophysiology B->G Hits with High Concern D Orthogonal Binding Assay (e.g., Fluorescence Polarization) C->D E Cell-Based Functional Assays (Agonist vs. Antagonist Mode) C->E Confirmed Hits

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: Methodologies and Hypothetical Data

This section provides detailed protocols for the key assays in our workflow and presents hypothetical data to illustrate the analysis of this compound against a fictional comparator, "Compound-X," which is known to have moderate selectivity.

Protocol: Radioligand Binding Assay

This technique provides a direct measure of the compound's ability to displace a known high-affinity radiolabeled ligand from its target receptor, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for the primary target and a panel of off-targets.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 membranes with recombinant human 5-HT2A).

  • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Scintillation fluid and 96-well filter plates.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the test compound at various concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM). For controls, add 2 µL of DMSO (total binding) or a known saturating concentration of a non-labeled competitor (non-specific binding).

  • Radioligand Addition: Add 25 µL of the radioligand at a concentration equal to its Kd (dissociation constant).

  • Membrane Addition: Add 50 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated for each concentration. These values are then fitted to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data: Comparative Selectivity Profile

The following table summarizes hypothetical binding data for our lead compound and a comparator.

TargetThis compound (Ki, nM)Compound-X (Comparator) (Ki, nM)Selectivity Fold (Lead vs. Off-Target)
5-HT2A (Primary) 5.2 15.8 -
5-HT1A850250163x
5-HT2B4,500980865x
5-HT2C670150129x
Adrenergic α1A>10,0008,000>1923x
Adrenergic α2A1,200400231x
Dopamine D2>10,0005,500>1923x

Interpretation: The hypothetical data demonstrates that this compound exhibits a potent binding affinity for its primary target, 5-HT2A. Crucially, it displays a significantly improved selectivity profile compared to Compound-X. For instance, it is over 160-fold selective for 5-HT2A over 5-HT1A, whereas Compound-X is only about 16-fold selective. This superior selectivity suggests a lower likelihood of side effects mediated by these off-targets.

Protocol: Cell-Based Functional Assay (Calcium Flux)

Binding does not always equate to function. A functional assay is essential to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For a Gq-coupled receptor like 5-HT2A, a calcium flux assay is a standard method.

Objective: To characterize the functional activity of the test compound at the 5-HT2A receptor.

Procedure:

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor (e.g., HEK293) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Execution (Antagonist Mode): a. Add the test compound to the wells and incubate for 15-30 minutes. b. Add a known agonist (e.g., serotonin) at a concentration that elicits an 80% maximal response (EC80). c. Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, yielding an IC50 value.

G cluster_0 Antagonist Mode Workflow cluster_1 Expected Result A Plate 5-HT2A expressing cells & load with calcium dye B Add test compound (Antagonist) Incubate A->B C Add Serotonin (Agonist at EC80) B->C D Measure Calcium Flux (Fluorescence) C->D E Calculate IC50 D->E F Increasing antagonist concentration reduces the agonist-induced fluorescent signal.

Caption: Workflow for a functional calcium flux antagonist assay.

Part 3: Broader Safety and Liability Assessment

Beyond receptor cross-reactivity, a thorough assessment must include key safety liabilities.

hERG Channel Interaction

Interaction with the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. An early assessment is critical.

  • Recommended Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel.

  • Data Output: IC50 value for channel blockade.

  • Interpretation: A therapeutic index (hERG IC50 / primary target functional EC50) of >100x is generally considered a low risk.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.

  • Recommended Assay: A fluorescent-based assay using recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Data Output: IC50 values for inhibition of each isozyme.

  • Interpretation: IC50 values >10 µM are typically considered low risk for clinically relevant interactions.

Conclusion: Synthesizing a Complete Selectivity Profile

The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity of a novel compound like this compound. By progressing from broad binding screens to targeted functional assays and critical safety assessments, researchers can build a high-confidence data package.

Our hypothetical data illustrates an ideal outcome: a compound with high affinity for its intended target and a clean off-target profile, indicated by large selectivity windows (>100-fold) against related receptors and low activity at key liability targets like hERG and CYPs. This profile would strongly support its advancement into further preclinical and clinical development. This rigorous, evidence-based approach is indispensable for mitigating risk and increasing the probability of success in the long and arduous journey of drug discovery.

References

  • ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bowes, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of the cytotoxic profiles of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol and a selection of structurally related molecules containing oxane (tetrahydropyran) and piperidine scaffolds. As direct experimental data on the primary molecule is not publicly available, this analysis leverages published cytotoxicity data from analogous compounds to provide a scientifically grounded perspective for researchers in drug discovery and toxicology.

Introduction: The Significance of Heterocyclic Scaffolds in Cytotoxicity

Heterocyclic ring systems, such as oxane and piperidine, are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Their three-dimensional structure and ability to engage in various intermolecular interactions make them ideal starting points for the design of bioactive molecules.[2] The substitution pattern on these rings plays a critical role in defining their biological activity, including their potential cytotoxicity. Understanding the structure-activity relationships (SAR) of these compounds is paramount for developing novel therapeutics with high efficacy and minimal off-target toxicity.[3]

This guide will explore the cytotoxic potential of the target molecule, this compound, by examining the known cytotoxic activities of related tetrahydropyran and piperidine derivatives. We will delve into the experimental methodologies used to assess cytotoxicity and present available data to draw meaningful comparisons and guide future research.

Core Structures Under Comparison

The molecules discussed in this guide share a common heterocyclic core, either an oxane (tetrahydropyran) or a piperidine ring. The key structural features influencing cytotoxicity are the nature and position of the substituents on these rings.

Compound IDCore ScaffoldKey Substituents
Target Molecule Oxane4-(Aminomethyl), 4-(ethan-1-ol)
Analog 1 4H-PyranVaried aryl and cyano groups
Analog 2 PiperidineSymmetrical chlorophenylamino-s-triazine
Analog 3 Spiro-piperidineChroman-4-one

Experimental Determination of Cytotoxicity: The MTT Assay

A cornerstone of in vitro toxicology is the determination of a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

The principle of the MTT assay lies in the enzymatic conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol for MTT Assay:
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin) to validate the assay.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Add test compounds and controls B->C D Incubate for exposure period C->D E Add MTT reagent D->E F Incubate for formazan formation E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of selected tetrahydropyran and piperidine analogs. It is crucial to note that these values were obtained from different studies, using various cell lines and experimental conditions. Therefore, direct comparison should be made with caution.

AnalogCell LineIC₅₀ (µM)Reference
4H-Pyran derivative (4d) HCT-116 (Colon Carcinoma)75.1[4]
4H-Pyran derivative (4k) HCT-116 (Colon Carcinoma)85.88[4]
Piperidine-triazine (2c) MCF7 (Breast Cancer)4.14[5]
Piperidine-triazine (3c) C26 (Colon Carcinoma)3.05[5]
Piperidine-triazine (4c) C26 (Colon Carcinoma)1.71[5]
Spiro[chroman-2,4'-piperidin]-4-one (16) MCF-7 (Breast Cancer)0.31[6]
Spiro[chroman-2,4'-piperidin]-4-one (16) A2780 (Ovarian Cancer)5.62[6]
Spiro[chroman-2,4'-piperidin]-4-one (16) HT-29 (Colon Adenocarcinoma)1.25[6]

Structure-Activity Relationship (SAR) Insights

The analysis of the available data provides some preliminary insights into the structure-activity relationships of these heterocyclic compounds.

  • Substitution on the Heterocyclic Ring: The nature and position of substituents significantly impact cytotoxicity. For instance, the spiro-fusion of a chromanone to the piperidine ring in analog 3 appears to confer potent cytotoxic activity.[6]

  • Aromatic and Lipophilic Groups: The presence of aromatic and lipophilic moieties, such as the chlorophenyl groups in the piperidine-triazine analogs, often enhances cytotoxic effects.[5]

  • Target Specificity: The cytotoxicity of these compounds is often cell-line dependent, suggesting specific molecular targets or mechanisms of action. For example, some 4H-pyran derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2).[4]

SAR_Concept cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Heterocyclic Scaffold (Oxane/Piperidine) Properties Lipophilicity Sterics Electronics Core->Properties Substituents Substituent Groups (R1, R2, R3...) Substituents->Properties Activity Cytotoxicity (IC50) Properties->Activity

Caption: Conceptual diagram of Structure-Activity Relationship (SAR).

Discussion and Future Directions

While this guide provides a comparative analysis based on existing literature, the absence of direct cytotoxicity data for this compound highlights a significant knowledge gap. The aminomethyl and ethanol substituents at the 4-position of the oxane ring present a unique chemical space that warrants investigation.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of this compound and a focused library of its analogs is a critical first step. Subsequent screening against a panel of cancer cell lines using standardized cytotoxicity assays, such as the MTT assay, will provide the necessary data for a direct comparative analysis.

  • Mechanism of Action Studies: For any identified cytotoxic compounds, further studies to elucidate their mechanism of action are essential. This could involve investigating their effects on cell cycle progression, apoptosis induction, or specific signaling pathways.

  • In Silico Modeling: Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the cytotoxicity of novel analogs and guide the design of more potent and selective compounds.

Conclusion

The oxane and piperidine scaffolds remain fertile ground for the discovery of novel cytotoxic agents. This guide, by synthesizing and comparing data from structurally related molecules, provides a valuable starting point for researchers interested in the cytotoxic potential of this compound. The presented methodologies and SAR insights can inform the design of future studies aimed at filling the current data gap and potentially uncovering new therapeutic leads. The path forward requires a synergistic approach of chemical synthesis, robust biological evaluation, and computational modeling to fully unlock the potential of this class of compounds in oncology and other therapeutic areas.

References

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Sources

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